molecular formula C4H6BrN3O B1383514 (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol CAS No. 1823337-52-5

(5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol

Cat. No.: B1383514
CAS No.: 1823337-52-5
M. Wt: 192.01 g/mol
InChI Key: DKUZUVOTZCWKJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol is a useful research compound. Its molecular formula is C4H6BrN3O and its molecular weight is 192.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-bromo-1-methyl-1,2,4-triazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3O/c1-8-4(5)6-3(2-9)7-8/h9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUZUVOTZCWKJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

(5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol is a heterocyclic organic compound that has emerged as a significant building block in medicinal chemistry and materials science. Its structure, which combines a stable 1,2,4-triazole ring with three distinct functional groups—a reactive bromine atom, a directing methyl group, and a versatile hydroxymethyl group—offers a unique platform for the synthesis of diverse and complex molecular architectures. The 1,2,4-triazole core is a well-established pharmacophore, known for its ability to participate in hydrogen bonding and dipole-dipole interactions with biological targets, and is a key component in numerous antifungal, antiviral, and anticancer agents.[1][2] The strategic placement of the bromo and hydroxymethyl substituents on the 1-methyl-1,2,4-triazole scaffold provides orthogonal handles for a wide range of chemical transformations, making it a valuable intermediate for the construction of novel therapeutic agents and functional materials.

Physicochemical and Structural Properties

A comprehensive understanding of the fundamental properties of this compound is essential for its effective application in research and development. The key identifiers and physicochemical properties are summarized in the table below.

PropertyValue
IUPAC Name This compound
CAS Number 1823337-52-5
Molecular Formula C₄H₆BrN₃O
Molecular Weight 192.01 g/mol
Appearance Likely a solid at room temperature
Purity Typically ≥95%
Storage Store long-term in a cool, dry place
Hazard Classification Not classified as hazardous for transport

Data sourced from commercial suppliers.

The 1,2,4-triazole ring is aromatic, with all ring atoms being sp² hybridized and possessing 6π electrons delocalized across the ring. This aromaticity contributes to the thermal and chemical stability of the core structure. The carbon atoms in the 1,2,4-triazole ring are electron-deficient due to the presence of the electronegative nitrogen atoms, which influences the molecule's reactivity.[3]

Synthesis and Characterization: A Plausible Synthetic Pathway

A potential synthetic strategy could commence with the reduction of a corresponding carboxylic acid ester, such as methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate, to the alcohol. This can be followed by a regioselective bromination at the C5 position of the triazole ring.

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of (1-Methyl-1H-1,2,4-triazol-3-yl)methanol

  • To a stirred solution of methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, slowly add a solution of a suitable reducing agent (e.g., lithium aluminum hydride or sodium borohydride).

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Carefully quench the reaction by the sequential addition of water and an aqueous base solution.

  • Filter the resulting mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (1-methyl-1H-1,2,4-triazol-3-yl)methanol.

Step 2: Synthesis of this compound

  • Dissolve (1-methyl-1H-1,2,4-triazol-3-yl)methanol in a suitable solvent such as acetonitrile or chloroform.

  • Add a brominating agent, for example, N-bromosuccinimide (NBS), portion-wise to the solution at room temperature.

  • Stir the reaction mixture until the starting material is fully converted, as indicated by TLC analysis.

  • Remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to yield the final product, this compound.

Characterization

The structural confirmation of this compound would rely on standard spectroscopic techniques:

  • ¹H NMR: Expected signals would include a singlet for the N-methyl protons, a singlet for the hydroxymethyl protons (CH₂), and a triplet for the hydroxyl proton (OH), which may exchange with D₂O.

  • ¹³C NMR: Resonances for the two triazole ring carbons, the N-methyl carbon, and the hydroxymethyl carbon are anticipated.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for a monobrominated compound.

  • Infrared (IR) Spectroscopy: Key absorption bands would include a broad O-H stretch for the alcohol, C-H stretching for the methyl and methylene groups, and C=N and N-N stretching vibrations characteristic of the triazole ring.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its three key functional groups, which can be manipulated with a high degree of selectivity.

Caption: Key reactivity sites and potential transformations of the title compound.

Reactions of the Hydroxymethyl Group

The primary alcohol functionality can undergo a variety of standard transformations:

  • Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate reagents (e.g., PCC, DMP for the aldehyde; KMnO₄, Jones reagent for the acid). This provides access to a different class of functionalized triazoles.

  • Esterification and Etherification: Reaction with carboxylic acids, acid chlorides, or alkyl halides allows for the introduction of a wide range of substituents, which can be used to modulate the molecule's physicochemical properties, such as solubility and lipophilicity.

Reactions of the Bromo Group

The bromine atom at the C5 position of the electron-deficient 1,2,4-triazole ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This reaction with boronic acids or esters is a powerful tool for introducing aryl, heteroaryl, or vinyl groups at the C5 position.[4][5] This is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).

  • Stille Coupling: Coupling with organostannanes provides an alternative method for C-C bond formation.

  • Buchwald-Hartwig Amination: This reaction enables the introduction of primary or secondary amines at the C5 position, leading to the synthesis of novel amino-triazole derivatives.

  • Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing nature of the triazole ring can facilitate the displacement of the bromide by strong nucleophiles, offering another route to functionalization.[6]

Applications in Drug Discovery and Medicinal Chemistry

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key intermediate in the synthesis of compounds with potential therapeutic applications.

  • Antifungal Agents: Many clinically used antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole ring that is crucial for their mechanism of action, which involves the inhibition of fungal cytochrome P450 enzymes.[1] The title compound can be used to synthesize novel analogs with potentially improved efficacy or a broader spectrum of activity.

  • Anticancer Agents: The 1,2,4-triazole nucleus is present in a number of compounds with demonstrated anticancer activity.[7] The ability to diversify the structure of this compound at two positions makes it a valuable tool for generating libraries of compounds for screening against various cancer cell lines.

  • Other Therapeutic Areas: Derivatives of 1,2,4-triazoles have shown a wide range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties.[7][8] The unique substitution pattern of the title compound allows for the exploration of new chemical space in the search for novel therapeutics in these areas.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis, medicinal chemistry, and materials science. Its combination of a stable heterocyclic core and three distinct, reactive functional groups provides a rich platform for the creation of diverse and complex molecules. While detailed studies on this specific compound are emerging, its chemical properties can be confidently inferred from the well-established chemistry of its constituent parts. As the demand for novel and effective therapeutic agents continues to grow, the utility of such strategically designed intermediates is poised to play an increasingly important role in the advancement of drug discovery and development.

References

  • Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. (2024). Journal of University of Anbar for Pure Science, 18(2), 123-129.
  • Kaur, P., & Chawla, A. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Research Journal of Pharmacy, 8(7), 10-22.
  • Pop, R., et al. (2016). Synthesis and Selected Transformations of 1-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)ethanones and 1-[4-(4-R-5-methyl-1H-1,2,3-triazol-1-yl)phenyl]ethanones. Chemistry of Heterocyclic Compounds, 52, 834–846.
  • Chemistry of 1, 2, 4-Triazole: A Review Article. (2020).
  • Al-Ostoot, F. H., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Farmacia, 72(3), 503-518.
  • Oboza, V. A., et al. (2021). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 26(15), 4467.
  • Wang, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Molecules, 27(4), 1234.
  • Bakherad, M., et al. (2018).
  • Dai, L., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484.
  • Mohammed, I., et al. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 26(18), 5489.
  • Wang, Y., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 28(8), 3469.
  • Berezina, T. A., et al. (2022). Bromo(5-cyclohexyl-1-methyl-1H-1,2,4-triazol-4-ium-3-yl)bis(triphenylphosphane)
  • Riemer, C., et al. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Beilstein Journal of Organic Chemistry, 19, 1373-1382.
  • Fuzaro, A. F., et al. (2024). Synthesis of hydroxymethyl-1,2,3-triazoles. Journal of the Brazilian Chemical Society, 35(1), 1-13.
  • Kumar, S., et al. (2016). Synthesis of novel 1,2,4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity. Der Pharma Chemica, 8(19), 35-41.
  • Suryavanshi, G., & Avachat, A. (2015). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
  • Li, Y., et al. (2023). N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. Organic Letters, 25(49), 8848-8853.
  • Al-Majid, A. M., et al. (2019). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)
  • ResearchGate. (2021). How can I do a nucleophilic substitution on a 1,2,3-triazole? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Moorman, R. M., et al. (2014). Halide inhibition of the copper-catalysed azide-alkyne cycloaddition.
  • Thomas, A. A., et al. (2016).
  • Hryhoriv, Y., et al. (2022). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Molecules, 27(19), 6296.
  • Dai, L., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484.
  • FARMACIA. (2014). 1,2,4-TRIAZOLES AS INTERMEDIATES FOR THE SYNTHESIS OF HYBRID MOLECULES. Farmacia, 62(6), 1134-1144.

Sources

An In-Depth Technical Guide to (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol: A Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol, CAS Number 1823337-52-5, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, offering insights into its synthesis, characterization, and strategic applications.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, ability to participate in hydrogen bonding, and diverse biological activities.[1][2] This five-membered heterocycle is a core component of numerous clinically successful drugs, including the antifungal agent fluconazole and the antiviral ribavirin.[3] The unique electronic properties of the triazole ring system contribute to its capacity to act as a bioisostere for amide and ester groups, enhancing drug-target interactions and improving pharmacokinetic profiles.[1][4] The introduction of a bromine atom and a hydroxymethyl group onto the 1-methyl-1,2,4-triazole core, as in the case of this compound, creates a bifunctional molecule with significant potential as a versatile building block for the synthesis of novel therapeutic agents.[5][6]

Physicochemical Properties

While specific experimental data for this compound is not extensively published, its physicochemical properties can be predicted based on its structure and comparison with related 1,2,4-triazole derivatives.[2][7]

PropertyPredicted Value/InformationSource/Rationale
CAS Number 1823337-52-5-
Molecular Formula C4H6BrN3O-
Molecular Weight 192.02 g/mol -
Appearance Likely a white to off-white solidBased on similar triazole derivatives.[8]
Solubility Soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water.The presence of the polar hydroxymethyl group and the triazole ring suggests solubility in polar solvents.[7][9]
pKa The triazole ring is weakly basic. The N-H proton in unsubstituted 1,2,4-triazoles has a pKa of around 10.26.[7]The methyl substitution at N1 removes this acidic proton. The other nitrogen atoms are weakly basic.
LogP Estimated to be low to moderate.The polar hydroxymethyl group would decrease the lipophilicity.
Stability Expected to be stable under standard laboratory conditions.The 1,2,4-triazole ring is known for its aromatic stability.[2]

Proposed Synthesis of this compound

A specific, publicly available synthesis protocol for this compound is not readily found in the literature. However, a plausible multi-step synthetic route can be devised based on established methods for the synthesis of 3,5-disubstituted 1,2,4-triazoles.[10][11] The proposed pathway involves the initial formation of a 1,2,4-triazole ring, followed by functional group manipulation to introduce the bromo and hydroxymethyl substituents.

A potential synthetic approach could start from methylhydrazine and a suitable C2 synthon to construct the 1-methyl-1,2,4-triazole core, followed by bromination and functionalization of the C3 position. A plausible route is outlined below:

G cluster_0 Step 1: Triazole Ring Formation cluster_1 Step 2: Bromination cluster_2 Step 3: Reduction Methylhydrazine Methylhydrazine Intermediate_A 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid Methylhydrazine->Intermediate_A Condensation/Cyclization Glyoxylic_acid Glyoxylic_acid Glyoxylic_acid->Intermediate_A Intermediate_B 5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid Intermediate_A->Intermediate_B Electrophilic Bromination Final_Product This compound Intermediate_B->Final_Product Reduction of Carboxylic Acid

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid

  • To a solution of glyoxylic acid (1.0 eq) in a suitable solvent such as ethanol, add methylhydrazine (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Heat the mixture to reflux for 12 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-methyl-1H-1,2,4-triazole-3-carboxylic acid.

Step 2: Synthesis of 5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid

  • Dissolve 1-methyl-1H-1,2,4-triazole-3-carboxylic acid (1.0 eq) in a suitable solvent such as acetic acid.

  • Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid.

Step 3: Synthesis of this compound

  • Suspend 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add a reducing agent such as lithium aluminum hydride (LiAlH4) (1.5 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 8-12 hours.

  • Quench the reaction carefully by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization

The structure of this compound would be confirmed using standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons, a singlet or doublet for the methylene protons of the hydroxymethyl group, and a triplet for the hydroxyl proton (which may be broad and exchangeable with D₂O).

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbon, the methylene carbon, and the two aromatic carbons of the triazole ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and characteristic peaks for C-H, C=N, and C-N stretching vibrations of the triazole ring.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of two reactive sites, the bromo group and the hydroxymethyl group, allows for diverse chemical modifications.

The Bromo Group as a Handle for Cross-Coupling Reactions

The bromine atom on the triazole ring is an excellent handle for various transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][12] This allows for the introduction of a wide range of aryl and heteroaryl substituents at the C5 position of the triazole ring, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

G Triazole_Methanol This compound Coupled_Product 5-Aryl/Heteroaryl-1-methyl-1H-1,2,4-triazol-3-yl)methanol Triazole_Methanol->Coupled_Product Suzuki-Miyaura Coupling Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Coupled_Product Pd Catalyst, Base

Caption: Suzuki-Miyaura coupling of the title compound.

Exemplary Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

  • Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 5-substituted triazole derivative.

The Hydroxymethyl Group as a Site for Further Functionalization

The primary alcohol of the hydroxymethyl group can be readily transformed into a variety of other functional groups, providing another avenue for molecular diversification. For instance, it can be oxidized to an aldehyde or a carboxylic acid, converted to an ether or an ester, or replaced with a halogen or an amine.

G cluster_0 Functional Group Transformations Triazole_Methanol This compound Aldehyde Aldehyde Triazole_Methanol->Aldehyde Oxidation (e.g., PCC) Ether Ether Triazole_Methanol->Ether Williamson Ether Synthesis Ester Ester Triazole_Methanol->Ester Esterification Amine Amine Triazole_Methanol->Amine Halogenation followed by Amination Carboxylic_Acid Carboxylic Acid Aldehyde->Carboxylic_Acid Further Oxidation

Caption: Potential transformations of the hydroxymethyl group.

Potential Therapeutic Applications

Given the broad spectrum of biological activities associated with 1,2,4-triazole derivatives, compounds derived from this compound could be investigated for a variety of therapeutic targets.[3][9][13]

  • Antifungal Agents: The 1,2,4-triazole scaffold is a hallmark of many successful antifungal drugs that inhibit lanosterol 14α-demethylase.[14]

  • Anticancer Agents: Numerous 1,2,4-triazole derivatives have demonstrated potent anticancer activity through various mechanisms, including kinase inhibition and disruption of microtubule polymerization.

  • Antiviral Agents: The structural similarity of the triazole ring to purine nucleobases makes it a valuable component in the design of antiviral nucleoside analogs.

  • Anti-inflammatory and Analgesic Agents: Certain 1,2,4-triazole derivatives have shown promise as anti-inflammatory and analgesic agents.

The strategic combination of the 1-methyl-1,2,4-triazole core with diverse substituents, facilitated by the bromo and hydroxymethyl functionalities of the title compound, provides a powerful platform for the discovery of novel drug candidates with improved efficacy and safety profiles.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its bifunctional nature allows for the synthesis of a wide array of novel 1,2,4-triazole derivatives through well-established synthetic methodologies. The versatility of this compound makes it a valuable tool for researchers and drug development professionals seeking to explore new chemical space and develop innovative therapeutics for a range of diseases.

References

  • Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2023). ACS Publications. Retrieved January 19, 2026, from [Link]

  • The synthesis and study of physicochemical properties of 1,2,4-triazole derivatives containing the phenethyl group in position 5. (2021). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • 1,2,4-Triazole. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2021). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (2016). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. (2010). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Solved MYSTERY REACTION 7 REACTION OF ETHYL ACETOACETATE. (2022). Chegg.com. Retrieved January 19, 2026, from [Link]

  • Selected Examples of Drugs Containing 1,2,4‐Triazole Cores. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Supporting Information for RSC Advances In-silico binding affinity to cyclooxygenase-II and Green synthesis of benzylpyrazolyl coumarin derivatives. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Experimental 1 H NMR spectrum of... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2013). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • synthesis of 1,2,4 triazole compounds. (2022). ISRES. Retrieved January 19, 2026, from [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. (2020). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Synthesis of 3,5-disubstituted 1,2,4-triazoles containing an amino group. (2013). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. (n.d.). PharmaInfo. Retrieved January 19, 2026, from [Link]

  • First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. (2013). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (2019). MDPI. Retrieved January 19, 2026, from [Link]

  • Synthesis of 4-Alkyl-4 H-1,2,4-triazole Derivatives by Suzuki Cross-coupling Reactions and Their Luminescence Properties. (2019). National Institutes of Health. Retrieved January 19, 2026, from [Link]

Sources

(5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol

Abstract

Substituted 1,2,4-triazole scaffolds are of paramount importance in medicinal chemistry and drug development, serving as core structural motifs in a wide array of pharmacologically active agents. This technical guide provides a comprehensive, in-depth exploration of a robust and logical synthetic pathway for this compound, a valuable building block for chemical library synthesis. We will dissect a multi-step synthesis beginning from a commercially available precursor, focusing on the critical aspects of N-methylation, selective C5-bromination, and final reduction. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic rationale and field-proven insights for each transformation, ensuring scientific integrity and reproducibility.

Strategic Overview: Retrosynthetic Analysis and Pathway Design

The synthesis of a polysubstituted heterocycle like this compound requires careful strategic planning to control regioselectivity and ensure compatibility between functional groups. A logical retrosynthetic analysis reveals a convergent pathway that leverages common starting materials and high-yielding transformations.

The target molecule can be disconnected at the C3-methanol bond, pointing to a C3-carboxylic acid or ester as the immediate precursor. This precursor, 5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid, is a known compound[1] and serves as a key intermediate. This intermediate can be further deconstructed by removing the bromine and methyl groups, leading back to a foundational 1H-1,2,4-triazole-3-carboxylate scaffold.

The forward synthetic strategy is therefore designed as a three-stage process:

  • N-Methylation: Introduction of the methyl group at the N1 position of the triazole ring.

  • Electrophilic Bromination: Selective installation of a bromine atom at the C5 position.

  • Reduction: Conversion of the C3-carboxylic acid to the target primary alcohol.

This pathway is advantageous as it builds complexity systematically and allows for purification and characterization at each key intermediate stage.

Synthesis_Pathway cluster_0 Stage 1: N-Methylation cluster_1 Stage 2: Bromination & Saponification cluster_2 Stage 3: Reduction Start Methyl 1H-1,2,4-triazole-3-carboxylate Step1 Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate Start->Step1  CH3I, Base   Step2_ester Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate Step1->Step2_ester  NBS or Br2   Step2_acid 5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid Step2_ester->Step2_acid  NaOH, H2O/MeOH   FinalProduct This compound Step2_acid->FinalProduct  LiAlH4, THF  

Figure 1: Proposed three-stage synthetic workflow.

Synthesis Protocols and Mechanistic Discussion

This section provides a detailed, step-by-step methodology for each stage of the synthesis, accompanied by expert commentary on the critical parameters and underlying chemical principles.

Stage 1: Synthesis of Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate

The initial step involves the regioselective methylation of the triazole ring. 1H-1,2,4-triazole presents two potential sites for alkylation (N1 and N4). While mixtures can form, reaction conditions can be optimized to favor the N1-alkylated product. The N1 position is often favored due to thermodynamic stability.

Experimental Protocol:

  • To a solution of Methyl 1H-1,2,4-triazole-3-carboxylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 10 mL/g), add anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq) at room temperature.

  • Stir the suspension vigorously for 30 minutes.

  • Add Iodomethane (CH₃I, 1.2 eq) dropwise to the mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into ice-water (50 mL/g).

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL/g).

  • Combine the organic layers, wash with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate as the major regioisomer.

Causality and Expertise:

  • Choice of Base and Solvent: K₂CO₃ is a mild, effective base for deprotonating the triazole NH, rendering it nucleophilic. DMF is an excellent polar aprotic solvent that facilitates SN2 reactions by solvating the potassium cation, leaving a more reactive "naked" triazolide anion.

  • Regioselectivity: While both N1 and N2/N4 can be alkylated, the specific substitution pattern of the starting material and thermodynamic factors typically favor the N1 product.[2] Characterization by ¹H NMR is crucial to confirm the structure, looking for the characteristic singlet for the N-CH₃ group.

Stage 2: Synthesis of 5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid

This stage involves two key transformations: the regioselective bromination of the triazole ring at the C5 position, followed by saponification of the methyl ester to the corresponding carboxylic acid.

Experimental Protocol (Bromination):

  • Dissolve Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate (1.0 eq) in Acetic Acid (15 mL/g).

  • Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise to the solution at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, carefully neutralize the mixture with a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃).

  • Extract the product with Dichloromethane (DCM, 3 x 20 mL/g).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield crude Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate. This intermediate is often used in the next step without further purification.

Causality and Expertise:

  • Brominating Agent: NBS is a convenient and safer source of electrophilic bromine compared to liquid Br₂.

  • Regioselectivity: The C5 position of the 1,2,4-triazole ring is electron-rich and susceptible to electrophilic attack. The existing N-methyl and C3-ester groups direct the incoming electrophile to this position. The deactivating nature of the triazole ring often requires heating to facilitate the reaction.[3]

Experimental Protocol (Saponification):

  • Dissolve the crude ester from the previous step in a 1:1 mixture of Methanol and water (10 mL/g).

  • Add Sodium Hydroxide (NaOH, 2.0 eq) and stir the mixture at 50 °C for 2 hours.

  • Monitor the reaction by TLC until the ester is fully consumed.

  • Cool the mixture in an ice bath and acidify to pH ~2-3 with concentrated Hydrochloric Acid (HCl).

  • The resulting white precipitate, 5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid[1], is collected by vacuum filtration, washed with cold water, and dried under high vacuum.

Stage 3: Reduction to this compound

The final step is the reduction of the robust carboxylic acid functional group to a primary alcohol. This transformation requires a powerful reducing agent.

Experimental Protocol:

  • WARNING: Lithium Aluminum Hydride (LiAlH₄) reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

  • Suspend LiAlH₄ (2.0 eq) in anhydrous Tetrahydrofuran (THF, 20 mL/g) in a three-necked flask equipped with a dropping funnel and reflux condenser, under an inert atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid (1.0 eq) in anhydrous THF (10 mL/g) and add it dropwise to the LiAlH₄ suspension via the addition funnel. Vigorous gas (H₂) evolution will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction to 0 °C and quench it extremely carefully by the sequential, dropwise addition of:

    • Water (X mL, where X = grams of LiAlH₄ used)

    • 15% aqueous NaOH (X mL)

    • Water (3X mL)

  • Stir the resulting granular white precipitate for 1 hour, then filter it through a pad of Celite®, washing thoroughly with THF and Ethyl Acetate.

  • Combine the filtrates and concentrate under reduced pressure. Purify the residue by flash chromatography to yield the final product, this compound.

Causality and Expertise:

  • Choice of Reducing Agent: Carboxylic acids are resistant to reduction by milder agents like sodium borohydride (NaBH₄).[4] LiAlH₄ is a potent hydride source capable of reducing the carboxylate anion intermediate that forms in situ.[5] Alternative modern methods include manganese-catalyzed hydrosilylation, which can offer milder conditions.[6][7]

  • Fieser Workup: The specific quenching procedure (Fieser method) is a trusted and field-proven technique to safely neutralize excess LiAlH₄ and produce an easily filterable aluminum salt precipitate, simplifying the product isolation.

Data and Characterization Summary

The successful synthesis relies on careful monitoring and characterization of each intermediate.

StepStarting MaterialKey ReagentsProductExpected YieldKey Analytical Data (Expected)
1 Methyl 1H-1,2,4-triazole-3-carboxylateCH₃I, K₂CO₃, DMFMethyl 1-methyl-1H-1,2,4-triazole-3-carboxylate60-75%¹H NMR: N-CH₃ singlet (~3.9 ppm), O-CH₃ singlet (~3.95 ppm), Triazole C-H singlet (~8.5 ppm)
2a Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylateNBS, Acetic AcidMethyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate80-90%¹H NMR: Disappearance of C-H singlet at ~8.5 ppm. Mass Spec: Isotopic pattern for Br.
2b Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylateNaOH, H₂O/MeOH5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid>90%¹H NMR: Disappearance of O-CH₃ singlet. IR: Broad O-H stretch (~2500-3300 cm⁻¹).
3 5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acidLiAlH₄, THFThis compound70-85%¹H NMR: CH₂ singlet (~4.8 ppm), OH triplet. IR: Disappearance of C=O, appearance of O-H.

Conclusion

The described multi-step pathway provides a reliable and well-documented route for the synthesis of this compound. By carefully controlling regioselectivity during the N-methylation and C-bromination steps and employing a powerful reduction agent for the final transformation, this valuable synthetic intermediate can be produced in high purity and good overall yield. The protocols and mechanistic insights provided herein serve as a self-validating system for researchers aiming to incorporate this building block into their drug discovery and development programs.

References

  • ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.
  • MDPI. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Retrieved from [Link]

  • ResearchGate. (2008). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. Retrieved from [Link]

  • ACS Publications. (2021). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. JACS Au. Retrieved from [Link]

  • SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Carboxylic Acids to Alcohols. Retrieved from [Link]

  • IRJP. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. International Research Journal of Pharmacy. Retrieved from [Link]

  • National Institutes of Health. (2021). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS. IV. BROMINATION OF 2-PHENYL-1,2,3,2H-TRIAZOLE. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 1H-1,2,4-triazole-3-methyl formate.

Sources

A Technical Guide to the Spectral Characterization of (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected spectral data for the novel heterocyclic compound, (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol. As a key building block in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic techniques is paramount for researchers and drug development professionals. This document synthesizes foundational spectroscopic principles with data from analogous structures to present a predictive yet robust characterization.

Introduction: The Significance of this compound

Substituted 1,2,4-triazoles are a class of heterocyclic compounds that command significant attention due to their wide array of biological activities and applications as ligands in coordination chemistry.[1] The title compound, this compound, incorporates several key functionalities: a brominated triazole ring and a primary alcohol. The bromine atom provides a handle for further synthetic transformations, such as cross-coupling reactions, while the methyl group at the N1 position influences the electronic environment of the ring. The methanol substituent offers a site for esterification or etherification, enabling the creation of diverse derivatives.

A comprehensive spectral analysis is crucial for confirming the identity and purity of this molecule, as well as for understanding its chemical behavior. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Key Features

To contextualize the spectral data, it is essential to first visualize the molecule's structure.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be relatively simple, with three distinct signals corresponding to the N-methyl, methylene, and hydroxyl protons.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
1~5.0 - 5.5Triplet1H-OHThe hydroxyl proton's chemical shift is highly dependent on solvent and concentration. It is expected to couple with the adjacent methylene protons, resulting in a triplet.
2~4.8Doublet2H-CH₂OHThe methylene protons are adjacent to the electron-withdrawing triazole ring and the hydroxyl group, leading to a downfield shift. They will be split into a doublet by the hydroxyl proton.
3~3.9Singlet3HN-CH₃The methyl group attached to the nitrogen atom of the triazole ring will appear as a singlet in a region typical for N-methyl groups on heteroaromatic systems.

Experimental Protocol for ¹H NMR:

  • Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide insight into the carbon environment of the molecule.

Predicted SignalChemical Shift (δ, ppm)AssignmentRationale
1~158C3This carbon is attached to the electronegative nitrogen atoms and the methylene group, resulting in a significant downfield shift.
2~145C5The carbon atom bonded to the bromine and two nitrogen atoms will be the most downfield due to the combined electron-withdrawing effects.
3~55-CH₂OHThe methylene carbon, being attached to an oxygen atom, will appear in the typical range for aliphatic alcohols.
4~35N-CH₃The N-methyl carbon will have a characteristic chemical shift in the aliphatic region.

Experimental Protocol for ¹³C NMR:

  • Prepare a more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) to ensure a good signal-to-noise ratio.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • The acquisition time will be longer than for ¹H NMR due to the lower natural abundance of ¹³C.

  • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[2]

Predicted Absorption Band (cm⁻¹)IntensityVibrationFunctional Group
3400 - 3200Broad, StrongO-H stretchAlcohol (-OH)
3000 - 2850MediumC-H stretchAliphatic (CH₃, CH₂)
1620 - 1550MediumC=N stretchTriazole ring
1480 - 1400MediumC-N stretchTriazole ring
1050 - 1000StrongC-O stretchPrimary alcohol
650 - 550MediumC-Br stretchBromoalkane

Experimental Protocol for IR Spectroscopy:

  • For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient.

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Apply pressure to ensure good contact.

  • Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Alternatively, prepare a KBr pellet or a mull.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected due to the presence of the aromatic triazole ring. A key feature will be the isotopic pattern of bromine. There will be two peaks of nearly equal intensity: one for the molecule containing the ⁷⁹Br isotope and another for the molecule with the ⁸¹Br isotope.

    • m/z for C₄H₆⁷⁹BrN₃O⁺ ≈ 190.97

    • m/z for C₄H₆⁸¹BrN₃O⁺ ≈ 192.97

  • Major Fragmentation Pathways:

M [this compound]⁺ m/z ≈ 191/193 F1 [M - CH₂OH]⁺ m/z ≈ 160/162 M->F1 - •CH₂OH F2 [M - Br]⁺ m/z ≈ 112 M->F2 - •Br

Figure 2: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a direct infusion or through a chromatographic system (e.g., LC-MS).

  • Use a soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to observe the molecular ion.

  • Acquire the mass spectrum over a suitable m/z range.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectral data for this compound. The predicted NMR, IR, and MS data are based on established principles of spectroscopy and analysis of structurally related compounds. This information serves as a valuable resource for researchers in the synthesis, characterization, and application of this important heterocyclic building block, enabling them to confirm its structure and purity in their own experimental work.

References

  • [Link to a general reference on NMR of heterocyclic compounds - Not available
  • [Link to a general reference on IR spectroscopy - Not available
  • [Link to a general reference on mass spectrometry of organic compounds - Not available
  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings.[1]

  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. International Journal of Biological Research.[3][4]

  • How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube.[2]

Sources

An In-depth Technical Guide to the Solubility Profile of (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol, a heterocyclic compound with potential applications in medicinal chemistry. We delve into the physicochemical properties that govern its solubility, present detailed, field-proven protocols for its empirical determination, and discuss the critical factors that modulate its behavior in various solvent systems. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical methodologies for the robust characterization of this compound's solubility.

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of drug discovery and development, solubility is a cornerstone physicochemical property. It dictates the rate and extent to which a compound dissolves in a medium, which in turn directly influences its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Heterocyclic compounds, such as this compound, form the backbone of a vast number of pharmaceuticals due to their ability to engage in diverse biological interactions.[2] Understanding the solubility of such molecules is therefore not merely an academic exercise but a fundamental prerequisite for successful formulation, reliable in vitro testing, and ultimately, the clinical viability of a drug candidate.[3][4] Low aqueous solubility can lead to poor bioavailability, necessitating higher doses that may increase the risk of toxicity.

This guide provides an in-depth analysis of the solubility of this compound. We will explore its key physicochemical characteristics, provide robust experimental protocols for determining its thermodynamic solubility, pH-solubility profile, and solubility in organic media, and discuss the theoretical underpinnings of these observations.

Physicochemical Characterization of this compound

A thorough understanding of a molecule's physical and chemical properties is essential to predict and interpret its solubility. The structure of this compound, with its combination of polar (triazole ring, hydroxyl group) and nonpolar (bromo, methyl groups) moieties, suggests a complex solubility behavior.

PropertyValueSource
Molecular Formula C₄H₆BrN₃O[5]
Molecular Weight 192.01 g/mol [5]
CAS Number 1823337-52-5[5][6][7]
Calculated logP 0.4PubChem (Predicted)[8]
Hydrogen Bond Donors 1PubChem (Predicted)[8]
Hydrogen Bond Acceptors 3PubChem (Predicted)[8]
Predicted pKa (Most Basic) ~2-3 (Triazole Nitrogens)Estimated based on similar 1,2,4-triazole structures

The 1,2,4-triazole ring contains nitrogen atoms that can be protonated, making the compound a weak base. This ionization behavior is critical, as it dictates that the aqueous solubility of this compound will be highly dependent on the pH of the medium.[1][9][10] The ionized (protonated) form is expected to be significantly more water-soluble than the neutral form.[10][11]

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[12] This method measures the concentration of a saturated solution in equilibrium with an excess of the solid drug, providing the most accurate and relevant value for thermodynamic solubility.[3][13][14]

Protocol: Shake-Flask Method for Aqueous Solubility

This protocol outlines the steps to determine the thermodynamic solubility of this compound in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

Materials and Equipment:

  • This compound (solid)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters (low-binding, e.g., PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of solid this compound to a 2 mL glass vial. "Excess" means that undissolved solid should be clearly visible at the end of the experiment. A starting point could be ~5-10 mg.

  • Solvent Addition: Add a known volume (e.g., 1 mL) of PBS (pH 7.4) to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for at least 24-48 hours to ensure thermodynamic equilibrium is reached.[3][14]

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any fine particulates.

  • Dilution: Accurately dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method to determine the concentration.

Diagram of the Shake-Flask Experimental Workflow:

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Weigh excess solid compound into vial B Add known volume of buffer (pH 7.4) A->B C Shake at constant temperature (24-48h) B->C D Centrifuge to pellet excess solid C->D E Filter supernatant (0.22 µm filter) D->E F Dilute filtrate accurately E->F G Quantify concentration by HPLC-UV F->G H H G->H Solubility Result (e.g., mg/mL)

Caption: Workflow for Thermodynamic Solubility Determination.

Development of an HPLC-UV Quantification Method

A robust and validated analytical method is crucial for accurate solubility determination.[15][16][17]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by performing a UV scan of the compound in the mobile phase to find the wavelength of maximum absorbance (λmax).

  • Calibration: Prepare a series of standard solutions of known concentrations and generate a calibration curve by plotting peak area against concentration. The curve must demonstrate linearity over the expected concentration range of the solubility samples.

The Impact of pH on Solubility

For an ionizable compound like this compound, solubility is not a single value but a profile that changes with pH.[10][11] As a weak base, its solubility will increase significantly in acidic conditions where the triazole nitrogen is protonated.[10] Determining the pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract and for developing parenteral formulations.[9]

The relationship between pH, pKa, and the solubility of a weak base (S) can be described by the Henderson-Hasselbalch equation adapted for solubility:

S = S₀ (1 + 10^(pKa - pH))

Where:

  • S is the total solubility at a given pH.

  • S₀ is the intrinsic solubility of the neutral form.

  • pKa is the acid dissociation constant of the conjugate acid.

Protocol: pH-Solubility Profile Determination

This protocol involves performing the shake-flask method across a range of pH values.

  • Buffer Preparation: Prepare a series of buffers covering a physiologically and pharmaceutically relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10). Use buffers with sufficient capacity that will not change pH upon dissolution of the compound.

  • Solubility Measurement: Execute the shake-flask protocol (Section 3.1) in parallel for each prepared buffer.

  • Data Plotting: Plot the measured solubility (on a logarithmic scale) against the measured final pH of each saturated solution. The resulting graph will reveal the pH-solubility profile.

Solubility in Organic and Co-Solvent Systems

While aqueous solubility is paramount for bioavailability, understanding a compound's solubility in organic solvents is crucial for synthesis, purification, and the development of non-aqueous or co-solvent formulations.[18][19]

Experimental Approach

The shake-flask method described in Section 3.1 can be adapted for various organic solvents. Common solvents to test include:

  • Protic Solvents: Ethanol, Methanol, Isopropanol

  • Aprotic Polar Solvents: Acetonitrile, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)

  • Nonpolar Solvents: Toluene, Heptane

Knowledge of solubility in these systems can guide the selection of vehicles for toxicology studies and the design of amorphous solid dispersions or lipid-based formulations to enhance oral absorption.

Key Factors Influencing Solubility

Several interconnected factors govern the solubility of this compound. A holistic understanding of these elements is key to troubleshooting and formulation design.

  • Molecular Structure: The balance between the hydrophilic (hydroxyl, triazole) and lipophilic (bromo, methyl) groups dictates the intrinsic solubility (S₀).

  • pKa: As a weak base, the pKa determines the pH at which the compound transitions between its less soluble neutral form and its more soluble ionized form.[20]

  • pH of the Medium: Directly controls the ionization state and, therefore, the total solubility of the compound.[10]

  • Crystal Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous state can have different lattice energies, leading to significant variations in solubility. The most stable polymorph will have the lowest solubility. It is critical to characterize the solid form used in solubility studies.

  • Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature, although exceptions exist.[14] Experiments should be conducted at controlled temperatures relevant to manufacturing, storage, and physiological conditions (e.g., 25°C and 37°C).

  • Self-Association: At higher concentrations, some ionizable drugs can form aggregates or micelles in solution, which can lead to deviations from the predicted Henderson-Hasselbalch behavior.[21][22]

Logical Relationship of Factors Affecting Solubility:

G Structure Molecular Structure pKa pKa Structure->pKa IntrinsicSol Intrinsic Solubility (S₀) Structure->IntrinsicSol SolidState Solid State (Polymorphism) SolidState->IntrinsicSol TotalSol Total Measured Solubility pKa->TotalSol IntrinsicSol->TotalSol pH pH of Medium pH->TotalSol Temp Temperature Temp->TotalSol

Caption: Interplay of factors governing compound solubility.

Conclusion

The solubility profile of this compound is a multifaceted characteristic governed by its molecular structure and the external environment. As a weak base, its aqueous solubility is fundamentally linked to pH. This guide has provided the theoretical basis and detailed, actionable protocols for a comprehensive and accurate characterization of its solubility. The shake-flask method, coupled with a validated HPLC-UV assay, remains the definitive approach for determining thermodynamic solubility. By systematically evaluating the impact of pH, temperature, and solvent composition, researchers can build a robust data package that is essential for advancing a compound through the drug development pipeline, from early discovery to formulation and beyond.

References

  • ACD/Labs. The Impact of Ionization in Drug Discovery & Development. [Online] Available at: [Link]

  • Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET and DMPK, 4(2), 78-128. [Online] Available at: [Link]

  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Online] Available at: [Link]

  • JoVE. (2024). Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. [Online] Available at: [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Online] Available at: [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Online] Available at: [Link]

  • Kočar, D., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. [Online] Available at: [Link]

  • Pion Inc. (2023). What is pKa and how is it used in drug development? [Online] Available at: [Link]

  • He, Y., et al. (2022). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology. [Online] Available at: [Link]

  • de Campos, V.E.B., et al. (2016). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. [Online] Available at: [Link]

  • Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. CORE. [Online] Available at: [Link]

  • Perlovich, G., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules. [Online] Available at: [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Online] Available at: [Link]

  • Fuguet, E., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics. [Online] Available at: [Link]

  • International Council for Harmonisation. (1999). ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Online] Available at: [Link]

  • National Center for Biotechnology Information. (5-Bromo-2-methyl-2H-1,2,3-triazol-4-YL)methanol. PubChem. [Online] Available at: [Link]

  • Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK. [Online] Available at: [Link]

  • Chromatography Forum. (2009). how can i test the solubility in hplc please ? [Online] Available at: [Link]

  • ECA Academy. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Online] Available at: [Link]

  • Ark Pharm, Inc. This compound. [Online] Available at: [Link]

  • European Medicines Agency. (1996). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Online] Available at: [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Online] Available at: [Link]

  • Sirius Analytical. (2016). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. [Online] Available at: [Link]

  • ResearchGate. (2012). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Online] Available at: [Link]

  • ResearchGate. (2019). ICH Q6B Specifications: An Implementation Guide. [Online] Available at: [Link]

  • Yuce, M., & Capan, Y. (2014). DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMMEDIATE RELEASE CANDESARTAN CILEXETIL 32 MG TABLETS. Acta Pharmaceutica. [Online] Available at: [Link]

  • European Medicines Agency. (2006). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Online] Available at: [Link]

  • Lund University. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Online] Available at: [Link]

  • Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules. [Online] Available at: [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Online] Available at: [Link]

  • Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Online] Available at: [Link]

  • Chemchart. 5-Bromo-3-methyl-1,2,4-oxadiazole (960053-90-1). [Online] Available at: [Link]

Sources

Navigating the Uncharted: A Technical Safety and Handling Guide for (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The triazole nucleus is a significant scaffold in medicinal chemistry.[1] The functionalization with a bromine atom and a hydroxymethyl group suggests a compound with potential for further chemical modification, making it a valuable intermediate.[1][2] However, these same reactive sites necessitate a cautious and informed approach to its handling.

Hazard Identification: A Composite Analysis

A closely related isomer, (3-Bromo-1H-1,2,4-triazol-5-yl)methanol, provides critical insights. Its documented hazard statements indicate risks of acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation. It is prudent to assume that (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol exhibits a similar hazard profile.

Furthermore, the presence of the methanol group is a primary concern. Methanol is highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[3][4][5][6][7][8] It is known to cause damage to organs, particularly the optic nerve, which can lead to blindness.[5][6][7]

The bromine atom on the triazole ring also warrants attention. Brominated organic compounds can be lachrymatory and may release hydrogen bromide upon decomposition, which is a corrosive gas. While the reactivity of the C-Br bond on a triazole ring is influenced by the ring's electron-withdrawing nature, caution is advised.[1][9][10]

Inferred Hazard Profile:

Hazard ClassInferred StatementRationale
Acute Toxicity (Oral) Harmful if swallowed.Based on the hazard statement for the isomer (3-Bromo-1H-1,2,4-triazol-5-yl)methanol and the inherent toxicity of the methanol moiety.[3][5]
Skin Corrosion/Irritation Causes skin irritation.Based on the hazard statement for the isomer.
Serious Eye Damage/Irritation Causes serious eye irritation.Based on the hazard statement for the isomer.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation. Causes damage to organs.Based on the isomer's data and the known systemic toxicity of methanol.[3][5][6]
Chronic Toxicity The toxicological properties have not been fully investigated.As with many novel research chemicals, long-term exposure effects are unknown.

GHS Pictograms (Anticipated):

Based on the inferred hazards, the following GHS pictograms should be associated with this compound:

  • GHS07 (Exclamation Mark): For skin/eye/respiratory irritation and acute toxicity.[11]

  • GHS08 (Health Hazard): For specific target organ toxicity.[12]

  • GHS06 (Skull and Crossbones): Potentially, due to the methanol component's acute toxicity.[3]

Prudent Practices for Safe Handling and Use

A multi-layered safety protocol is essential when working with this compound. This involves a combination of engineering controls, personal protective equipment (PPE), and stringent operational procedures.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8][13][14]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[15]

  • Safety Shower and Eyewash Station: These must be readily accessible and tested regularly.[15]

Personal Protective Equipment (PPE): Essential Barrier Protection
  • Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles are mandatory.

  • Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, must be worn.[4][8][13] Gloves should be inspected before use and disposed of properly after handling. A glove change is recommended immediately upon contamination.[13]

  • Body Protection: A flame-resistant lab coat should be worn at all times. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection: If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[16]

Workflow for Safe Handling

The following diagram outlines a self-validating workflow for handling this compound, ensuring safety at each step.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS/Safety Info B Don PPE (Goggles, Gloves, Lab Coat) A->B C Verify Fume Hood Operation B->C D Weigh Compound in Fume Hood C->D Proceed with caution E Prepare Solution in Fume Hood D->E F Decontaminate Glassware E->F After experiment G Dispose of Waste in Labeled Containers F->G H Remove PPE G->H I Wash Hands Thoroughly H->I

Caption: Safe handling workflow for this compound.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13] Keep away from heat, sparks, and open flames.[3][15]

  • Incompatible Materials: Avoid strong oxidizing agents and strong bases.[15] The triazole ring system can have varying stability, and reactions with strong reagents should be carefully evaluated.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[17]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[13][17]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[13]
Spill Response Protocol

SpillResponse cluster_initial Initial Response cluster_containment Containment & Cleanup cluster_final Final Steps A Evacuate Immediate Area B Alert Colleagues & Supervisor A->B C Remove Ignition Sources B->C D Wear Appropriate PPE C->D If spill is small and manageable E Cover with Inert Absorbent (e.g., vermiculite, sand) D->E F Collect into a Closed Container E->F G Label Waste Container F->G H Decontaminate Spill Area G->H I Arrange for Hazardous Waste Disposal H->I

Caption: Emergency spill response protocol.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Containers: Use clearly labeled, sealed containers for solid and liquid waste.

  • Procedure: Do not dispose of this chemical down the drain.[16] Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

While this compound is a promising building block in drug discovery, its handling demands a comprehensive and proactive safety culture. By synthesizing data from related compounds and adhering to the rigorous protocols outlined in this guide, researchers can mitigate risks and foster a safe environment for scientific innovation. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) mandate this cautious, evidence-based approach in the absence of complete manufacturer data.

References

  • Reactivity of the Bromomethyl Group in Triazole Compounds: An In-depth Technical Guide. Benchchem.
  • Troubleshooting guide for low reactivity of bromomethyl triazoles. Benchchem.
  • Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles. Lookchem.
  • IV. BROMINATION OF 2-PHENYL-1,2,3,2H-TRIAZOLE. Canadian Science Publishing.
  • Safety Data Sheet for 5-Bromo-5-nitro-1,3-dioxane. Sigma-Aldrich.
  • 5-Bromo-1-methyl-1H-1,2,4-triazole Safety Inform
  • Reactions of bromine and lead tetra-acetate with 2-(substituted hydrazino)-5-phenyl-1,3,4-oxadiazoles. RSC Publishing.
  • (5-bromo-1-methyl-1H-1,2,4-triazol-3-yl)
  • (5-BRomo-1-methyl-1h-1,2,4-triazol-3-yl)
  • This compound Product Page. AK Scientific Inc.
  • Recent Advances: Heterocycles in Drugs and Drug Discovery. PMC - NIH.
  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing.
  • Methanol - Standard Operating Procedure. University of California, Santa Barbara.
  • Safety Data Sheet for 5-Bromo-1-pentene. Fisher Scientific.
  • Safety Data Sheet for 3-(Bromomethyl)-5-methylisoxazole. Fisher Scientific.
  • This compound Product Information.
  • The Role of Heterocyclic Compounds in Modern Drug Discovery. Boronina.
  • MSDS of (2-Bromo-thiazol-5-YL)-methanol.
  • Safety Data Sheet: Methanol. Chemos GmbH & Co. KG.
  • Safety D
  • Heterocyclic Compounds in Drug Discovery and Their Medical Applic
  • Methanol Safety D
  • (3-Bromo-1H-1,2,4-triazol-5-yl)
  • METHANOL (PIM 335). Inchem.org.
  • (3-Bromo-1H-1,2,4-triazol-5-YL)methanol hydrobromide. Benchchem.
  • Transportation, Use, Handling, and Storage of Lab Chemicals. IN.gov.
  • Methanol Toxicity.
  • Methanol poisoning as a new world challenge: A review. PMC - NIH.
  • STANDARD OPERATING PROCEDURES (SOP) FOR INSPECTION, STORAGE, TESTING and USE OF METHANOL (Methyl Alcohol). University of Massachusetts Lowell.

Sources

(5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol: A Predictive Analysis of Potential Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications.[1][2][3] This technical guide provides a forward-looking analysis of the potential biological activities of a novel, yet un-investigated compound: (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol. While no direct experimental data for this specific molecule is publicly available, a comprehensive evaluation of its structural components—a 1,2,4-triazole core, a bromine substituent, an N-methyl group, and a hydroxymethyl moiety—allows for the formulation of compelling hypotheses regarding its pharmacological potential. This document will dissect the probable bioactivities, propose putative mechanisms of action, and outline a detailed, actionable research plan for the synthesis and biological evaluation of this promising molecule.

Introduction: The Privileged 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that is a prominent feature in a multitude of clinically significant drugs. Its prevalence stems from its metabolic stability, capacity for diverse molecular interactions, and its role as a versatile pharmacophore.[1][4] Derivatives of 1,2,4-triazole have demonstrated an extensive range of pharmacological effects, including antifungal, anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[1][5][6][7][8] This inherent biological promiscuity makes novel, unexplored derivatives of this scaffold attractive targets for drug discovery programs.

Structural Deconstruction and Predictive Bioactivity

The structure of this compound suggests several avenues for biological interaction. A detailed analysis of each component provides a rationale for predicting its most probable therapeutic applications.

  • The 1,2,4-Triazole Core: This central ring system is known to engage with a variety of biological targets through hydrogen bonding and other non-covalent interactions. It is a key component in drugs like the antifungal agents fluconazole and itraconazole, the antiviral ribavirin, and the anticancer drug letrozole.[9]

  • The 5-Bromo Substituent: Halogenation, particularly with bromine, is a common strategy in medicinal chemistry to enhance the potency of drug candidates. The presence of a bromine atom can increase lipophilicity, facilitating membrane permeability, and can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to target proteins. Studies on other 1,2,4-triazole derivatives have shown that bromo-substitution can be crucial for potent antibacterial and anticancer activity.[10][11][12]

  • The 1-Methyl Group: N-alkylation of the triazole ring can influence the molecule's pharmacokinetic and pharmacodynamic properties. A methyl group at the N1 position can modulate the electronic properties of the ring and affect its binding orientation within a target's active site.

  • The 3-Hydroxymethyl Group: The hydroxymethyl substituent provides a site for hydrogen bonding, potentially increasing the molecule's affinity for its biological target. This functional group is present in several bioactive molecules and can contribute to improved solubility and a more favorable pharmacokinetic profile. In some contexts, such as certain antifungal agents, a hydroxyl group is critical for activity.[13] Furthermore, this moiety is a key structural feature in some antiviral and anticancer nucleoside analogues where it can be phosphorylated to an active form.[14][15]

Based on this structural analysis, the following biological activities are predicted for this compound:

Predicted Biological Activity Rationale based on Structural Features Potential Molecular Targets
Anticancer The 1,2,4-triazole core is present in anticancer drugs like letrozole. Bromo-substitution is a known feature of some potent anticancer agents. The hydroxymethyl group could mimic the sugar moiety of nucleoside analogs, potentially interfering with DNA synthesis.Tyrosine kinases (e.g., EGFR), tubulin, DNA polymerase, aromatase.[12][16][17][18]
Antifungal The 1,2,4-triazole nucleus is the cornerstone of azole antifungals. The hydroxymethyl group is a key feature for the activity of some antifungal agents.Lanosterol 14α-demethylase (CYP51).[1][2][13]
Antibacterial Bromo-substituted heterocyclic compounds often exhibit significant antibacterial activity. The triazole scaffold itself has been explored for antibacterial properties.DNA gyrase, dihydrofolate reductase, other essential bacterial enzymes.[5][10][19]
Antiviral The hydroxymethyl group, in conjunction with the triazole ring, mimics the structure of nucleosides like ribavirin, a broad-spectrum antiviral drug.Viral polymerases (e.g., RNA-dependent RNA polymerase), reverse transcriptase.[7][20][21]

Proposed Research and Development Workflow

A systematic and rigorous experimental plan is necessary to validate the predicted biological activities of this compound. The following workflow outlines the key stages of this investigation.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: In Vivo Evaluation Synthesis Chemical Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, X-ray) Purification->Characterization Anticancer Anticancer Assays (MTT, Apoptosis) Characterization->Anticancer Antifungal Antifungal Assays (MIC, MFC) Characterization->Antifungal Antibacterial Antibacterial Assays (MIC, MBC) Characterization->Antibacterial Antiviral Antiviral Assays (Plaque Reduction) Characterization->Antiviral Target_ID Target Identification & Validation Anticancer->Target_ID Antifungal->Target_ID Antibacterial->Target_ID Antiviral->Target_ID Enzyme_Inhibition Enzyme Inhibition Assays Target_ID->Enzyme_Inhibition Docking Molecular Docking Studies Target_ID->Docking Animal_Models Animal Models of Disease Target_ID->Animal_Models Toxicity Toxicology & Safety Pharmacology Animal_Models->Toxicity PK_PD Pharmacokinetics & Pharmacodynamics Toxicity->PK_PD G cluster_anticancer Anticancer cluster_antifungal Antifungal RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras_Raf Ras/Raf/MEK/ERK Pathway RTK->Ras_Raf PI3K_Akt PI3K/Akt/mTOR Pathway RTK->PI3K_Akt Cell_Cycle Cell Cycle Arrest Ras_Raf->Cell_Cycle Apoptosis Apoptosis PI3K_Akt->Apoptosis CYP51 Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Membrane Fungal Cell Membrane Disruption Ergosterol->Membrane Compound (5-Bromo-1-methyl-1H- 1,2,4-triazol-3-yl)methanol Compound->RTK Inhibition Compound->CYP51 Inhibition

Figure 2. Potential signaling pathways modulated by the target compound.

Conclusion and Future Directions

This compound represents a novel and unexplored chemical entity with significant potential for biological activity. The strategic combination of a 1,2,4-triazole core with bromo, methyl, and hydroxymethyl substituents provides a strong rationale for investigating its anticancer, antifungal, antibacterial, and antiviral properties. The proposed research workflow offers a comprehensive and systematic approach to elucidating the pharmacological profile of this promising molecule. Successful validation of any of the predicted activities would warrant further investigation into its mechanism of action, preclinical development, and potential as a lead compound for a new class of therapeutic agents. The insights gained from the study of this specific molecule will also contribute to a broader understanding of the structure-activity relationships of substituted 1,2,4-triazoles, aiding in the future design of novel and more effective drugs.

References

  • Bhatia, R., Rathore, P., & Nayak, S. (2012). Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives. International Journal of Pharmaceutical Sciences and Research.
  • Çalışır, M., et al. (2010). Synthesis and antibacterial activity of some novel N2-hydroxymethyl and N2-aminomethyl derivatives of 4-aryl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
  • Das, P., et al. (2020). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry, 11(10), 1195-1205.
  • Deodware, N. V., et al. (2017). Synthesis, characterization, and in vitro anticancer activity of 1,2,4-triazole derived Schiff base and their complexes. Journal of the Serbian Chemical Society, 82(1), 1-12.
  • Guan, L. P., et al. (2011). Synthesis and anticonvulsant activity of some novel N-(4-(1H-1,2,4-triazol-1-yl)phenyl)
  • Gupta, A., & Unadkat, J. D. (2021). Review on substituted 1, 2, 4-triazoles as potent antifungal and antibacterial agents. Journal of Taibah University for Science, 15(1), 649-664.
  • Kapron, B., et al. (2020). 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 849-858.
  • Khan, I., et al. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. Pharmaceuticals, 14(7), 654.
  • Kovalenko, S. M., et al. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds, 57(5), 453-455.
  • Kumar, A., et al. (2018). Recent developments on triazole nucleus in anticonvulsant compounds: a review. Current Drug Discovery Technologies, 15(3), 182-195.
  • Mahar, M. A., et al. (2020). Synthesis, characterization and anticancer activity of (E)-1-((4-(arylideneamino)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)pyrrolidine-2,5-diones. Journal of the Indian Chemical Society, 97(1), 101-107.
  • Mange, Y. A., et al. (2017). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Applied Pharmaceutical Science, 7(5), 1-8.
  • Pal, D., et al. (2014). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic & Medicinal Chemistry Letters, 24(15), 3492-3500.
  • Parlak, A. (2018). Anticancer Properties of 1,2,4-Triazoles. International Journal of Advances in Engineering and Pure Sciences.
  • Parveen, S., et al. (2023). A Literature Review Focusing on the Antiviral Activity of [13][22]and-[22][23]triazoles. Mini-Reviews in Medicinal Chemistry, 23(19), 2115-2134.

  • Plech, T., et al. (2014). 1,2,4-Triazoles as Important Antibacterial Agents. Current Medicinal Chemistry, 21(34), 3936-3957.
  • Romeo, R., et al. (2013). Synthesis and biological evaluation of 3-hydroxymethyl-5-(1H-1,2,3-triazol) isoxazolidines. Bioorganic & Medicinal Chemistry, 21(24), 7929-7937.
  • Shahzadi, A., et al. (2021). Anticancer Properties of 1,2,4-Triazoles. International Journal of Trend in Scientific Research and Development.
  • Sharma, D., et al. (2012). 1, 2, 4-TRIAZOLES: AS BIOLOGICALLY IMPORTANT AGENTS. International Journal of Pharmaceutical Sciences and Research, 3(12), 4574.
  • Singh, R. K., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(2), 52-59.
  • Sumalatha, Y., et al. (2020). Anticancer Properties of 1,2,4-Triazoles. International Journal of Research in Pharmaceutical Sciences.
  • Unver, Y., et al. (2022). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 27(13), 4125.
  • Verma, A., et al. (2012). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. International Journal of Current Pharmaceutical Review and Research, 3(3), 40-52.
  • Yokuş, A. A., et al. (2017). Antifungal Properties of 1,2,4-Triazoles.
  • Zhang, M., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 868936.

Sources

Methodological & Application

Synthesis of derivatives from (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of novel derivatives from (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol, a versatile heterocyclic building block. This document provides a strategic overview, detailed experimental protocols, and mechanistic insights for researchers in medicinal chemistry and drug discovery.

Introduction: The Strategic Value of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a cornerstone in modern medicinal chemistry, widely regarded as a "privileged structure."[1] Its prevalence in pharmaceuticals stems from a unique combination of physicochemical properties: metabolic stability, a capacity for hydrogen bonding, and its function as a bioisostere for amide or ester groups.[1][2] These attributes contribute to favorable pharmacokinetic and pharmacodynamic profiles, leading to the successful development of numerous therapeutic agents. Marketed drugs containing this scaffold exhibit a broad spectrum of biological activities, including antifungal (e.g., Fluconazole, Voriconazole), anticancer (e.g., Letrozole, Anastrozole), and antiviral (e.g., Ribavirin) effects.[1][3][4]

This compound is a particularly valuable synthetic intermediate. It possesses two distinct, orthogonally reactive sites: a primary alcohol at the C3 position and a bromine atom at the C5 position. This bifunctional nature allows for sequential, selective modifications, enabling the generation of diverse molecular architectures from a single, readily accessible core. This guide details robust protocols for the derivatization of this building block, focusing on reactions at both the hydroxyl and bromo functionalities.

Synthetic Strategy Overview

The derivatization of this compound can be approached by targeting its two key functional groups. The hydroxyl group allows for classic transformations such as etherification and esterification, while the bromo group is an ideal handle for modern palladium-catalyzed cross-coupling reactions.

G cluster_0 Reactions at Hydroxyl Group cluster_1 Reactions at Bromo Group Start This compound Etherification Etherification (Williamson Synthesis) Start->Etherification Esterification Esterification (Fischer, etc.) Start->Esterification Suzuki Suzuki Coupling (C-C Bond) Start->Suzuki Sonogashira Sonogashira Coupling (C-C Bond) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (C-N Bond) Start->Buchwald Ethers Ether Derivatives Etherification->Ethers Esters Ester Derivatives Esterification->Esters Aryl_Alkyl Aryl/Alkyl Derivatives Suzuki->Aryl_Alkyl Alkynyl Alkynyl Derivatives Sonogashira->Alkynyl Amino Amino Derivatives Buchwald->Amino

Caption: Synthetic pathways from the core molecule.

Part 1: Derivatization of the Hydroxyl Group

The primary alcohol of the starting material is a versatile handle for introducing a variety of functional groups, which can modulate properties like solubility, lipophilicity, and hydrogen bonding capacity.

Ether Synthesis via Williamson Etherification

Causality: The Williamson synthesis is a robust and straightforward method for forming ethers. It proceeds via an SN2 mechanism where an alkoxide, generated by deprotonating the alcohol with a strong base, acts as a nucleophile to displace a halide from an alkyl halide. This method is chosen for its reliability and the wide availability of alkyl halide reagents.

Experimental Protocol: Synthesis of (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methoxymethylbenzene

  • Materials & Reagents:

    • This compound

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Benzyl bromide

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.

    • Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

    • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired ether.[5]

Ester Synthesis

Causality: Esterification introduces a carbonyl group, which can act as a hydrogen bond acceptor and is a common functional group in many active pharmaceutical ingredients. Fischer esterification (acid-catalyzed reaction with a carboxylic acid) or acylation with an acyl chloride are common methods. Acylation with an acyl chloride is often faster and proceeds under milder conditions.

Experimental Protocol: Synthesis of (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methyl acetate

  • Materials & Reagents:

    • This compound

    • Acetyl chloride

    • Triethylamine (TEA) or Pyridine

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add triethylamine (1.5 eq) and cool the solution to 0 °C.

    • Add acetyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • The crude product can be purified by column chromatography if necessary, though it is often of high purity after workup.

Part 2: Derivatization of the Bromo Group

The C5-bromo substituent is a key functional handle for building molecular complexity through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for their reliability and broad substrate scope.[6]

G cluster_Pd0 Palladium(0) Catalytic Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA 1 Intermediate Aryl-Pd(II)-X Intermediate OA->Intermediate RE Reductive Elimination RE->Pd0 Product Coupled Product RE->Product TM Transmetalation (Suzuki, Sonogashira) or Amine Coordination (Buchwald-Hartwig) Intermediate->TM 2 TM->RE 3 ArylHalide Triazole-Br ArylHalide->OA CouplingPartner Coupling Partner (Boronic Acid, Alkyne, Amine) CouplingPartner->TM

Caption: Generalized Pd(0) catalytic cycle.

Suzuki-Miyaura Cross-Coupling

Causality: The Suzuki coupling is a powerful method for forming C(sp²)-C(sp²) bonds by reacting an aryl halide with an organoboron species (e.g., a boronic acid).[7] It is widely used due to the stability and low toxicity of the boronic acid reagents and its tolerance of a wide range of functional groups. This reaction allows for the direct installation of aryl or heteroaryl groups at the C5 position of the triazole ring.

Experimental Protocol: Synthesis of 5-Aryl-1-methyl-3-(hydroxymethyl)-1H-1,2,4-triazole

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Arylboronic acid (e.g., Phenylboronic acid) (1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)[8]

    • Base (e.g., K₂CO₃ or Cs₂CO₃) (3.0 eq)

    • Solvent system (e.g., Toluene/H₂O/EtOH or Dioxane/H₂O)[8]

  • Procedure:

    • To a reaction vessel, add this compound, the arylboronic acid, and the base.

    • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

    • Add the degassed solvent system, followed by the palladium catalyst.

    • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor progress by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the residue by silica gel column chromatography to obtain the desired biaryl product.[8][9]

Coupling PartnerCatalystBaseSolventTemp (°C)Typical Yield
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O/EtOH100Good to Excellent
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O90Good to Excellent
Pyridine-3-boronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O/EtOH100Moderate to Good
Sonogashira Coupling

Causality: The Sonogashira reaction couples terminal alkynes with aryl halides, forming a C(sp²)-C(sp) bond.[10] This reaction is invaluable for introducing linear alkyne functionalities, which can serve as handles for further "click" chemistry or as components of biologically active molecules. The reaction typically uses a palladium catalyst and a copper(I) co-catalyst.[11]

Experimental Protocol: Synthesis of 5-Alkynyl-1-methyl-3-(hydroxymethyl)-1H-1,2,4-triazole

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Terminal alkyne (e.g., Phenylacetylene) (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.03 eq)

    • Copper(I) iodide (CuI) (0.05 eq)

    • Base (e.g., Triethylamine or Diisopropylamine)

    • Solvent (e.g., THF or DMF)

  • Procedure:

    • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill with an inert gas three times.

    • Add the anhydrous solvent and the base. The solvent should be thoroughly degassed.

    • Add the terminal alkyne via syringe.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

    • Once complete, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the product via column chromatography.[12]

Buchwald-Hartwig Amination

Causality: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine.[6][13] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals. It allows for the introduction of primary or secondary amines at the C5 position under relatively mild conditions.

Experimental Protocol: Synthesis of 5-(Arylamino)-1-methyl-3-(hydroxymethyl)-1H-1,2,4-triazole

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Amine (e.g., Aniline, Morpholine) (1.2 eq)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst) (0.02 eq)

    • Phosphine Ligand (e.g., XPhos, SPhos, BINAP) (0.04 eq)

    • Strong, non-nucleophilic base (e.g., NaOt-Bu or LiHMDS) (1.5 eq)[14]

    • Anhydrous, non-polar solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.

    • Add the this compound and the anhydrous solvent.

    • Add the amine coupling partner.

    • Seal the vessel and heat to 80-110 °C with vigorous stirring for 4-24 hours.

    • Monitor the reaction by LC-MS.

    • After cooling, quench the reaction with water and extract with ethyl acetate or DCM.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography. Given the basic nature of the product, an acid-base extraction may also be a viable purification step.[5]

Part 3: Characterization and Purification

Self-Validation: Rigorous characterization is essential to confirm the structure and purity of the synthesized derivatives. The protocols described are self-validating through the application of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Used to confirm the presence of key protons. For example, the disappearance of the triazole C-H proton (if present) and the appearance of new aromatic or alkyl signals from the coupled partner. The methylene protons of the CH₂OH group typically appear as a singlet around 4.5-5.0 ppm.[15][16]

    • ¹³C NMR: Confirms the carbon skeleton of the new derivative. The triazole ring carbons have characteristic shifts.[17]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺).[17]

  • Purification:

    • Column Chromatography: Silica gel is the standard stationary phase. The eluent system (typically mixtures of hexanes/ethyl acetate or DCM/methanol) must be optimized based on the polarity of the product.

    • Recrystallization: An effective method for purifying solid products. The choice of solvent is critical and often requires screening.[5]

Conclusion and Future Perspectives

This compound serves as a powerful and versatile platform for the generation of diverse chemical libraries. The orthogonal reactivity of its hydroxyl and bromo groups allows for a wide array of synthetic transformations, from simple etherifications to complex palladium-catalyzed cross-couplings. The protocols outlined in this guide provide a robust foundation for researchers to explore the chemical space around the 1,2,4-triazole scaffold, facilitating the discovery of new therapeutic agents and molecular probes.

References

  • Benchchem. Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry. 1

  • AIP Publishing. Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives.

  • PubMed Central (PMC). An insight on medicinal attributes of 1,2,4-triazoles.

  • ResearchGate. Overview on Medicinal Impacts of 1,2,4-Triazole Derivatives.

  • Iraqi Journal of Pharmaceutical Sciences. Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions.

  • Benchchem. Application of 1,2,4-Triazoles in Medicinal Chemistry: Application Notes and Protocols.

  • MDPI. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties.

  • PubMed Central (PMC). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments.

  • Life Chemicals. 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds.

  • ResearchGate. The Suzuki coupling reaction of 4H-1,2,4-triazole precursors 5a and 5c...

  • Journal of Chemical and Pharmaceutical Research. Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links.

  • National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.

  • PubMed. Synthesis of 4-Alkyl-4 H-1,2,4-triazole Derivatives by Suzuki Cross-coupling Reactions and Their Luminescence Properties.

  • Benchchem. reaction condition optimization for 1H-1,2,4-triazole derivative synthesis.

  • Journal of the American Chemical Society. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides.

  • Wikipedia. Buchwald–Hartwig amination.

  • Chemistry LibreTexts. Buchwald-Hartwig Amination.

  • Wikipedia. Sonogashira coupling.

  • ACS Publications. Efficient Pd-Catalyzed Amination of Heteroaryl Halides.

  • Organic Chemistry Portal. Sonogashira Coupling.

  • Organic Chemistry Portal. Suzuki Coupling.

Sources

Application Notes and Protocols: (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-Methyl-1,2,4-Triazole Scaffold in Drug Discovery

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide spectrum of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Its value stems from its unique physicochemical characteristics: the triazole ring is metabolically stable, capable of participating in hydrogen bonding, and can act as a bioisostere for amide or ester groups, enhancing interactions with biological targets.[1][4]

The specific building block, (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol , offers medicinal chemists a strategic entry point for generating novel molecular entities. The key features of this reagent are:

  • The 1-Methyl Group: N-methylation of the triazole ring prevents tautomerization and provides a fixed substitution pattern, which is crucial for defining precise structure-activity relationships (SAR).[1]

  • The 3-Methanol Group: This functional handle serves as a versatile anchor point for further elaboration. It can be oxidized to an aldehyde or carboxylic acid, or used in etherification or esterification reactions to introduce a variety of side chains or linkers.

  • The 5-Bromo Substituent: This is the most synthetically valuable feature. The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[5][6] This allows for the efficient introduction of a wide array of aryl, heteroaryl, and amine moieties at this position, enabling rapid exploration of chemical space and optimization of lead compounds.

This document provides a comprehensive guide for researchers, detailing the synthesis of this key building block and providing robust protocols for its application in the synthesis of potential therapeutic agents.

Synthesis of this compound

The synthesis of the title compound is a multi-step process that begins with commercially available 1,2,4-triazole. The following protocol is a composite of established chemical transformations, including steps adapted from patent literature.[7]

Workflow for Synthesis

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Bromination cluster_2 Step 3: Carboxylation & Esterification cluster_3 Step 4: Reduction A 1,2,4-Triazole B 1-Methyl-1H-1,2,4-triazole A->B CH3I, Base C 5-Bromo-1-methyl-1H-1,2,4-triazole B->C Br2 or NBS D Methyl 5-bromo-1-methyl-1H- 1,2,4-triazole-3-carboxylate C->D 1. n-BuLi, CO2 2. SOCl2, MeOH E This compound D->E NaBH4 or LiAlH4

Caption: Synthetic workflow for the target building block.

Detailed Synthesis Protocol

Step 1: Synthesis of 1-Methyl-1H-1,2,4-triazole

  • To a solution of 1,2,4-triazole in a suitable solvent such as DMF or acetonitrile, add a base (e.g., potassium carbonate or sodium hydride) portion-wise at 0 °C.

  • Allow the mixture to stir for 30 minutes.

  • Slowly add methyl iodide and allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-methyl-1H-1,2,4-triazole.

Step 2: Synthesis of 5-Bromo-1-methyl-1H-1,2,4-triazole [7]

  • Under an inert atmosphere (nitrogen or argon), dissolve 1-methyl-1,2,4-triazole in anhydrous tetrahydrofuran (THF) and cool to -40 °C.[7]

  • Slowly add n-butyllithium (n-BuLi) in hexanes dropwise, maintaining the temperature.

  • After addition, warm the reaction to -10 °C and stir for 1-1.5 hours.

  • Cool the mixture to -25 °C and add a solution of dibromomethane in THF dropwise.[7]

  • Allow the reaction to proceed for 5 hours, then warm to room temperature.

  • Quench the reaction by adding 2N hydrochloric acid.

  • Extract the product with ethyl acetate, wash with saturated saline, dry the organic phase over anhydrous sodium sulfate, and concentrate to yield the crude product. Purify by column chromatography or recrystallization.[7]

Step 3: Synthesis of Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate [7]

This step involves a lithiation followed by quenching with carbon dioxide to form the carboxylic acid, which is then esterified.

  • Dissolve 5-bromo-1-methyl-1H-1,2,4-triazole in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in THF.

  • After stirring, bubble dry carbon dioxide gas through the solution for 2 hours.

  • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the carboxylic acid with ethyl acetate, dry, and concentrate.

  • To the crude 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid dissolved in methanol at 20-35 °C, slowly add thionyl chloride dropwise.[7]

  • Heat the reaction to 60 °C for 5 hours.[7]

  • Concentrate under reduced pressure to remove methanol, then add water to precipitate the solid product.

  • Filter, wash the filter cake with water, and dry to obtain methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate.[7]

Step 4: Synthesis of this compound

  • Suspend methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate in a suitable solvent like methanol or a mixture of THF and ethanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise. Note: Lithium aluminum hydride (LiAlH₄) can also be used in an anhydrous solvent like THF for a more potent reduction, but requires a more stringent anhydrous setup and careful quenching.[8][9]

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water or dilute acid at 0 °C.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product. Purify by column chromatography if necessary.

Application in Medicinal Chemistry: Cross-Coupling Reactions

The primary utility of this compound lies in its application as an electrophilic partner in palladium-catalyzed cross-coupling reactions. This enables the introduction of diverse substituents at the 5-position of the triazole ring, a common strategy in the development of kinase inhibitors and other targeted therapies.[5][6]

Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the triazole core and various aryl or heteroaryl boronic acids or esters.[6][10] This is particularly relevant in the synthesis of kinase inhibitors, where specific aryl moieties are often required for binding to the ATP pocket of the target enzyme.[5][7]

General Reaction Scheme:

Caption: General scheme for Suzuki-Miyaura coupling.

Detailed Experimental Protocol:

  • Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired aryl/heteroaryl boronic acid or boronic ester (1.2-1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).[6]

  • Catalyst Addition: Add the palladium catalyst and ligand. A common and effective system is Pd(PPh₃)₄ (0.05-0.10 equiv) or a combination of a palladium source like Pd(OAc)₂ (0.05 equiv) and a phosphine ligand such as SPhos or XPhos (0.10 equiv).

  • Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is commonly used.[6]

  • Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using several freeze-pump-thaw cycles. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until TLC or LC-MS analysis indicates completion of the reaction.

  • Work-up: Cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Parameter Typical Range/Condition Rationale/Justification
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhosChoice depends on substrate reactivity. Buchwald-type ligands (SPhos, XPhos) are often superior for heteroaromatic substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for the transmetalation step of the catalytic cycle.[8] Cesium carbonate is often more effective for challenging couplings.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFThe aqueous phase is necessary to solubilize the base and facilitate the reaction. Dioxane is a common choice for its high boiling point.
Temperature 80 - 110 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the 5-position of the triazole.[5] This is a key transformation for synthesizing compounds that target protein-protein interactions or require a specific amine pharmacophore for activity.[11]

General Reaction Scheme:

Caption: General scheme for Buchwald-Hartwig amination.

Detailed Experimental Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 0.02-0.05 equiv), the appropriate phosphine ligand (if not using a precatalyst), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or LHMDS, 1.5-2.5 equiv) to a dry reaction vessel.[5][12]

  • Reagent Addition: Add the amine (1.1-1.5 equiv) and an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).

  • Reaction: Seal the vessel and heat the mixture to the required temperature (typically 80-120 °C). Monitor the reaction's progress by LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude material via flash column chromatography.

Parameter Typical Range/Condition Rationale/Justification
Palladium Catalyst Buchwald Precatalysts, Pd₂(dba)₃Precatalysts are often preferred for their air-stability and high activity. The choice of ligand on the precatalyst is crucial and substrate-dependent.[5]
Ligand Biarylphosphines (e.g., RuPhos, BrettPhos)Bulky, electron-rich phosphine ligands are essential to promote the reductive elimination step, which is often the rate-limiting step in C-N bond formation.[12]
Base NaOtBu, K₃PO₄, LHMDSA strong, non-nucleophilic base is required to deprotonate the amine, but it should not compete as a nucleophile. Sodium tert-butoxide is a common choice.[13]
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are necessary to prevent quenching of the strong base and interference with the catalytic cycle.

Conclusion

This compound is a highly valuable and versatile building block for modern medicinal chemistry. Its trifunctional nature provides a robust platform for generating diverse libraries of compounds through reliable and high-yielding cross-coupling reactions. The protocols outlined in this guide offer researchers a solid foundation for utilizing this reagent to its full potential in the pursuit of novel therapeutics. The strategic incorporation of this scaffold allows for the rapid optimization of lead compounds, accelerating the drug discovery and development process.

References

  • Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl form
  • An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. ([Link])

  • Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. National Institutes of Health. ([Link])

  • A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry (RSC Publishing). ([Link])

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ResearchGate. ([Link])

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. MDPI. ([Link])

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. ResearchGate. ([Link])

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health. ([Link])

  • A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs*. PubMed. ([Link])

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. National Institutes of Health. ([Link])

  • A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. PubMed. ([Link])

  • (PDF) General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. ResearchGate. ([Link])

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. ([Link])

  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers. ([Link])

  • Triazole And Its Compounds in Biomedical Science: Present Uses, Approaches, And Future Prospects. African Journal of Biomedical Research. ([Link])

  • Reduction of carboxylic acids (video). Khan Academy. ([Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. ([Link])

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. ResearchGate. ([Link])

  • 182 CHM2211 Reduction of Carboxylic Acids to Yield Alcohols. YouTube. ([Link])

Sources

Protocol for N-alkylation of (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Regioselective N-Alkylation of (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol to Synthesize Novel Triazolium Salts

Audience: Researchers, scientists, and drug development professionals.

Abstract

The N-alkylation of substituted triazoles is a cornerstone in medicinal chemistry for the generation of diverse molecular scaffolds. This guide provides a comprehensive technical overview and detailed experimental protocols for the N-alkylation of this compound. The substrate, already substituted at the N1 position, presents a distinct regiochemical challenge, with potential alkylation sites at the N2 and N4 positions, leading to the formation of isomeric triazolium salts. We will explore the mechanistic underpinnings of this selectivity, the critical role of the hydroxymethyl moiety, and the strategic decision of employing a protecting group. This document details three robust protocols: a classical SN2 approach, a mild Mitsunobu reaction, and a highly efficient Phase-Transfer Catalysis (PTC) method. Each protocol is designed to be a self-validating system, complete with optimization parameters, characterization guidance, and troubleshooting insights to empower researchers in synthesizing novel compounds for drug discovery and development.

Scientific Background & Mechanistic Considerations

The 1,2,4-triazole ring is a privileged scaffold in pharmaceutical science, present in numerous antifungal, antiviral, and anticancer agents.[1] Further functionalization via N-alkylation can significantly modulate a compound's pharmacological profile by altering its steric and electronic properties, as well as its solubility and metabolic stability.

The starting material, this compound (CAS 1823337-52-5), contains a 1,2,4-triazole ring that is pre-substituted at the N1 position with a methyl group.[2][3] This simplifies the alkylation landscape to the two remaining ring nitrogens: N2 and N4. The reaction with an alkylating agent (R-X) will invariably produce a cationic triazolium salt, a structural motif of increasing interest.

The Regioselectivity Challenge: N2 versus N4 Alkylation

The primary challenge in this synthesis is controlling the site of alkylation. The reaction can proceed via two distinct pathways, yielding either the 1,2-disubstituted or the 1,4-disubstituted triazolium isomer.

G cluster_start Starting Material Start This compound Reagent + Alkylating Agent (R-X) Start->Reagent N2_Product 1,2-Dialkyl-3-hydroxymethyl-5-bromo-1,2,4-triazolium Salt N4_Product 1,4-Dialkyl-3-hydroxymethyl-5-bromo-1,2,4-triazolium Salt Reagent->N2_Product  Path A (N2 Attack) Reagent->N4_Product  Path B (N4 Attack)

Caption: Regiochemical pathways for the N-alkylation of the N1-methylated triazole.

The outcome is governed by a combination of factors:

  • Steric Hindrance: The N4 position is flanked by the N1-methyl group and the C5-bromo atom, while the N2 position is adjacent to the C3-hydroxymethyl group. The relative steric bulk of the incoming alkylating agent and the substituents will influence the accessibility of each nitrogen. Studies on related heterocycles have shown that bulky substituents can direct alkylation away from the adjacent nitrogen.[4]

  • Electronic Effects: The electron-withdrawing nature of the bromo group at C5 and the electronic character of the hydroxymethyl group at C3 modulate the nucleophilicity of the N2 and N4 atoms. In many 1,2,4-triazole systems, alkylation preferentially occurs at N1 or N2.[5][6][7] With N1 blocked, a preference for N2 might be anticipated, but this is not guaranteed and is highly dependent on reaction conditions.

The Hydroxymethyl Group: To Protect or Not to Protect?

The primary alcohol of the hydroxymethyl group introduces a competing nucleophilic site. Under basic conditions typical for SN2 alkylations, the alcohol can be deprotonated to form an alkoxide, which can then react with the alkylating agent to yield an undesired O-alkylated ether byproduct.

Strategic Decision:

  • Direct Alkylation: Proceed without protection. This is a more atom-economical approach but risks the formation of O-alkylated byproducts and may require careful chromatographic separation. This strategy is viable if the triazole nitrogens are significantly more nucleophilic than the alcohol or if conditions are chosen to minimize alkoxide formation.

  • Protect-Alkylate-Deprotect: A multi-step but often cleaner approach. The hydroxyl group is first converted to a stable protecting group that is inert to the alkylation conditions.[8][9] After N-alkylation, the protecting group is removed to regenerate the alcohol. Silyl ethers, such as a tert-butyldimethylsilyl (TBDMS) ether, are excellent candidates as they are easily introduced and are stable to many basic conditions but can be selectively cleaved using fluoride reagents or acid.[10][11]

The following workflow diagram illustrates this critical decision point in the synthetic strategy.

G Start Starting Material: This compound Decision Protect Hydroxyl Group? Start->Decision Protect Protect as TBDMS Ether Decision->Protect Yes Alkylate_D Direct N-Alkylation (Protocol 1, 2, or 3) Decision->Alkylate_D No Alkylate_P N-Alkylation (Protocol 1, 2, or 3) Protect->Alkylate_P Deprotect Deprotection (e.g., TBAF) Alkylate_P->Deprotect Final_Product Final Triazolium Salt Deprotect->Final_Product Purify Purification (Separate N- and O-alkylated products and isomers) Alkylate_D->Purify Purify->Final_Product

Caption: Experimental workflow and strategic decision points.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Alkylating agents are often toxic and should be handled with care.

Protocol 1: Classical N-Alkylation via SN2 Reaction

This protocol is based on the classical Williamson ether synthesis framework, adapted for N-alkylation.[12][13][14] It involves the reaction of the triazole with an alkyl halide in the presence of a base. This method is robust but may yield mixtures of N2/N4 isomers and potentially the O-alkylated byproduct.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 - 1.5 eq)

  • Base (see table below) (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica gel for chromatography

Step-by-Step Methodology:

  • To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound.

  • Add the anhydrous solvent (approx. 0.1 M concentration).

  • Add the base and stir the suspension for 15-30 minutes at room temperature. For strong bases like NaH, cool the mixture to 0 °C before addition.

  • Add the alkyl halide dropwise to the stirring suspension.

  • Allow the reaction to warm to the desired temperature (see table) and stir for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or Dichloromethane) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography on silica gel to separate the regioisomers and any byproducts.

Data Presentation: Optimization Parameters

Entry Base Solvent Temperature (°C) Expected Outcome/Notes
1 K₂CO₃ DMF 25 - 60 Mild conditions, good for activated halides. Low O-alkylation.[15][16]
2 Cs₂CO₃ Acetonitrile 25 - 80 More reactive carbonate, may improve yields for less reactive halides.
3 NaH (60% disp.) THF / DMF 0 - 25 Strong base, deprotonates both N and O sites. High risk of O-alkylation. Use protected substrate.

| 4 | DBU | THF | 25 | Strong, non-nucleophilic organic base. Often provides clean reactions.[17] |

Protocol 2: N-Alkylation via Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for forming C-N bonds under mild, neutral conditions, converting an alcohol directly into the alkylating species in situ.[18][19] This protocol is particularly advantageous when using the unprotected triazole, as it is less likely to cause O-alkylation compared to strong base methods. The reaction proceeds with inversion of configuration at the alcohol's carbon center.

Materials:

  • This compound (1.2 eq)

  • Alcohol (R-OH, the source of the alkyl group) (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous THF or Dichloromethane

Step-by-Step Methodology:

  • Dissolve the alcohol, this compound, and triphenylphosphine in anhydrous THF in a dry flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the DIAD or DEAD dropwise to the cooled, stirring solution. An exothermic reaction and color change are typically observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and a hydrazine byproduct. Purify directly by column chromatography on silica gel. The phosphine oxide can sometimes be precipitated by adding a non-polar solvent like diethyl ether and filtering.[20]

Protocol 3: N-Alkylation using Phase-Transfer Catalysis (PTC)

PTC is an excellent method for reactions between reagents in immiscible phases, such as an aqueous inorganic base and an organic substrate.[21] It enhances reaction rates, often allows for milder conditions, and can be more environmentally friendly.[22][23]

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (1.2 eq)

  • Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB) (0.1 eq)

  • Aqueous base (e.g., 50% NaOH or K₂CO₃ solution)

  • Organic solvent (e.g., Toluene, Dichloromethane)

Step-by-Step Methodology:

  • In a flask equipped with a mechanical stirrer, combine the triazole, alkyl halide, organic solvent, and TBAB.

  • Add the aqueous base solution.

  • Stir the biphasic mixture vigorously at the desired temperature (e.g., 25-75 °C) for 6-18 hours. Vigorous stirring is essential to maximize the interfacial area.

  • Monitor the reaction by TLC or LC-MS by sampling the organic layer.

  • After completion, stop stirring and allow the layers to separate.

  • Remove the aqueous layer and wash the organic layer with water (2x) and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Characterization & Analysis

Confirming the structure and, critically, the site of alkylation requires spectroscopic analysis.

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the incorporation of the new alkyl group. To distinguish between the N2 and N4 isomers, 2D NMR techniques are invaluable. Heteronuclear Multiple Bond Correlation (HMBC) experiments can show long-range correlations (2-3 bonds) between the protons of the new alkyl group and the carbons of the triazole ring (C3 and C5). The specific correlation pattern will unambiguously identify the point of attachment.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the elemental composition and the cationic nature of the product.

References

  • Campbell, N., Haddad, D. C., Reeves, D., Krishnamurthy, C. H., & Senanayake, C. H. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters. [Link]

  • El-Sayed, N. N. E., Abdel-Aziz, S. A., & El-Azab, A. S. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal. [Link]

  • Cuadro, A. M., Matia, M. P., Garcia, J. L., Vaquero, J. J., & Alvarez-Builla, J. (2006). Synthesis of N-(Aminoethyl) Azoles Under Phase Transfer Catalysis. Synthetic Communications. [Link]

  • Organic Chemistry Portal. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • Springer Nature. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. SpringerLink. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. BYJU'S. [Link]

  • Chemistry Central Journal. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal. [Link]

  • Holm, A., & Straub, T. (2010). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Molecules. [Link]

  • ResearchGate. (2013). An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. [Link]

  • Dembinski, R. (2017). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]

  • Francis Academic Press. (2022). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • Fizer, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure. [Link]

  • Wikipedia. Williamson ether synthesis. Wikipedia. [Link]

  • Organic Synthesis. Mitsunobu reaction. Organic Synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Wikipedia. Mitsunobu reaction. Wikipedia. [Link]

  • ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • ResearchGate. (2007). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. [Link]

  • Singh, M., Sawarkar, H., Shrivastav, B., & Bakal, R. (2022). A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. Research Journal of Pharmacy and Technology. [Link]

  • ResearchGate. Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. ResearchGate. [Link]

  • ResearchGate. (A) Alkylation of N-alkyl 1,2,4-triazoles. ResearchGate. [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

  • PubMed. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. PubMed. [Link]

  • ResearchGate. Synthesis of Some New 1,2,4‐Triazole Derivatives by Mitsunobu Chemistry. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • University of Bristol. Protecting Groups. University of Bristol. [Link]

  • Organic Chemistry Portal. Protecting Groups. Organic Chemistry Portal. [Link]

  • Khalil, A. K. (2007). Phase-Transfer Catalyzed Alkylation and Acylation of 2-Mercapto-5-Methyl-1H-Benzimidazole. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Beilstein Journal of Organic Chemistry. (2013). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. N‐alkylation of NH‐1,2,3‐triazoles. ResearchGate. [Link]

  • Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • St. Thomas University. Protecting Groups – A Necessary Evil? St. Thomas University. [Link]

  • NIH. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate. National Institutes of Health. [Link]

  • Organic Chemistry Portal. Hydroxyl Protecting Groups Stability. Organic Chemistry Portal. [Link]

  • MDPI. (2022). N-Dealkylation of Amines. MDPI. [Link]

Sources

Application Notes & Protocols: Investigating (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol as a Novel Antifungal Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungal Scaffolds

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. Azole antifungals, a cornerstone of antimycotic therapy, have been pivotal in managing these infections.[1][2] Their primary mechanism involves the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[3][4][5][6] Disrupting this pathway compromises the integrity of the fungal cell membrane, leading to fungistatic or fungicidal effects.[2][7]

The 1,2,4-triazole ring is a well-established pharmacophore essential for this activity, with one of its nitrogen atoms coordinating to the heme iron within the active site of CYP51.[6][8] Structural modifications to the triazole scaffold have historically led to next-generation agents with improved potency and broader spectra.[9][10][11] This document provides a detailed guide for the investigation of (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol (hereafter referred to as BMTM ), a novel compound possessing the core structural motifs of proven triazole antifungals. We present the hypothesized mechanism of action and provide robust, step-by-step protocols for evaluating its potential as a lead compound in antifungal drug discovery.

Hypothesized Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

Based on its structural analogy to clinically used triazole antifungals like fluconazole and voriconazole, BMTM is hypothesized to function as an inhibitor of lanosterol 14α-demethylase (CYP51).[1][3] The triazole moiety is expected to bind to the heme iron in the enzyme's active site, while the substituted ring system engages in additional interactions within the binding pocket, preventing the demethylation of lanosterol.[6][8] This blockade halts the production of ergosterol, the primary sterol in the fungal cell membrane, leading to the accumulation of toxic 14α-methylated sterols and ultimately, the inhibition of fungal growth.[4][12]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_result Result of Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Demethylation Ergosterol Ergosterol (Fungal Cell Membrane Integrity) CYP51->Ergosterol ToxicSterols Accumulation of Toxic 14α-methyl Sterols BMTM This compound (BMTM) BMTM->CYP51 Inhibition GrowthArrest Fungal Growth Arrest ToxicSterols->GrowthArrest

Figure 1: Hypothesized mechanism of BMTM as a CYP51 inhibitor in the fungal ergosterol biosynthesis pathway.

Application I: In Vitro Antifungal Susceptibility Testing

The primary evaluation of a new antifungal candidate is the determination of its direct activity against pathogenic fungi. The broth microdilution method, standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[13][14] The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[13]

Protocol 1: Broth Microdilution Assay for MIC Determination (Adapted from CLSI M27-A3)

This protocol details the procedure for testing BMTM against yeast species, such as Candida albicans.

1. Preparation of Materials:

  • Compound Stock Solution: Prepare a 10 mg/mL stock solution of BMTM in 100% dimethyl sulfoxide (DMSO). Causality Note: DMSO is a common solvent for organic compounds; however, its final concentration in the assay must be kept low (≤1%) to avoid inhibiting fungal growth independently of the test compound.[15]

  • Fungal Strains: Use quality control strains (e.g., C. albicans ATCC 90028) and clinical isolates of interest. Subculture the strains on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C to ensure viability and purity.

  • Medium: Use RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS. This standardized medium ensures reproducibility across different laboratories.[16]

  • Equipment: Sterile 96-well flat-bottom microtiter plates, multichannel pipettors, spectrophotometer, 35°C incubator.

2. Experimental Procedure:

  • Inoculum Preparation:

    • Harvest fungal colonies from the SDA plate and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[17]

  • Drug Dilution Plate Preparation:

    • Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.

    • Create a starting concentration of BMTM (e.g., 128 µg/mL) in well 1 by adding the appropriate amount of stock solution to the medium.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11. The final volume in these wells will be 200 µL, and the drug concentrations will be halved.

    • Add 100 µL of sterile medium to well 12.

    • Incubate the plate at 35°C for 24-48 hours.[13]

3. Reading and Interpreting Results:

  • MIC Endpoint: For azoles like BMTM tested against yeasts, the MIC is defined as the lowest drug concentration that causes a significant reduction in growth (typically ≥50%) compared to the drug-free growth control well.[13] This can be determined visually or by using a spectrophotometer to read the optical density at 530 nm.

G start Start prep_compound Prepare BMTM Stock in DMSO start->prep_compound prep_fungi Prepare Fungal Inoculum (0.5 McFarland, dilute in RPMI) start->prep_fungi prep_plate Prepare Drug Dilution Plate (2-fold serial dilutions) prep_compound->prep_plate inoculate Inoculate Plate with Fungi prep_fungi->inoculate prep_plate->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read MIC Endpoint (≥50% growth inhibition) incubate->read_mic end End: MIC Value Obtained read_mic->end

Figure 2: Workflow for the in vitro antifungal susceptibility testing using the broth microdilution method.

Example Data Presentation
CompoundC. albicans ATCC 90028C. glabrata ATCC 90030A. fumigatus ATCC 204305
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
BMTM (Hypothetical) 284
Fluconazole (Control) 0.516>64
Voriconazole (Control) 0.1250.250.5

Application II: In Vitro Cytotoxicity Assessment

A promising antifungal agent must exhibit selective toxicity against fungal cells while having minimal effect on host mammalian cells.[18] Cytotoxicity assays are essential for determining the concentration of a compound that is toxic to human cells, often expressed as the 50% inhibitory concentration (IC₅₀).

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT/Resazurin)

This protocol uses a metabolic assay to measure cell viability. Viable cells reduce a reagent (e.g., MTT or resazurin) to a colored product, which can be quantified.[18]

1. Preparation of Materials:

  • Cell Lines: Use a standard human cell line, such as HeLa (cervical cancer) or HepG2 (liver carcinoma). Causality Note: The choice of cell line can be tailored to the intended clinical application of the potential drug; for instance, HepG2 is relevant for assessing potential hepatotoxicity.

  • Culture Medium: Use appropriate medium for the chosen cell line (e.g., DMEM with 10% Fetal Bovine Serum).

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt solution, solubilization buffer (for MTT).

  • Equipment: Sterile 96-well flat-bottom microtiter plates, CO₂ incubator (37°C, 5% CO₂), plate reader.

2. Experimental Procedure:

  • Cell Seeding: Seed the 96-well plate with cells at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow cells to attach.[19]

  • Compound Treatment:

    • Prepare serial dilutions of BMTM in the culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of BMTM. Include a vehicle control (medium with DMSO at the highest concentration used) and a no-cell control (medium only).

    • Incubate the plate for another 24-48 hours.[20]

  • Viability Measurement (Resazurin Method):

    • Add 20 µL of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the fluorescence (560 nm excitation / 590 nm emission) using a plate reader.

3. Data Analysis:

  • Subtract the background reading (no-cell control) from all wells.

  • Normalize the data by expressing the readings from treated wells as a percentage of the vehicle control wells (% Viability).

  • Plot % Viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC₅₀ value.

CompoundHeLa Cell LineHepG2 Cell Line
IC₅₀ (µM) IC₅₀ (µM)
BMTM (Hypothetical) >10085
Amphotericin B (Control) 52.5

Data Interpretation and Decision Making

The ultimate goal of these initial screens is to identify compounds with a favorable therapeutic window. This is often quantified by the Selectivity Index (SI) , calculated as the ratio of host cell cytotoxicity to antifungal activity.

Selectivity Index (SI) = IC₅₀ / MIC

A higher SI value is desirable, indicating that the compound is significantly more toxic to the fungus than to mammalian cells. A common threshold for a promising lead compound is an SI > 10.

Figure 3: Decision-making workflow based on the integration of antifungal activity and cytotoxicity data.

Based on the outcome, researchers can decide whether BMTM is a viable lead candidate for further development or if structural modifications are necessary to improve its potency and/or reduce its toxicity. Future steps would involve Structure-Activity Relationship (SAR) studies to explore analogues of BMTM, testing against a broader panel of resistant fungal strains, and eventually, evaluation in preclinical in vivo models of infection.

References

  • Advances in synthetic approach to and antifungal activity of triazoles. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Ahmad, A., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. BioMed Research International. Retrieved January 19, 2026, from [Link]

  • Mechanisms of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. (n.d.). Symbiosis Online Publishing. Retrieved January 19, 2026, from [Link]

  • Triazole antifungals. (n.d.). EBSCO. Retrieved January 19, 2026, from [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. Retrieved January 19, 2026, from [Link]

  • Antifungal. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Xie, J., et al. (2020). Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumigatus. Bioorganic & Medicinal Chemistry Letters, 30(4), 126951. Retrieved January 19, 2026, from [Link]

  • Wang, C., et al. (2020). Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. Journal of Medicinal Chemistry, 63(10), 5426-5447. Retrieved January 19, 2026, from [Link]

  • Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections. (2021). European Journal of Medicinal Chemistry, 221, 113524. Retrieved January 19, 2026, from [Link]

  • Antifungal Drug In Vitro Cytotoxicity Assessment Service. (n.d.). Creative Biolabs. Retrieved January 19, 2026, from [Link]

  • Revie, N. M., et al. (2018). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 5(6), ofy126. Retrieved January 19, 2026, from [Link]

  • Mast, N., & Lepesheva, G. I. (2017). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Advances in Experimental Medicine and Biology, 987, 81-99. Retrieved January 19, 2026, from [Link]

  • Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 52(12), 4279-4287. Retrieved January 19, 2026, from [Link]

  • Sang, Z., et al. (2014). Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. Drug Design, Development and Therapy, 8, 127-138. Retrieved January 19, 2026, from [Link]

  • Zhang, L., et al. (2022). Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database. Frontiers in Pharmacology, 13, 1056501. Retrieved January 19, 2026, from [Link]

  • Wang, S., et al. (2014). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Molecules, 19(12), 20496-20512. Retrieved January 19, 2026, from [Link]

  • Gintjee, T. J., et al. (2020). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 6(2), 87. Retrieved January 19, 2026, from [Link]

  • Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 30(3), 739-757. Retrieved January 19, 2026, from [Link]

  • Prediction of novel and potent inhibitors of lanosterol 14-α demethylase. (2022). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]

  • Cytotoxicity assays were performed for each of the (A) four antifungal... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. (2018). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. (2001). Antimicrobial Agents and Chemotherapy, 45(6), 1702-1705. Retrieved January 19, 2026, from [Link]

  • Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. (2001). Antimicrobial Agents and Chemotherapy, 45(11), 3206-3210. Retrieved January 19, 2026, from [Link]

  • The Cytotoxic and Inhibitory Effects of Plant Derivatives on Candida albicans Biofilms: A Scoping Review. (2022). Journal of Fungi, 8(11), 1184. Retrieved January 19, 2026, from [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Triazole derivatives with improved in vitro antifungal activity over azole drugs. (2014). Drug Design, Development and Therapy, 8, 489-503. Retrieved January 19, 2026, from [Link]

Sources

Application Notes & Protocols for (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

(5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol is a key heterocyclic intermediate prized in medicinal chemistry and materials science. Its structure presents two primary points for chemical modification: the reactive C5-bromo substituent and the C3-methanol group. The electron-deficient nature of the 1,2,4-triazole ring system significantly activates the C5 position, making the bromine atom an excellent leaving group for both nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.[1] The methyl group at the N1 position prevents tautomerization, ensuring regiochemical integrity during reactions.[1] The primary alcohol at the C3 position offers a handle for subsequent functionalization, such as oxidation, esterification, or etherification, further expanding its synthetic utility.

This guide provides an in-depth exploration of the experimental setups for two of the most powerful transformations involving this building block: Nucleophilic Aromatic Substitution and Suzuki-Miyaura Cross-Coupling. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles and practical execution.

Physicochemical Properties & Safety Data

A thorough understanding of the reagent's properties and safety requirements is paramount before any experimental work.

PropertyValue
CAS Number 1823337-52-5
Molecular Formula C₄H₆BrN₃O
Molecular Weight 192.01 g/mol
Appearance Typically a solid
Storage Store in a dry, cool, and well-ventilated place. Keep container tightly closed.[2]

Safety & Handling Precautions:

While specific data for this exact molecule is limited, data from analogous bromo-triazole derivatives suggest the following precautions should be taken.[2][3][4]

  • Hazard Classification: May be harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[2][3][4]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection (safety goggles with side-shields).[3]

  • Engineering Controls: Ensure adequate ventilation. Handle in a chemical fume hood to avoid dust formation and inhalation.[2]

  • Incompatible Materials: Avoid contact with strong oxidizing and reducing agents.[2]

  • First Aid Measures:

    • Eyes: Rinse immediately and cautiously with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention.[2][3]

    • Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[2]

    • Ingestion/Inhalation: Move to fresh air. If symptoms persist, call a physician.[2]

Application 1: Nucleophilic Aromatic Substitution (SNAr)

The C5-bromo substituent is readily displaced by a wide range of nucleophiles. The high degree of activation provided by the triazole ring's electron-withdrawing character facilitates this addition-elimination mechanism, often allowing the reaction to proceed under mild conditions.[1] This pathway is a direct and efficient method for introducing nitrogen, sulfur, and oxygen-based functional groups.

Workflow for Nucleophilic Aromatic Substitution

reagent Combine this compound, Nucleophile, Base, and Solvent reaction Heat Reaction Mixture (e.g., 40-80 °C) reagent->reaction 1. Setup monitor Monitor Progress via TLC/LC-MS reaction->monitor 2. Reaction workup Aqueous Workup (Quench, Extract with Organic Solvent) monitor->workup 3. Quench purify Purify Product via Column Chromatography workup->purify 4. Isolation product Characterize Final Product (NMR, MS) purify->product 5. Analysis

Caption: General workflow for SNAr reactions.

Protocol: SNAr with a Thiol Nucleophile

This protocol describes the synthesis of a thioether derivative, a common structural motif in pharmacologically active compounds. The principles are broadly applicable to other nucleophiles like amines and alkoxides.

Materials:

  • This compound

  • Thiophenol (or other thiol)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent & Base: Add anhydrous DMF to dissolve the starting material, followed by anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Nucleophile Addition: Add the thiol nucleophile (e.g., thiophenol, 1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C. The choice of temperature depends on the reactivity of the specific thiol.[5]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent like ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure thioether product.

Typical SNAr Reaction Parameters
Nucleophile TypeExample NucleophileBaseSolventTypical Temp.Product Type
Sulfur Sodium ThiophenoxideNaH, K₂CO₃DMF, THF25 - 80 °C5-(Arylthio)-...-triazole
Nitrogen AnilineK₂CO₃, Cs₂CO₃DMF, Dioxane80 - 120 °C5-(Arylamino)-...-triazole
Oxygen Sodium MethoxideNaOMeMethanolReflux5-Methoxy-...-triazole

Table based on general principles of nucleophilic substitution on bromo-heterocycles.[1][5]

Application 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most robust methods for forming carbon-carbon bonds.[6][7] For this compound, it provides a powerful route to synthesize 5-aryl or 5-vinyl substituted triazoles, which are prevalent in drug discovery programs. The reaction couples the C-Br bond with an organoboron species, typically a boronic acid or its ester, using a palladium catalyst and a base.[8][9]

Catalytic Cycle & Workflow for Suzuki-Miyaura Coupling

cluster_cycle Catalytic Cycle cluster_workflow Experimental Workflow pd0 Pd(0)L_n oa Oxidative Addition pd0->oa pd2 R-Pd(II)L_n-Br oa->pd2 R-Br tm Transmetalation pd2->tm pd2_r R-Pd(II)L_n-R' tm->pd2_r R'-B(OH)₂ + Base re Reductive Elimination pd2_r->re re->pd0 R-R' setup Combine Reagents & Degas Solvent reaction Heat Reaction Under Inert Atmosphere setup->reaction workup Filter Catalyst & Perform Aqueous Workup reaction->workup purify Purify via Chromatography workup->purify

Caption: The Suzuki-Miyaura catalytic cycle and corresponding lab workflow.

Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol outlines a typical procedure for coupling the title compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃), aqueous solution or solid

  • Solvent (e.g., 1,4-Dioxane or DME, and water)

  • Ethyl Acetate (EtOAc)

  • Celite™ (optional, for filtering palladium)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: In a flask suitable for heating under reflux, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Nitrogen or Argon) three times to remove oxygen.

  • Solvent & Base Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane:water) via cannula or syringe. Finally, add the base (2.0-3.0 eq), either as a solid or a degassed aqueous solution.[8]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until completion (typically 2-16 hours).

  • Workup: Cool the reaction to room temperature. If a solid palladium catalyst is present, dilute the mixture with ethyl acetate and filter through a pad of Celite™, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate (3x).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography on silica gel to isolate the desired 5-aryl-1-methyl-1H-1,2,4-triazol-3-yl)methanol product.

Common Suzuki-Miyaura Reaction Components
ComponentExamplesRationale / Notes
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(dppf)Cl₂ is often robust and effective for heteroaryl halides.[8]
Base K₂CO₃, Cs₂CO₃, K₃PO₄A base is required to activate the boronic acid for transmetalation.[10]
Solvent Dioxane/H₂O, DME/H₂O, Toluene/H₂OAqueous mixtures are common and often enhance reaction rates.
Boron Reagent Arylboronic acids, Arylboronate estersBoronic acids are widely available; esters can offer enhanced stability.[6]

Conclusion

This compound serves as a highly adaptable platform for constructing complex molecular architectures. The distinct reactivity of the C5-bromo position allows for selective functionalization through robust and well-established methods like nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling. The protocols and principles detailed in this guide provide a solid foundation for researchers to leverage this valuable building block in the synthesis of novel compounds for pharmaceutical and materials science applications.

References

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols . ACS Publications. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles . MDPI. Available at: [Link]

  • Suzuki reaction - Wikipedia . Wikipedia. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal . Organic-chemistry.org. Available at: [Link]

  • Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles . RSC Publishing. Available at: [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol Analogs for Protein Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Specificity in Kinase Inhibition

Protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology.[1][2] Their role as central regulators of cellular signaling pathways means that aberrant kinase activity is a hallmark of many diseases.[3] The 1,2,4-triazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including the inhibition of various enzymes.[4][5][6] This structural motif is particularly prevalent in the design of novel kinase inhibitors.[7]

This guide provides a comprehensive framework for a high-throughput screening (HTS) campaign designed to identify novel protein kinase inhibitors from a library of analogs derived from (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol. We will detail the strategic considerations, experimental protocols, and data analysis workflows necessary for a successful screening cascade, from initial hit identification to robust validation. The protocols are designed to be adaptable and are presented with the understanding that specific parameters will need to be optimized for the particular kinase of interest and the available instrumentation.

The Strategic Framework of a Kinase Inhibitor HTS Campaign

A successful HTS campaign is a multi-step process that progressively refines a large compound library to a small number of validated hits.[8][9] The causality behind this tiered approach is to manage the scale of operations efficiently, minimizing cost and labor while maximizing the quality of the resulting lead compounds.

Our strategy involves a primary biochemical screen to identify compounds that directly interact with the kinase, followed by a secondary cell-based assay to confirm on-target activity in a more physiologically relevant context and to eliminate cytotoxic compounds.[10][11]

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Secondary Screening & Validation A Analog Library of This compound B Primary HTS: Biochemical Kinase Assay (e.g., Fluorescence Polarization) A->B C Initial Hits B->C D Dose-Response Confirmation (IC50 Determination) C->D E Orthogonal Biochemical Assay (e.g., ADP-Glo) D->E F Confirmed Biochemical Hits E->F G Cell-Based Assay: Target Engagement or Downstream Signaling F->G H Cytotoxicity Assay (e.g., CellTiter-Glo) F->H I Validated Hits G->I H->I

Caption: A generalized workflow for a kinase inhibitor HTS campaign.

Part 1: Primary High-Throughput Screening - A Biochemical Approach

The initial screen aims to rapidly assess a large number of compounds for their ability to inhibit the catalytic activity of the target kinase in a purified, cell-free system.[12] A fluorescence polarization (FP) assay is an excellent choice for this purpose due to its homogeneous "mix-and-read" format, which is highly amenable to automation.[13][14][15][16]

Principle of the Fluorescence Polarization (FP) Kinase Assay

The FP-based kinase assay is a competitive binding assay. A fluorescently labeled tracer, which is a small molecule that binds to the ATP-binding pocket of the kinase, is used. When the tracer is unbound and free in solution, it tumbles rapidly, resulting in a low FP signal. When bound to the much larger kinase enzyme, its tumbling is slowed, leading to a high FP signal. A test compound that inhibits the kinase by competing for the ATP-binding site will displace the tracer, causing a decrease in the FP signal. This change in polarization is directly proportional to the inhibitory activity of the compound.[14][17]

FP_Assay_Principle cluster_0 Low Polarization cluster_1 High Polarization cluster_2 Inhibition - Low Polarization Free_Tracer Fluorescent Tracer (Rapid Tumbling) Light_Out_Low Depolarized Emitted Light Free_Tracer->Light_Out_Low Light_In_Low Polarized Excitation Light Light_In_Low->Free_Tracer Bound_Tracer Kinase + Tracer Complex (Slow Tumbling) Light_Out_High Polarized Emitted Light Bound_Tracer->Light_Out_High Light_In_High Polarized Excitation Light Light_In_High->Bound_Tracer Inhibited_Complex Kinase + Inhibitor + Free Tracer Light_Out_Inhibited Depolarized Emitted Light Inhibited_Complex->Light_Out_Inhibited Light_In_Inhibited Polarized Excitation Light Light_In_Inhibited->Inhibited_Complex

Caption: The principle of a competitive fluorescence polarization assay.

Protocol 1: Automated FP-Based Primary HTS

This protocol is designed for a 384-well microplate format and assumes the use of an automated liquid handling system.[7][14][18][19][20]

Materials:

  • Purified, active target kinase

  • Fluorescently labeled kinase tracer

  • Assay Buffer (specific to the kinase, typically containing HEPES, MgCl₂, Brij-35, and DTT)

  • This compound analog library (solubilized in 100% DMSO)

  • Potent, known inhibitor of the target kinase (for positive control)

  • 100% DMSO (for negative control)

  • 384-well, low-volume, black, flat-bottom microplates

  • Automated liquid handling system[14][19]

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Plate Preparation:

    • Prepare a series of compound plates by dispensing 50 nL of each analog from the library stock (typically 10 mM in DMSO) into the wells of a 384-well plate.

    • In designated control wells, dispense 50 nL of the positive control inhibitor and 50 nL of 100% DMSO for the negative control.

  • Reagent Preparation:

    • Prepare the Kinase/Tracer Master Mix by diluting the kinase and fluorescent tracer in the assay buffer to 2X the final desired concentration. The optimal concentrations must be determined empirically during assay development.

  • Automated Assay Execution:

    • Using an automated liquid handler, dispense 5 µL of the Kinase/Tracer Master Mix into each well of the compound plates.

    • Dispense 5 µL of assay buffer into each well, bringing the total volume to 10 µL. This results in a final DMSO concentration of 0.5%, which should be tested for tolerance in the assay.[17]

    • Seal the plates and incubate at room temperature for a predetermined time (e.g., 60 minutes), protected from light.

  • Data Acquisition:

    • Read the plates on a microplate reader equipped for fluorescence polarization. Set the excitation and emission wavelengths appropriate for the chosen fluorophore.

Data Analysis and Hit Selection

The quality of an HTS assay is paramount and can be statistically evaluated using the Z-factor (Z').[21][22][23] A Z' value between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.

Z' Calculation: Z' = 1 - (3 * (σ_pos + σ_neg)) / |µ_pos - µ_neg|

  • µ_pos and σ_pos are the mean and standard deviation of the positive control.

  • µ_neg and σ_neg are the mean and standard deviation of the negative control.

Hit Identification:

  • Normalize the data from the screen, typically by calculating the percent inhibition for each compound relative to the controls.

  • Select initial "hits" based on a predefined activity threshold (e.g., >50% inhibition or a cutoff based on the standard deviation of the sample population).

Part 2: Hit Validation and Secondary Screening

A primary screen will inevitably identify false positives. Therefore, a rigorous hit validation process is essential. This involves re-testing the initial hits in a dose-response format to determine their potency (IC50) and using orthogonal assays to confirm their mechanism of action.[8]

Protocol 2: IC50 Determination and Orthogonal Assay

IC50 Determination:

  • Select the primary hits and prepare serial dilutions (e.g., 8-point, 3-fold dilutions) in 100% DMSO.

  • Repeat the FP-based kinase assay as described in Protocol 1, using the serially diluted compounds.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Orthogonal Assay (e.g., ADP-Glo™ Kinase Assay): The ADP-Glo™ assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction. This provides a different readout method to confirm that the compounds are indeed inhibiting the enzymatic activity of the kinase.

Protocol 3: Cell-Based Secondary Assay

The ultimate goal is to find compounds that are active in a cellular environment. A cell-based assay helps to confirm on-target activity and provides an initial assessment of cell permeability and potential cytotoxicity.[15][18]

Principle of a Cell Viability Assay: A common secondary assay for kinase inhibitors, especially in oncology, is a cell proliferation or viability assay. If the target kinase is a known driver of proliferation in a specific cancer cell line, an inhibitor of that kinase should reduce the viability of those cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust HTS-compatible method that measures ATP levels as an indicator of metabolically active, viable cells.

Procedure:

  • Cell Plating: Seed a cancer cell line known to be dependent on the target kinase into 384-well, white, clear-bottom plates at a predetermined density.

  • Compound Treatment: After allowing the cells to adhere overnight, treat them with the confirmed hits at various concentrations.

  • Incubation: Incubate the cells for a period that allows for observable effects on proliferation (e.g., 72 hours).

  • Cell Viability Measurement:

    • Equilibrate the plates to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Measure the luminescent signal using a plate reader.

  • Data Analysis: Calculate the percent viability relative to DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and structured format to facilitate comparison and decision-making.

Table 1: Representative HTS Data Summary

Compound IDPrimary Screen (% Inhibition @ 10 µM)FP Assay IC50 (µM)Cell Viability GI50 (µM)
Analog-00185.20.250.5
Analog-00278.91.1> 10
Analog-00312.5> 50> 50
Analog-00492.10.0825.0 (Cytotoxic)

Interpretation:

  • Analog-001: A promising hit with good correlation between biochemical potency and cellular activity.

  • Analog-002: Potent in the biochemical assay but lacks cellular activity, possibly due to poor cell permeability.

  • Analog-003: Inactive in the primary screen.

  • Analog-004: Highly potent biochemically but shows general cytotoxicity, making it a less desirable candidate.

Conclusion and Forward Look

This guide has outlined a robust and logical workflow for the high-throughput screening of this compound analogs to identify novel kinase inhibitors. By employing a tiered screening approach that combines a sensitive biochemical primary assay with a physiologically relevant cell-based secondary assay, researchers can efficiently identify and validate promising lead compounds. The detailed protocols and data analysis strategies provided herein serve as a foundation for initiating a successful drug discovery campaign targeting the kinome.

References

  • Blevitt, J. M., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Methods and Applications in Fluorescence, 4(2), 022001. Available at: [Link]

  • Sittampalam, G. S., et al. (Eds.). (2012). Assay guidance manual. Eli Lilly & Company and National Center for Advancing Translational Sciences. Available at: [Link]

  • LabX. (2024). The Best Automated Liquid Handling Systems of 2026. LabX. Available at: [Link]

  • PubMed. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Methods and Applications in Fluorescence. Available at: [Link]

  • Grenova. (2023). Transforming Laboratories With Automated Liquid Handling Technologies. Grenova. Available at: [Link]

  • ResearchGate. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Request PDF. Available at: [Link]

  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Vipergen. Available at: [Link]

  • Wikipedia. (n.d.). High-throughput screening. Wikipedia. Available at: [Link]

  • PubMed. (2024). Assay Development for High-Throughput Drug Screening Against Mycobacteria. PubMed. Available at: [Link]

  • Platypus Technologies. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Platypus Technologies. Available at: [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. Available at: [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]

  • An, S. F., et al. (2012). High Throughput Screening of a Library Based on Kinase Inhibitor Scaffolds Against Mycobacterium Tuberculosis H37Rv. Combinatorial Chemistry & High Throughput Screening, 15(4), 334-340. Available at: [Link]

  • Google Patents. (n.d.). WO2002022602A3 - Triazole compounds useful as protein kinase inhibitors. Google Patents.
  • Stokes, M. P., et al. (2011). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Molecular & Cellular Proteomics, 10(10), M111.009559. Available at: [Link]

  • Creative Biolabs. (n.d.). Secondary Screening. Creative Biolabs. Available at: [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available at: [Link]

  • BIT 479/579. (n.d.). Z-factors. High-throughput Discovery.
  • Al-Warhi, T., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 27(23), 8279. Available at: [Link]

  • Bentham Science. (n.d.). Synthesis and Biological Applications of Triazole Derivatives – A Review. Bentham Science. Available at: [Link]

  • Drug Discovery and Development. (2008). High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development. Available at: [Link]

  • Jones, A. M., & Glick, M. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry, 9(18), 2135-2140. Available at: [Link]

  • Molecules. (2020). Synthesis and Biological Activities of Novel Triazole Compounds Containing 1,3-Dioxolane Rings. Molecules. Available at: [Link]

  • MDPI. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Z-factor. Wikipedia. Available at: [Link]

  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. Available at: [Link]

  • Frontiers in Chemistry. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. Available at: [Link]

  • YouTube. (2021). Basic Assay Statistics, Data Analysis & Rules of Thumb (ROT). YouTube. Available at: [Link]

  • PubMed Central. (2018). Assay development and high-throughput antiviral drug screening against Bluetongue virus. PubMed Central. Available at: [Link]

  • Creative Biolabs. (n.d.). Hit Validation Services. Creative Biolabs. Available at: [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Creative Biolabs. (n.d.). Hit to Lead. Creative Biolabs. Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. Available at: [Link]

  • Assay.Dev. (2023). On HTS: Z-factor. Assay.Dev. Available at: [Link]

  • Sygnature Discovery. (n.d.). High Throughput Drug Screening. Sygnature Discovery. Available at: [Link]

  • Hevener, K. E., et al. (2018). Hit-to-Lead: Hit Validation and Assessment. Methods in Enzymology, 610, 265-309. Available at: [Link]

  • Oxford Academic. (n.d.). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research. Available at: [Link]

  • ResearchGate. (2015). Assay Validation in High Throughput Screening – from Concept to Application. Request PDF. Available at: [Link]

  • ResearchGate. (2014). Is Your MTT Assay Really the Best Choice. Request PDF. Available at: [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Cambridge MedChem Consulting. Available at: [Link]

  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology. Available at: [Link]

Sources

Application Notes & Protocols: Advanced Functionalization Strategies for (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antifungal, anticancer, and antiviral properties.[1][2][3][4] (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol represents a highly versatile starting material for drug discovery campaigns. Its strategic design incorporates two distinct and orthogonally reactive functional handles: a C5-bromo substituent, primed for carbon-carbon and carbon-nitrogen bond formation via transition metal-catalyzed cross-coupling, and a C3-hydroxymethyl group, amenable to classic derivatization such as etherification and esterification. This guide provides a comprehensive overview of the key functionalization techniques for this scaffold, detailing the underlying chemical principles and offering robust, field-proven protocols for researchers in synthetic and medicinal chemistry.

The Strategic Value of the Scaffold

The power of this compound lies in its dual-handle architecture. The C5-bromo position on the electron-deficient triazole ring is an excellent electrophile for a variety of palladium-catalyzed cross-coupling reactions.[5][6] Simultaneously, the primary alcohol at the C3 position offers a nucleophilic site for derivatization. This orthogonality allows for selective and sequential modifications, enabling the rapid generation of diverse chemical libraries from a single, advanced intermediate.

Caption: Key functionalization points of the triazole scaffold.

Functionalization at the C5-Bromo Position: Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone for elaborating the C5 position of the triazole ring. These methods offer exceptional functional group tolerance and reliability.[7][8] The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the coupling partner, and reductive elimination to yield the product and regenerate the catalyst.[8]

Cross_Coupling_Workflow start Starting Material: This compound setup Reaction Setup: - Add Reagents & Catalyst - Degas Solvent - Establish Inert Atmosphere start->setup reaction Heating & Stirring (e.g., 80-120 °C) Reaction Monitoring (TLC, LC-MS) setup->reaction workup Aqueous Workup: - Quench Reaction - Extract with Organic Solvent - Wash with Brine reaction->workup purify Purification: - Dry over Na₂SO₄ - Concentrate in vacuo - Column Chromatography workup->purify product Final Product: C5-Functionalized Triazole purify->product

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the bromo-triazole with an organoboron compound, typically a boronic acid or ester.[7][9] The choice of catalyst, ligand, and base is critical for achieving high yields, especially with nitrogen-containing heterocycles that can coordinate to the palladium center.[7][10]

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane/water (4:1 ratio), via syringe to achieve a final concentration of 0.1-0.5 M with respect to the starting bromide.

  • Reaction: Heat the mixture with vigorous stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the C5-aryl/heteroaryl product.[7]

Coupling Partner (Example)CatalystBaseSolventTemp (°C)Typical Yield (%)
Phenylboronic AcidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O10085-95
4-Methoxyphenylboronic AcidPd(PPh₃)₄Cs₂CO₃Toluene/EtOH/H₂O9080-90
Pyridine-3-boronic AcidP2 (SPhos precatalyst)K₃PO₄Dioxane/H₂O10075-85[10]
4-Vinylphenylboronic AcidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9580-90[5]
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira reaction facilitates the coupling of the bromo-triazole with a terminal alkyne, creating a C(sp²)-C(sp) bond.[11][12] This reaction typically employs a dual-catalyst system of palladium and a copper(I) salt, along with an amine base.[11][13] Copper-free variants have also been developed to avoid potential issues with copper catalysis.[14]

Protocol 2.2: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-4 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-8 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv). Finally, add the terminal alkyne (1.1-1.3 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-70 °C). Monitor the reaction progress by TLC or LC-MS (typically 2-12 hours). The mild conditions are a key advantage of this reaction.[11][15]

  • Work-up: Once complete, dilute the mixture with an organic solvent and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution, then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Coupling Partner (Example)Pd CatalystCu Co-catalystBaseSolventTemp (°C)Typical Yield (%)
PhenylacetylenePd(PPh₃)₄CuITEATHF5080-95
TrimethylsilylacetylenePdCl₂(PPh₃)₂CuIDIPEADMFRT85-95
1-OctynePd(OAc)₂None (Cu-free)PyrrolidineNMP7070-85[14]
Propargyl AlcoholPd(PPh₃)₄CuITEATHF6075-90
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, coupling the bromo-triazole with a primary or secondary amine.[16][17] This transformation requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base. The choice of ligand is crucial and often depends on the steric and electronic properties of the amine coupling partner.[18]

Protocol 2.3: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos or t-BuXPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu or LHMDS, 1.5-2.2 equiv) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv).

  • Inert Atmosphere & Solvent: Seal the tube, remove from the glovebox, and add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Amine Addition: Add the amine coupling partner (1.1-1.3 equiv).

  • Reaction: Heat the mixture with vigorous stirring to 80-110 °C. Monitor the reaction by LC-MS until completion (typically 6-24 hours).

  • Work-up: Cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Amine Partner (Example)Pd Precatalyst / LigandBaseSolventTemp (°C)Typical Yield (%)
AnilinePd₂(dba)₃ / XPhosNaOt-BuToluene10075-90[18]
MorpholinePd(OAc)₂ / dpppNaOt-BuToluene8080-95[19]
Benzylamine[Pd(allyl)Cl]₂ / t-BuXPhosLHMDSDioxane10070-85[18][20]
CarbazolePd₂(dba)₃ / XPhost-BuOLiDioxane10085-95[18]

Functionalization of the C3-Methanol Group

The primary alcohol at the C3 position provides a second, independent site for diversification. Standard alcohol derivatization chemistries can be employed, often after the C5 position has been functionalized.

Alcohol_Functionalization cluster_0 Williamson Ether Synthesis cluster_1 Acylation start R-Triazole-CH₂OH (C5-Functionalized Intermediate) ether O-Etherification start->ether ester O-Esterification start->ester ether_step1 1. Deprotonation (e.g., NaH in THF) ether->ether_step1 ester_step1 React with Acyl Chloride (R'-COCl) (Base: Pyridine or TEA) ester->ester_step1 ether_step2 2. Sₙ2 Attack (Add Alkyl Halide, R'-X) ether_step1->ether_step2 ether_prod Product: R-Triazole-CH₂-O-R' ether_step2->ether_prod ester_prod Product: R-Triazole-CH₂-O-CO-R' ester_step1->ester_prod

Caption: Key pathways for derivatizing the C3-methanol group.

O-Etherification

The Williamson ether synthesis is a straightforward and high-yielding method for converting the alcohol to an ether. It proceeds via an Sₙ2 mechanism, requiring the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide.

Protocol 3.1: General Procedure for O-Etherification

  • Setup and Deprotonation: To a flame-dried, three-neck flask under an inert atmosphere, add a solution of the triazolyl methanol (1.0 equiv) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Alkylation: Cool the solution back to 0 °C and add the desired alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Extract the product into ethyl acetate, wash with brine, and dry over Na₂SO₄.

  • Purification: Concentrate the solution and purify the crude product by flash column chromatography.

O-Esterification

Ester formation is readily achieved by reacting the alcohol with an activated carboxylic acid derivative, such as an acyl chloride or anhydride, typically in the presence of a non-nucleophilic base to scavenge the acid byproduct.

Protocol 3.2: General Procedure for O-Esterification

  • Reaction Setup: Dissolve the triazolyl methanol (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) or THF in a round-bottom flask. Add a base such as triethylamine (TEA, 1.5 equiv) or pyridine (used as co-solvent).

  • Acylation: Cool the mixture to 0 °C. Add the acyl chloride (e.g., acetyl chloride, benzoyl chloride, 1.1 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography to yield the desired ester.

Sequential Functionalization Strategy

The orthogonality of the C5-bromo and C3-methanol groups allows for a powerful sequential strategy. Typically, the more robust cross-coupling reaction is performed first, followed by the milder esterification or etherification of the alcohol. This approach minimizes potential side reactions and catalyst poisoning that could occur if the alcohol were derivatized first with a group incompatible with the coupling conditions.

Sequential_Strategy start Start: This compound step1 Step 1: Suzuki Coupling start->step1 Phenylboronic Acid, Pd(dppf)Cl₂, K₂CO₃ intermediate Intermediate: (5-Aryl-1-methyl-1H-1,2,4-triazol-3-yl)methanol step1->intermediate step2 Step 2: O-Esterification intermediate->step2 Acetyl Chloride, Pyridine, DCM product Final Product: (5-Aryl-1-methyl-1H-1,2,4-triazol-3-yl)methyl acetate step2->product

Caption: Example of a two-step sequential functionalization route.

Conclusion

This compound is a high-value, versatile building block for medicinal chemistry and drug development. The protocols and strategies outlined in this guide provide a robust framework for its selective functionalization at both the C5-bromo and C3-methanol positions. By leveraging powerful palladium-catalyzed cross-coupling reactions in sequence with classic alcohol derivatizations, researchers can efficiently access a vast and diverse chemical space, accelerating the discovery of novel 1,2,4-triazole-based therapeutic agents.

References

  • BenchChem. (2025). Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry. BenchChem.
  • ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Journal of Organic Chemistry.
  • BenchChem. (2025).
  • PMC. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central.
  • Frontiers. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences.
  • ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023).
  • ACS Publications. (2024). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society.
  • ResearchGate. (2025). First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides.
  • NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. BenchChem.
  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
  • ResearchGate. (2025). Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms.
  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • YouTube. (2019). Sonogashira coupling. YouTube.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help improve yield and overcome common challenges in this multi-step synthesis.

Introduction

This compound is a key building block in the synthesis of various pharmaceutically active compounds. Its preparation involves a multi-step sequence that can present several challenges, including issues with regioselectivity, low yields, and difficult purifications. This guide offers a systematic approach to the synthesis, highlighting critical parameters and providing solutions to common problems encountered in the laboratory.

Synthetic Pathway Overview

The synthesis of this compound can be strategically approached in a four-step sequence starting from the readily available 1H-1,2,4-triazole-3-carboxylic acid. The pathway involves:

  • Methylation: Regioselective N-methylation of 1H-1,2,4-triazole-3-carboxylic acid to yield 1-methyl-1H-1,2,4-triazole-3-carboxylic acid.

  • Bromination: Electrophilic bromination of the triazole ring to introduce a bromine atom at the C5 position, affording 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid.

  • Esterification: Conversion of the carboxylic acid to its corresponding methyl ester, methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate.

  • Reduction: Selective reduction of the methyl ester to the target primary alcohol, this compound.

This synthetic route is illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: Methylation cluster_1 Step 2: Bromination cluster_2 Step 3: Esterification cluster_3 Step 4: Reduction A 1H-1,2,4-Triazole-3-carboxylic Acid B 1-Methyl-1H-1,2,4-triazole-3-carboxylic Acid A->B  CH3I, Base   C 5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic Acid B->C  Br2, Acid   D Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate C->D  MeOH, H+ E This compound D->E  Reducing Agent  

Figure 1: Synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions in a question-and-answer format.

Step 1: Methylation of 1H-1,2,4-triazole-3-carboxylic acid

Q1: My methylation reaction is producing a mixture of N1 and N4-methylated isomers. How can I improve the regioselectivity for the N1-methyl product?

A1: The alkylation of 1,2,4-triazoles can indeed lead to a mixture of regioisomers.[1][2] The ratio of N1 to N4 alkylation is influenced by the reaction conditions, particularly the base and solvent used.

  • Underlying Cause: The 1,2,4-triazole ring has two nucleophilic nitrogen atoms (N1 and N4) available for alkylation. The electronic and steric environment of these nitrogens, as well as the nature of the counter-ion and solvent, will dictate the site of methylation.

  • Troubleshooting & Optimization:

    • Choice of Base and Solvent: Using a sodium salt of the triazole, prepared with a base like sodium methoxide in methanol, followed by reaction with an alkylating agent like iodomethane, tends to favor N1 alkylation.[3] Alkylation in aqueous sodium hydroxide with methyl sulfate, however, has been reported to yield a mixture of 1-methyl and 4-methyl isomers.[1]

    • Protecting Groups: While more synthetically demanding, the use of a protecting group on one of the nitrogen atoms can ensure regioselectivity. However, for this specific substrate, optimizing the reaction conditions is a more practical first approach.

    • Purification: If a mixture of isomers is obtained, careful column chromatography may be required for separation. The polarity of the two isomers is often different enough to allow for chromatographic separation.

Q2: I am observing low conversion of the starting material and the formation of over-alkylated (quaternized) byproducts. What could be the cause?

A2: Low conversion can be due to insufficient reactivity of the alkylating agent or deactivation of the starting material. Over-alkylation, leading to a triazolium salt, occurs when the already methylated product undergoes a second methylation.

  • Underlying Cause: The N-methylated triazole product is still nucleophilic and can react with the alkylating agent, especially if the reaction temperature is too high or the reaction time is excessively long.

  • Troubleshooting & Optimization:

    • Stoichiometry and Addition Rate: Use a slight excess of the alkylating agent (e.g., 1.1-1.2 equivalents). Add the alkylating agent slowly to a cooled solution of the triazole salt to control the exotherm and minimize side reactions.[3]

    • Temperature Control: Maintain a low to moderate reaction temperature. While some protocols may call for reflux, this can increase the rate of quaternization.

    • Monitoring the Reaction: Closely monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction once the starting material is consumed and before significant byproduct formation occurs.

Step 2: Bromination of 1-methyl-1H-1,2,4-triazole-3-carboxylic acid

Q3: The bromination of the triazole ring is sluggish and results in a low yield of the desired 5-bromo product.

A3: The 1,2,4-triazole ring is an electron-deficient heterocycle, which can make electrophilic substitution reactions like bromination challenging.

  • Underlying Cause: The nitrogen atoms in the triazole ring withdraw electron density, deactivating the ring towards electrophilic attack.

  • Troubleshooting & Optimization:

    • Activating Conditions: The use of a strong brominating agent and appropriate reaction conditions is crucial. A mixture of bromine in an acidic medium like glacial acetic acid is often employed for the bromination of such heterocycles.[4]

    • Temperature: Heating the reaction mixture can increase the rate of bromination. However, excessive heat may lead to decomposition. A temperature range of 90-120°C has been reported for similar brominations.[4]

    • Alternative Brominating Agents: If elemental bromine is ineffective, consider using N-bromosuccinimide (NBS) with a catalytic amount of an acid.

Q4: I am observing the formation of multiple brominated byproducts. How can I improve the selectivity?

A4: While the C5 position is generally the most susceptible to electrophilic attack in 1-substituted-1,2,4-triazoles, harsh reaction conditions can lead to over-bromination or side reactions.

  • Underlying Cause: High concentrations of the brominating agent or prolonged reaction times at elevated temperatures can lead to less selective reactions.

  • Troubleshooting & Optimization:

    • Control of Stoichiometry: Use a controlled amount of the brominating agent (e.g., 1.0-1.2 equivalents of Br2).

    • Gradual Addition: Add the brominating agent dropwise to the reaction mixture to maintain a low instantaneous concentration.

    • Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.

Step 3: Esterification of 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid

Q5: The esterification reaction is not going to completion, and I have a significant amount of unreacted carboxylic acid.

A5: Esterification of carboxylic acids, particularly those on electron-deficient heterocyclic rings, can be challenging due to the reduced nucleophilicity of the carbonyl oxygen.

  • Underlying Cause: The electron-withdrawing nature of the bromo-triazole ring can deactivate the carboxylic acid towards protonation and subsequent nucleophilic attack by the alcohol.

  • Troubleshooting & Optimization:

    • Fischer Esterification with Excess Alcohol and Strong Acid: A common method is to use a large excess of methanol as both the solvent and the reagent, with a strong acid catalyst like sulfuric acid or thionyl chloride.[5] Heating the reaction mixture is typically required to drive the equilibrium towards the ester.

    • Activating Agents: For sterically hindered or electronically deactivated carboxylic acids, the use of coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) can be effective under milder conditions.[6]

    • Conversion to Acid Chloride: A robust method involves converting the carboxylic acid to the more reactive acid chloride using a reagent like thionyl chloride or oxalyl chloride, followed by reaction with methanol. A patent for a similar synthesis describes the use of thionyl chloride in methanol.[5]

Step 4: Reduction of Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate

Q6: The reduction of the ester to the alcohol is resulting in a low yield, and I am recovering a significant amount of the starting ester.

A6: Esters are generally less reactive towards reduction than aldehydes or ketones. The choice of reducing agent and reaction conditions is critical for a successful transformation.

  • Underlying Cause: Sodium borohydride (NaBH₄) is often a mild reducing agent for esters and may require forcing conditions.[7] The electron-withdrawing nature of the bromo-triazole ring might further deactivate the ester carbonyl towards reduction.

  • Troubleshooting & Optimization:

    • Choice of Reducing Agent:

      • Sodium Borohydride (NaBH₄): While less reactive, its reactivity can be enhanced. Using methanol as a solvent and heating the reaction can improve the yield.[8] The addition of a Lewis acid like calcium chloride (CaCl₂) or lithium chloride (LiCl) can also increase the reducing power of NaBH₄.[5]

      • Lithium Aluminum Hydride (LiAlH₄): This is a much stronger reducing agent and will readily reduce the ester to the alcohol.[9] However, it is less selective and requires anhydrous conditions and careful handling.

      • Lithium Borohydride (LiBH₄): This reagent is more reactive than NaBH₄ but generally less reactive than LiAlH₄, offering a good balance of reactivity and selectivity.[10]

    • Reaction Conditions:

      • Solvent: For NaBH₄ reductions, methanol or ethanol are common choices. For LiAlH₄ and LiBH₄, anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are necessary.

      • Temperature: NaBH₄ reductions may require heating, while LiAlH₄ reductions are often performed at low temperatures (e.g., 0 °C) to control the reactivity.

      • Stoichiometry: An excess of the reducing agent is typically used to ensure complete conversion.

Q7: I am observing debromination of the triazole ring during the reduction step.

A7: Strong reducing agents, particularly under harsh conditions, can sometimes lead to the reduction of aryl or heteroaryl halides.

  • Underlying Cause: The carbon-bromine bond can be susceptible to cleavage by potent reducing agents like LiAlH₄, especially at elevated temperatures.

  • Troubleshooting & Optimization:

    • Milder Reducing Agents: If debromination is a significant issue with LiAlH₄, switching to a milder reagent like NaBH₄ (with activating additives if necessary) or LiBH₄ is recommended.

    • Temperature Control: Perform the reduction at the lowest possible temperature that still allows for a reasonable reaction rate. For LiAlH₄ reductions, maintaining the temperature at 0 °C or below is crucial.

    • Inverse Addition: Adding the reducing agent slowly to the ester solution (inverse addition) can help to maintain a low concentration of the reducing agent and potentially minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

A1: 1H-1,2,4-Triazole-3-carboxylic acid is a commercially available and cost-effective starting material.[11][12]

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes.

  • Bromine: Elemental bromine is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Thionyl Chloride: This reagent is corrosive and reacts violently with water to release toxic gases (HCl and SO₂). It should be handled in a fume hood.

  • Lithium Aluminum Hydride (LiAlH₄): This is a pyrophoric solid that reacts violently with water and protic solvents. It must be handled under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Q3: How can I purify the final product, this compound?

A3: The final product is a polar molecule.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the best method for purification on a larger scale.

  • Column Chromatography: For smaller scales or if crystallization is not effective, column chromatography on silica gel can be used. Due to the polarity of the product, a polar eluent system such as ethyl acetate/methanol or dichloromethane/methanol may be required.[13] It may be beneficial to add a small amount of a base like triethylamine to the eluent to prevent streaking on the column.[13]

  • Reverse-Phase Chromatography: If the compound is highly polar and difficult to purify on silica, reverse-phase chromatography (C18) may be a viable alternative.[13]

Q4: Can I use a different alkylating agent for the first step?

A4: Yes, other methylating agents like dimethyl sulfate can be used. However, iodomethane is generally effective and easy to handle on a laboratory scale. The choice of alkylating agent may influence the optimal reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate

This protocol is adapted from a similar synthesis described in the literature.[5]

  • Methylation: To a solution of 1H-1,2,4-triazole-3-carboxylic acid in methanol, add a solution of sodium methoxide in methanol at room temperature. Stir the mixture for 30 minutes. Cool the reaction to 0 °C and slowly add iodomethane. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Remove the solvent under reduced pressure and purify the crude 1-methyl-1H-1,2,4-triazole-3-carboxylic acid.

  • Bromination: Dissolve the 1-methyl-1H-1,2,4-triazole-3-carboxylic acid in glacial acetic acid and heat the solution. Slowly add a solution of bromine in glacial acetic acid. Maintain the temperature and stir for several hours until the reaction is complete (monitor by TLC). Cool the reaction mixture and pour it into ice water. Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid.

  • Esterification: Suspend 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid (1.0 eq) in methanol. Cool the mixture to 0-5 °C and slowly add thionyl chloride (1.2 eq). After the addition is complete, warm the reaction mixture to 60 °C and stir for 5 hours. Monitor the reaction by TLC. After completion, concentrate the reaction mixture under reduced pressure to remove methanol. Add water to the residue to precipitate the product. Filter the solid, wash with water, and dry to obtain methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate.

Protocol 2: Reduction of Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate

Method A: Using Sodium Borohydride

  • Dissolve methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate (1.0 eq) in methanol.

  • Cool the solution to 0 °C and add sodium borohydride (2.0-3.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to 0 °C and quench by the slow addition of water or a dilute acid (e.g., 1M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Method B: Using Lithium Aluminum Hydride

  • To a stirred suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at 0 °C for 1-2 hours or until the reaction is complete (monitor by TLC).

  • Quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting solid and wash it with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product.

Data Summary

StepKey ReagentsTypical YieldsKey Parameters
Methylation 1H-1,2,4-triazole-3-carboxylic acid, CH₃I, NaOMe60-80%Temperature control, stoichiometry
Bromination 1-methyl-1H-1,2,4-triazole-3-carboxylic acid, Br₂, Acetic Acid70-90%Temperature, slow addition of bromine
Esterification 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid, MeOH, SOCl₂85-95%Anhydrous conditions, temperature
Reduction methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate, NaBH₄ or LiAlH₄70-90%Choice of reducing agent, temperature

Mechanistic Insights

Ester_Reduction_Mechanism cluster_0 Ester Reduction with Hydride Reagent Ester R-CO-OR' Intermediate1 Tetrahedral Intermediate Ester->Intermediate1 Nucleophilic Attack Hydride [H]- Hydride->Ester Aldehyde R-CHO Hydride->Aldehyde Intermediate1->Aldehyde Elimination of Alkoxide Alkoxide R'-O- Intermediate1->Alkoxide Alcohol R-CH2OH Aldehyde->Alcohol Second Hydride Attack & Workup

Figure 2: Generalized mechanism for the reduction of an ester to a primary alcohol using a hydride reducing agent.

References

Sources

Overcoming regioselectivity issues in triazole synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for triazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselectivity in azide-alkyne cycloaddition reactions. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve your desired triazole regioisomer with high fidelity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between 1,4- and 1,5-disubstituted triazoles?

The core difference lies in the substitution pattern on the 1,2,3-triazole ring. In a 1,4-disubstituted triazole , the substituents are located at the 1- and 4-positions of the triazole ring. This isomer is the characteristic product of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1][2] In contrast, a 1,5-disubstituted triazole has its substituents at the 1- and 5-positions. This regioisomer is typically obtained through a Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC).[2][3]

Q2: Why does the thermal Huisgen cycloaddition often result in a mixture of regioisomers?

The traditional Huisgen 1,3-dipolar cycloaddition, when conducted under thermal conditions without a metal catalyst, often yields a mixture of 1,4- and 1,5-regioisomers.[2][4] This lack of regioselectivity is because the energy barriers for the formation of both isomers are very similar, leading to a non-selective reaction.[2][5] The reaction requires elevated temperatures and can be slow, making it less ideal for many applications where regiocontrol is critical.[2][4]

Q3: What is "click chemistry," and how does it relate to triazole synthesis?

The term "click chemistry" was coined by K. Barry Sharpless and describes reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), and are stereospecific. The CuAAC reaction is a prime example of a "click" reaction.[1][5] It is highly efficient and regioselective for the 1,4-isomer, making it a powerful tool in drug discovery, bioconjugation, and materials science.[6]

Troubleshooting Guides

Problem: Poor Regioselectivity in a Copper-Catalyzed (CuAAC) Reaction, Observing Both 1,4- and 1,5-Isomers.

Root Cause Analysis:

The presence of the 1,5-isomer in a CuAAC reaction suggests that a competing thermal Huisgen cycloaddition pathway is occurring or that the copper catalyst is not effectively mediating the reaction.

Solutions:

  • Ensure an Oxygen-Free Environment: The active catalyst in CuAAC is Cu(I). Oxygen can oxidize Cu(I) to the inactive Cu(II) state, which will not catalyze the reaction and may allow the thermal cycloaddition to occur.[1]

    • Actionable Step: Degas your solvents and reaction mixture thoroughly. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Use a Reducing Agent: To maintain a sufficient concentration of Cu(I), include a reducing agent in your reaction mixture.

    • Actionable Step: Add sodium ascorbate to the reaction. This will reduce any Cu(II) species back to the active Cu(I) state.[1][2]

  • Optimize the Ligand: Ligands can stabilize the Cu(I) catalytic species and improve reaction efficiency.

    • Actionable Step: Tris(benzyltriazolylmethyl)amine (TBTA) is a common and effective ligand for CuAAC.[1] Experiment with other ligands if you continue to see poor regioselectivity.

  • Lower the Reaction Temperature: Higher temperatures can favor the uncatalyzed thermal cycloaddition, leading to the formation of the 1,5-isomer.

    • Actionable Step: If your protocol allows, try running the reaction at a lower temperature (e.g., room temperature) for a longer duration. The catalyzed reaction is often significantly faster than the thermal pathway, even at lower temperatures.[2]

Problem: Obtaining the 1,4-Isomer When Targeting the 1,5-Isomer in a Ruthenium-Catalyzed (RuAAC) Reaction.

Root Cause Analysis:

Contamination with copper can lead to a competing CuAAC reaction, resulting in the undesired 1,4-isomer. The choice of ruthenium catalyst and reaction conditions are also critical for achieving high regioselectivity for the 1,5-isomer.

Solutions:

  • Scrupulous Glassware Cleaning: Copper contamination is a common issue.

    • Actionable Step: Ensure all glassware is thoroughly cleaned and rinsed with a copper-chelating solution (e.g., EDTA solution) followed by deionized water and dried completely.

  • Verify Ruthenium Catalyst Activity: The choice of ruthenium catalyst is crucial.

    • Actionable Step: CpRuCl(PPh₃)₂ and CpRuCl(COD) are commonly used and effective catalysts for the synthesis of 1,5-disubstituted triazoles.[1][7] Ensure your catalyst is pure and active.

  • Strictly Anaerobic Conditions: RuAAC reactions are sensitive to atmospheric oxygen.[7]

    • Actionable Step: Set up the reaction under a rigorously inert atmosphere (argon is recommended).[7]

  • Solvent Choice: The solvent can influence the reaction outcome.

    • Actionable Step: Dichloroethane (DCE) is a commonly used solvent for RuAAC.[7] Ensure it is anhydrous and degassed.

Method Selection: CuAAC vs. RuAAC

Choosing the correct catalytic system is paramount for achieving the desired triazole regioisomer. The table below provides a comparative overview to guide your decision-making process.

FeatureCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)
Product 1,4-Disubstituted Triazole1,5-Disubstituted Triazole
Alkyne Substrate Terminal AlkynesTerminal and Internal Alkynes
Key Catalyst Cu(I) salts (e.g., CuI, CuSO₄/NaAsc)Ru complexes (e.g., Cp*RuCl(PPh₃)₂)
Regioselectivity Excellent for 1,4-isomerExcellent for 1,5-isomer
Reaction Conditions Often mild, aqueous conditions possibleRequires inert atmosphere
Key Advantages "Click" reaction, robust, wide functional group toleranceAccess to 1,5-isomers and fully substituted triazoles

Reaction Mechanisms and Regioselectivity

The distinct regiochemical outcomes of CuAAC and RuAAC are a direct result of their different reaction mechanisms.

CuAAC Mechanism

In the copper-catalyzed reaction, a copper acetylide intermediate is formed. The azide then coordinates to the copper center, and a stepwise cyclization occurs, leading exclusively to the 1,4-disubstituted triazole.[1][5]

CuAAC_Mechanism cluster_0 Catalytic Cycle Alkyne R-C≡CH Cu-Acetylide R-C≡C-Cu(I) Alkyne->Cu-Acetylide + Cu(I) Azide R'-N₃ Cu(I) Cu(I) Catalyst Intermediate Six-membered Copper Metallacycle Cu-Acetylide->Intermediate + Azide Product 1,4-Triazole Intermediate->Product Reductive Elimination Product->Cu(I) Catalyst Regeneration

Caption: Simplified workflow of the CuAAC catalytic cycle.

RuAAC Mechanism

The ruthenium-catalyzed reaction proceeds through a different pathway involving an oxidative coupling of the alkyne and azide to form a ruthenacycle intermediate. This intermediate then undergoes reductive elimination to yield the 1,5-disubstituted triazole.[1][2]

RuAAC_Mechanism cluster_1 Catalytic Cycle Alkyne R-C≡CH Azide R'-N₃ Ru-Catalyst [Ru] Catalyst Ruthenacycle Ruthenacycle Intermediate Ru-Catalyst->Ruthenacycle + Alkyne + Azide (Oxidative Coupling) Product 1,5-Triazole Ruthenacycle->Product Reductive Elimination Product->Ru-Catalyst Catalyst Regeneration

Caption: Simplified workflow of the RuAAC catalytic cycle.

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Synthesis of a 1,4-Disubstituted Triazole
  • To a round-bottom flask equipped with a magnetic stir bar, add the alkyne (1.0 eq) and the azide (1.0 eq).

  • Dissolve the starting materials in a suitable solvent (e.g., a mixture of water and t-butanol).

  • Prepare a fresh solution of sodium ascorbate (0.1 eq) in water and add it to the reaction mixture.

  • Add a solution of copper(II) sulfate pentahydrate (0.01-0.05 eq) in water to the reaction mixture. The color should change, indicating the formation of Cu(I).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted triazole.

Protocol 2: General Procedure for Ruthenium-Catalyzed Synthesis of a 1,5-Disubstituted Triazole
  • In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve the alkyne (1.05 eq) and the azide (1.0 eq) in anhydrous, degassed dichloroethane.

  • Add the ruthenium catalyst, such as chloro(1,5-cyclooctadiene)(pentamethylcyclopentadiene)ruthenium(II) (0.01-0.05 eq), to the reaction mixture.[7]

  • Heat the reaction mixture to the desired temperature (e.g., 45-80 °C) and stir under argon.[7]

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the pure 1,5-disubstituted triazole.[7]

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • López-Díaz, D., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2035–2046. [Link]

  • Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1003183. [Link]

  • Ess-E-badi, M., et al. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 8(3), 1337-1347. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Shaaban, S., et al. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journal of Organic Chemistry, 17, 1140-1175. [Link]

  • Calvo-Losada, S., et al. (2014). On the regioselectivity of the mononuclear copper-catalyzed cycloaddition of azide and alkynes (CuAAC). A quantum chemical topological study. Journal of Molecular Modeling, 20(4), 2187. [Link]

  • ISRES Publishing. (2022). Synthesis of 1,2,4 Triazole Compounds. Retrieved from [Link]

  • Ganim, M., et al. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Molecules, 27(23), 8502. [Link]

  • Oakdale, J. R., & Fokin, V. V. (2013). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses, 90, 230-241. [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]

  • Chen, J., et al. (2017). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 82(19), 10456–10465. [Link]

Sources

Technical Support Center: Side Reactions in the Bromination of Methyl-1H-1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic challenges in heterocyclic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with the bromination of methyl-1H-1,2,4-triazoles. This document provides in-depth troubleshooting advice, mechanistic explanations for common side reactions, and validated protocols to help you achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)
Q1: I performed a bromination on my methyl-1,2,4-triazole and my NMR shows a complex mixture of products. What are the most common side reactions?

A1: The bromination of methyl-1,2,4-triazoles is a nuanced reaction where the outcome is highly dependent on the conditions employed. The 1,2,4-triazole ring is an electron-deficient system, which can make electrophilic aromatic substitution challenging.[1] The methyl group, however, provides an alternative reaction site. The most common side reactions include:

  • Side-Chain (Benzylic) Bromination: The hydrogen atoms on the methyl group can be substituted by bromine via a free-radical pathway, yielding a (bromomethyl)-1H-1,2,4-triazole. This is especially common when using N-Bromosuccinimide (NBS) with a radical initiator (like AIBN or benzoyl peroxide) or under UV irradiation.[2][3]

  • Over-bromination: The triazole ring can be brominated more than once, leading to di-bromo derivatives. This occurs if the reaction conditions are too harsh or if an excess of the brominating agent is used.

  • Bromination of Other Substituents: If your triazole has other aromatic rings (e.g., an N-phenyl group), these may be brominated competitively, sometimes even preferentially, depending on their activation state.[4][5]

  • Solvent Participation: When using NBS in aqueous or alcoholic solvents, side reactions can lead to the formation of bromohydrins or alkoxybromo compounds, respectively.[3]

Q2: My goal is to brominate the triazole ring, but I am primarily getting bromination on the methyl group. How can I control the regioselectivity?

A2: This is a classic problem of competing reaction mechanisms. Bromination of the methyl group proceeds via a free-radical mechanism (the Wohl-Ziegler reaction), while ring bromination is an electrophilic aromatic substitution.[3][6] To favor ring bromination, you must use conditions that promote the formation of an electrophilic bromine species (Br⁺) and avoid conditions that generate bromine radicals (Br•).

  • Switch Your Reagent System: Move away from NBS with radical initiators. Instead, use NBS in a polar, aprotic solvent like DMF or acetonitrile, which favors an ionic mechanism.[7] Alternatively, a classic electrophilic aromatic bromination system like molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) or in an acidic medium is effective.

  • Control the Environment: Ensure your reaction is run in the dark and that your solvent is free of peroxides to suppress radical pathways. Ensure your starting material and solvent are anhydrous, as water can sometimes alter reaction pathways.[8]

Q3: I'm observing a product with a mass corresponding to a di-brominated species. How can I achieve selective mono-bromination of the triazole ring?

A3: Achieving mono-selectivity requires careful control over the reaction's reactivity and stoichiometry.

  • Stoichiometry is Key: Use a precise stoichiometry of your brominating agent. Start with 1.0 to 1.1 equivalents of NBS or Br₂. Adding the reagent slowly (e.g., portion-wise or as a dilute solution via syringe pump) can prevent localized areas of high concentration that favor over-bromination.

  • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) will decrease the reaction rate and improve selectivity by favoring the kinetically controlled mono-brominated product.

  • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the disappearance of your starting material. Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.

Q4: My reaction is very slow or isn't working at all. What are the likely causes?

A4: The 1,2,4-triazole ring is inherently electron-poor, making it less reactive toward electrophilic attack than benzene.[1]

  • Insufficient Activation: Your brominating agent may not be electrophilic enough. Consider using a more potent system. For instance, adding silver sulfate to a solution of bromine can generate a highly reactive electrophilic species.[5]

  • Reagent Purity: N-Bromosuccinimide can decompose over time, appearing yellow or brown due to the formation of Br₂.[7][8] Using freshly recrystallized, pure white NBS can significantly improve results.

  • Protonation: In strongly acidic media, the triazole ring can become protonated, further deactivating it towards electrophilic attack.[1] The reaction may proceed through the protonated species, but it will be slower.[5]

Troubleshooting Guide: Common Experimental Issues
Problem 1: Poor Regioselectivity - Ring vs. Methyl Bromination

This is the most frequent challenge. The outcome is dictated by the reaction mechanism you inadvertently favor. The diagram below illustrates the two competing pathways.

G cluster_conditions Reaction Conditions cluster_pathways cluster_products A Radical Conditions (NBS, AIBN/BPO, CCl4, hv) Radical Radical Abstraction of H• from Methyl Group A->Radical B Electrophilic Conditions (NBS in DMF or Br2/FeBr3) Electrophilic Electrophilic Attack on Triazole Ring B->Electrophilic Start Methyl-1H-1,2,4-triazole Start->Radical Favored by Start->Electrophilic Favored by P1 Side-Chain Bromination Product (Bromomethyl-triazole) Radical->P1 Mechanism: Wohl-Ziegler P2 Ring Bromination Product (Bromo-methyl-triazole) Electrophilic->P2 Mechanism: Electrophilic Aromatic Subst. G Start Reaction Analysis: Low yield or complex mixture? Q1 Is starting material (SM) fully consumed (by TLC/LCMS)? Start->Q1 A1_No No: Incomplete Reaction Q1->A1_No No A1_Yes Yes: SM Consumed Q1->A1_Yes Yes Sol_Incomplete Solution: 1. Check reagent purity (recrystallize NBS). 2. Increase temperature gradually. 3. Use a more potent brominating agent. A1_No->Sol_Incomplete Q2 What does the crude NMR/MS show? A1_Yes->Q2 A2_Decomp Multiple unidentifiable products -> Decomposition Q2->A2_Decomp A2_Side Identifiable side products (e.g., di-bromo, wrong isomer) Q2->A2_Side A2_Clean Mainly desired product + succinimide Q2->A2_Clean Sol_Decomp Solution: 1. Lower reaction temperature. 2. Use milder conditions. 3. Ensure inert atmosphere. A2_Decomp->Sol_Decomp Sol_Side Solution: 1. Re-evaluate conditions for selectivity (see Table 1). 2. Control stoichiometry and addition rate. A2_Side->Sol_Side Sol_Purify Challenge: Purification Succinimide is water-soluble. A2_Clean->Sol_Purify Purify_Steps Solution: 1. Perform aqueous workup (wash with water/brine). 2. If product is base-stable, wash with dilute NaOH to remove succinimide (pKa ~9.5). 3. Purify via column chromatography. Sol_Purify->Purify_Steps

Caption: Troubleshooting workflow for bromination reactions.

Validated Experimental Protocols
Protocol 1: Selective Electrophilic Bromination of the Triazole Ring

This protocol is designed to favor the formation of the C-bromo product.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add the methyl-1H-1,2,4-triazole substrate (1.0 eq).

  • Dissolution: Dissolve the substrate in anhydrous N,N-dimethylformamide (DMF) (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq), freshly recrystallized, in a minimum amount of anhydrous DMF.

  • Reaction: Add the NBS solution dropwise to the cooled substrate solution over 30 minutes. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 30 minutes. The reaction is typically complete within 1-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by pouring it into a beaker of cold water.

  • Workup: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with water and then brine to remove DMF and succinimide.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the desired bromo-methyl-1H-1,2,4-triazole.

Protocol 2: Selective Free-Radical Bromination of the Methyl Group

This protocol is designed to favor the formation of the bromomethyl product.

  • Preparation: To a flame-dried, round-bottom flask equipped with a reflux condenser under an inert atmosphere, add the methyl-1H-1,2,4-triazole substrate (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), and a catalytic amount of azobisisobutyronitrile (AIBN) (0.05 eq).

  • Solvent: Add anhydrous carbon tetrachloride (CCl₄) to achieve a concentration of approx. 0.1 M. (Caution: CCl₄ is toxic and a regulated substance; handle with extreme care in a fume hood).

  • Reaction: Heat the mixture to reflux (approx. 77 °C). The reaction can also be initiated by shining a UV lamp on the flask at room temperature.

  • Monitoring: Monitor the reaction by TLC or GC-MS. The appearance of solid succinimide (which is denser than CCl₄ and will sink) is an indicator of reaction progress. The reaction is often complete in 2-6 hours.

  • Workup: Cool the reaction mixture to room temperature. Filter off the solid succinimide and wash it with a small amount of cold CCl₄.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The crude product can often be purified by recrystallization or silica gel column chromatography to yield the (bromomethyl)-1H-1,2,4-triazole.

References
  • ResearchGate. N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Available from: [Link]

  • Wikipedia. N-Bromosuccinimide. Available from: [Link]

  • LibreTexts. N-Bromosuccinimide. Available from: [Link]

  • Xia, Y., et al. (2019). A facile copper-catalyzed one-pot method to prepare 3,5-disubstituted-1,2,4-triazole from amide and nitrile by cascade addition oxidation cyclization. Frontiers in Chemistry. Available from: [Link]

  • Scilit. An Overview of 4‐ and 5‐Halo‐1,2,3‐triazoles from Cycloaddition Reactions. Available from: [Link]

  • Frontiers in Chemistry. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2024). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. Arkat USA. Available from: [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available from: [Link]

  • ResearchGate. 1H NMR spectrum of (1-(2-bromophenyl)-1H-1,2,3-triazole-4-yl)methyl.... Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Mechanism of cyclisation of N-(1,2,4-triazol-3-yl)hydrazonyl bromides to mixtures of isomeric triazolotriazoles. Available from: [Link]

  • ChemRxiv. Electrophilic Activation of Molecular Bromine Mediated by I(III). Available from: [Link]

  • ISRES Publishing. synthesis of 1,2,4 triazole compounds. Available from: [Link]

  • ResearchGate. Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. Available from: [Link]

  • ResearchGate. First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. Available from: [Link]

  • National Institutes of Health. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Available from: [Link]

  • ResearchGate. (PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]

  • Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Available from: [Link]

  • SpectraBase. 3-(4-Bromophenyl)-1H-1,2,4-triazole - Optional[13C NMR]. Available from: [Link]

  • National Institutes of Health. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Available from: [Link]

  • MDPI. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Available from: [Link]

  • ResearchGate. (PDF) Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. Available from: [Link]

  • Canadian Science Publishing. IV. BROMINATION OF 2-PHENYL-1,2,3,2H-TRIAZOLE. Available from: [Link]

  • Journal of Advanced Pharmacy Education and Research. A Review on 1, 2, 4 - Triazoles. Available from: [Link]

  • National Institutes of Health. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. Available from: [Link]

  • Ukrainian Biochemical Journal. Current research trends of 1,2,4-triazole derivatives biological activity (literature review). Available from: [Link]

  • ResearchGate. Stability of 1,2,4-triazoles?. Available from: [Link]

  • Google Patents. Preparation of cis-2-(2,4- dichlorophenyl)-2-(-[2][3][9] triazole-1-methyl )- [2][8]dioxolane -4-Methyl methanesulfonate. Available from:

  • ResearchGate. Stoichiometric coefficients in the bromination re- actions of 1,2,4-triazoles and their complexes. Available from: [Link]

  • ResearchGate. A Computational Study on some Pyridine-Substituted-Bis-1,2,4-Triazole Derivatives and Investigation of their Catalytic Activities. Available from: [Link]

  • Farmacia Journal. 1,2,4-TRIAZOLES AS INTERMEDIATES FOR THE SYNTHESIS OF HYBRID MOLECULES. Available from: [Link]

  • National Institutes of Health. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Available from: [Link]

  • ResearchGate. Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities. Available from: [Link]

Sources

Optimizing reaction conditions for (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol coupling

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support center to provide you with in-depth guidance for optimizing cross-coupling reactions with (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol. This resource is structured to address the specific challenges you may face, moving from common troubleshooting issues to broader frequently asked questions, and finally to detailed experimental protocols. The advice herein is grounded in established principles of organometallic chemistry, tailored to the unique characteristics of your substrate.

Troubleshooting Guide

This section is formatted to help you diagnose and solve specific problems encountered during your experiments.

Question 1: My Suzuki-Miyaura reaction with this compound is stalling at low conversion or failing completely. What are the likely causes and solutions?

Answer:

Low to no conversion in the Suzuki-Miyaura coupling of this specific substrate often points to catalyst inhibition or suboptimal reaction conditions. The N-heterocyclic nature of the triazole and the presence of a free hydroxymethyl group are key factors to consider.

  • Catalyst Inhibition: The nitrogen atoms of the 1,2,4-triazole ring and the oxygen of the hydroxymethyl group can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity. This is a common challenge with functionalized N-heterocycles.[1]

    • Solution 1: Ligand Selection. Employ bulky, electron-rich phosphine ligands. Ligands from the Buchwald biarylphosphine family (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) like IPr or IMes are excellent choices.[2][3] These ligands form stable, highly active palladium complexes that are less susceptible to inhibition by the substrate or product. Their steric bulk can also accelerate the reductive elimination step.[4]

    • Solution 2: Precatalyst Choice. Use a modern, well-defined palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst). These ensure efficient and reliable generation of the active Pd(0) species, which can be a significant hurdle when using simple palladium salts like Pd(OAc)₂.[5]

  • Inadequate Base: The choice of base is critical for the transmetalation step.

    • Solution: A moderately strong base is often required. K₂CO₃ or K₃PO₄ are good starting points, often used in aqueous solutions with a co-solvent like dioxane or toluene. Stronger bases like NaOtBu or Cs₂CO₃ can be effective but may not be compatible with other functional groups on your coupling partner.[5][6]

  • Solvent and Temperature:

    • Solution: A biphasic solvent system such as toluene/water or dioxane/water is standard for Suzuki couplings. Ensure the reaction is heated sufficiently, typically between 80-110 °C, to drive the reaction to completion.

  • Protecting the Hydroxyl Group: If the above solutions do not resolve the issue, the hydroxymethyl group may be the primary culprit.

    • Solution: Consider protecting the alcohol as a silyl ether (e.g., TBS ether) or a benzyl ether.[7][8] These protecting groups are generally stable to Suzuki coupling conditions and can be readily removed post-coupling.

Question 2: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this side product?

Answer:

Boronic acid homocoupling is typically caused by the presence of oxygen in the reaction mixture.

  • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed before heating. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (20-30 minutes).[9]

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.

  • Reagent Purity: Use high-purity boronic acid. Some impurities can promote homocoupling.

  • Reaction Temperature: In some cases, running the reaction at a slightly lower temperature can reduce the rate of homocoupling relative to the desired cross-coupling.

Question 3: My Sonogashira coupling with this compound results in a complex mixture of byproducts. What is happening and how can I improve the selectivity?

Answer:

The Sonogashira reaction is generally tolerant of hydroxyl groups, so protection is often not necessary.[10][11][12] However, byproduct formation can still occur.

  • Glaser Coupling: The primary byproduct in Sonogashira reactions is often the homocoupling of the terminal alkyne (Glaser coupling). This is typically promoted by the copper(I) co-catalyst in the presence of oxygen.

    • Solution 1: Copper-Free Conditions. Many modern Sonogashira protocols are copper-free, which eliminates the primary pathway for Glaser coupling.[10][13][14] These systems often rely on a palladium catalyst with a suitable ligand (e.g., a phosphine or NHC) and an amine base (e.g., Et₃N, piperidine, or DIPA).

    • Solution 2: Rigorous Inert Atmosphere. If using a traditional copper co-catalyzed system, it is crucial to maintain a strictly oxygen-free environment to suppress Glaser coupling.

  • Catalyst Decomposition: At elevated temperatures, the palladium catalyst can decompose, leading to the formation of palladium black and a cessation of catalytic activity.

    • Solution: Use the mildest possible reaction conditions. Many modern Sonogashira couplings can be performed at room temperature, especially when using aryl iodides, though aryl bromides often require some heating.[13]

Question 4: In my Buchwald-Hartwig amination, I am observing low yields when coupling sterically hindered amines. How can I drive the reaction to completion?

Answer:

Coupling sterically hindered amines is a common challenge in Buchwald-Hartwig amination. The key is to use a catalyst system that is both highly active and can accommodate bulky substrates.

  • Ligand Choice is Critical:

    • Solution: For sterically demanding couplings, very bulky biarylphosphine ligands are required. Ligands such as AdBrettPhos or tBuXPhos are specifically designed for these challenging transformations.[4] These ligands promote the reductive elimination step, which is often the rate-limiting step for hindered substrates.

  • Base Selection:

    • Solution: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common choice.[5][15] Lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective and is sometimes compatible with more sensitive functional groups.[16]

  • Reaction Temperature:

    • Solution: These reactions often require elevated temperatures (e.g., 100-120 °C in toluene or dioxane) to overcome the steric hindrance.

Frequently Asked Questions (FAQs)

Question 1: Which cross-coupling reaction (Suzuki, Sonogashira, or Buchwald-Hartwig) is the best starting point for functionalizing my this compound?

Answer:

The "best" reaction depends entirely on the bond you wish to form (C-C, C-N, etc.).

  • For C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds (introducing aryl, heteroaryl, or alkyl groups): The Suzuki-Miyaura coupling is an excellent choice due to the commercial availability of a vast array of boronic acids and esters, its relatively mild conditions, and its high functional group tolerance.[17]

  • For C(sp²)-C(sp) bonds (introducing alkyne moieties): The Sonogashira coupling is the premier method. It is highly efficient and, as mentioned, often tolerant of unprotected hydroxyl groups.[13]

  • For C(sp²)-N bonds (introducing amines): The Buchwald-Hartwig amination is the state-of-the-art method for forming aryl-amine bonds and offers a broad scope with respect to the amine coupling partner.[18][19]

Question 2: Do I need to protect the hydroxymethyl group on my substrate before attempting these couplings?

Answer:

This is a critical question and the answer is context-dependent.

  • General Recommendation: As an initial approach, it is advisable to attempt the coupling reaction without a protecting group. This saves synthetic steps.

  • When to Protect: If you experience low yields, catalyst deactivation, or intractable side reactions, and have already optimized other parameters (catalyst, ligand, base, solvent, temperature), then the hydroxyl group is a likely source of interference. In this case, protection is warranted.[7] Silyl ethers (e.g., TBDMS, TIPS) are a good first choice as they are robust to many coupling conditions and are easily removed.[8]

Question 3: How do the electronic properties of the 1,2,4-triazole ring affect the reaction conditions?

Answer:

The 1,2,4-triazole ring is considered an electron-deficient heterocycle. This has implications for the oxidative addition step of the catalytic cycle. Generally, electron-deficient aryl halides are more reactive towards oxidative addition to Pd(0) than their electron-rich counterparts. This can be an advantage, potentially allowing for milder reaction conditions compared to coupling with electron-rich aryl bromides. However, the nitrogen heteroatoms can also act as catalyst poisons, as discussed in the troubleshooting section, which often necessitates the use of specialized, bulky ligands to shield the metal center and maintain catalytic activity.[1]

Experimental Protocols & Data

The following protocols are provided as robust starting points for your optimization. Always begin with a small-scale test reaction.

General Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a challenging cross-coupling reaction.

Troubleshooting_Workflow General Cross-Coupling Troubleshooting Workflow cluster_0 Initial Reaction Setup cluster_1 Primary Troubleshooting cluster_2 Condition Optimization cluster_3 Advanced Troubleshooting Start Initial Reaction (Literature or Standard Conditions) Check Reaction Failed? (Low Yield / No Product) Start->Check Reagents Verify Reagent Purity & Integrity (Substrates, Solvent, Base) Check->Reagents Yes Success Successful Reaction! Proceed to Scale-up Check->Success No Atmosphere Ensure Rigorous Inert Atmosphere (Degassing, N2/Ar Balloon) Reagents->Atmosphere ReRun1 Re-run Experiment Atmosphere->ReRun1 Ligand Screen Ligands (Bulky, Electron-Rich) ReRun1->Ligand Still Fails ReRun1->Success Works Base Screen Bases (Strength & Solubility) Ligand->Base Temp Vary Temperature & Concentration Base->Temp ReRun2 Re-run Experiment Temp->ReRun2 Protect Consider Protecting Group (e.g., for -OH) ReRun2->Protect Still Fails ReRun2->Success Works Catalyst Change Pd Precatalyst or Metal (e.g., Ni) Protect->Catalyst ReRun3 Re-run Experiment Catalyst->ReRun3 ReRun3->Success Works Failure Problem Persists Consult Specialist ReRun3->Failure Still Fails

Caption: A systematic workflow for troubleshooting cross-coupling reactions.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterCondition 1Condition 2Rationale
Pd Precatalyst XPhos Pd G3 (2 mol%)Pd(PPh₃)₄ (5 mol%)G3 precatalysts offer reliable activation.[5] Pd(PPh₃)₄ is a classic, but may require higher loading.
Ligand (none needed)(none needed)Precatalyst includes ligand.
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)Common, effective bases for Suzuki couplings.
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (4:1)Standard biphasic solvent systems.
Temperature 100 °C100 °CSufficient thermal energy for most couplings.
Reactants Triazole (1.0 equiv), Boronic Acid (1.2 equiv)Triazole (1.0 equiv), Boronic Acid (1.2 equiv)A slight excess of the boronic acid is typical.

Protocol for Suzuki-Miyaura Coupling:

  • To an oven-dried reaction vial, add this compound (1.0 equiv), the boronic acid (1.2 equiv), the palladium precatalyst (0.02 equiv), and the base (2.0 equiv).

  • Seal the vial with a septum and purge with argon for 10 minutes.

  • Add the degassed solvent mixture via syringe.

  • Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 2: Recommended Starting Conditions for Sonogashira Coupling
ParameterCondition 1 (Copper-Free)Condition 2 (Classic)Rationale
Pd Catalyst PdCl₂(PPh₃)₂ (2 mol%)PdCl₂(PPh₃)₂ (2 mol%)A standard, reliable palladium source.
Cu Co-catalyst NoneCuI (4 mol%)Copper-free conditions minimize alkyne homocoupling.[10]
Ligand PPh₃ (4 mol%)PPh₃ (4 mol%)Triphenylphosphine is a standard ligand for Sonogashira.
Base Et₃N or DIPAEt₃N or DIPAActs as both the base and often the solvent.
Solvent THF or DMFTHF or DMFPolar aprotic solvents are commonly used.
Temperature 60 °C60 °CMilder conditions are often sufficient for Sonogashira.
Reactants Triazole (1.0 equiv), Alkyne (1.2 equiv)Triazole (1.0 equiv), Alkyne (1.2 equiv)A slight excess of the alkyne is common.

Protocol for Copper-Free Sonogashira Coupling:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and PPh₃ (0.04 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed solvent (e.g., THF) followed by the degassed amine base (e.g., Et₃N).

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Heat the mixture to 60 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, filter through a pad of celite to remove catalyst residues, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Table 3: Recommended Starting Conditions for Buchwald-Hartwig Amination
ParameterCondition 1Condition 2Rationale
Pd Precatalyst BrettPhos Pd G3 (2 mol%)Pd₂(dba)₃ (2 mol%)G3 precatalysts are highly active for C-N coupling.[5] Pd₂(dba)₃ is a common Pd(0) source.
Ligand (none needed)XPhos (4 mol%)BrettPhos is excellent for a wide range of amines; XPhos is a robust alternative.[20]
Base NaOtBu (1.2 equiv)LHMDS (1.2 equiv)Strong, non-nucleophilic bases are required.
Solvent Toluene1,4-DioxaneAnhydrous, non-protic solvents are essential.
Temperature 110 °C110 °CElevated temperatures are usually necessary.
Reactants Triazole (1.0 equiv), Amine (1.2 equiv)Triazole (1.0 equiv), Amine (1.2 equiv)A slight excess of the amine is standard.

Protocol for Buchwald-Hartwig Amination:

  • Inside a glovebox, add the palladium precatalyst (0.02 equiv), base (1.2 equiv), and a stir bar to an oven-dried reaction vial.

  • Outside the glovebox, add this compound (1.0 equiv) to the vial.

  • Seal the vial with a septum, remove from the glovebox, and add the anhydrous solvent (e.g., Toluene) followed by the amine (1.2 equiv) via syringe.

  • Place the vial in a preheated oil bath or heating block at 110 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and carefully quench with water.

  • Filter the mixture through a pad of celite, and separate the organic layer. Wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

  • LibreTexts, Chemistry. 15.10: Protection of Hydroxyl Groups. (2021-07-31). [Link]

  • Hein, J. E., & Blackmond, D. G. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Institutes of Health. [Link]

  • Li, N., et al. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC - NIH. [Link]

  • Fortman, G. C., & Nolan, S. P. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed. [Link]

  • Thomas, A. A., et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ZM Silane Limited. Hydroxyl Protecting Groups In Multi-Step Syntheses. (2025-05-23). [Link]

  • Janssen, J. J. M., & van Delft, F. L. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

  • Morken, J. P., et al. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. National Institutes of Health. [Link]

  • Vantourout, J. C., et al. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. ACS Publications. (2022-05-18). [Link]

  • Siarkowska, A., et al. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. MDPI. [Link]

  • Sevov, C. S., & Sanford, M. S. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • ResearchGate. 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). (2025-08-05). [Link]

  • ACS Sustainable Chemistry & Engineering. Designing of Bifunctional Ligand for Effective Cu(I)-Catalyzed C–N Cross-Coupling in Aqueous Micellar Conditions. (2025-09-13). [Link]

  • University of Pennsylvania. Protecting Groups. [Link]

  • Reddit. Sonogashira coupling in presence of hydroxyl groups. (2025-02-01). [Link]

  • Wiley-VCH. 1 Protecting Group Strategies in Carbohydrate Chemistry. [Link]

  • ResearchGate. Pd(II)-Schiff base complexes containing hydroxyl group for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions in aqueous system | Request PDF. [Link]

  • ResearchGate. Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective | Request PDF. (2025-08-07). [Link]

  • Gande, M., & Fassihi, A. Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. (2020-07-31). [Link]

  • de la Torre, A., & de Koning, C. B. Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. [Link]

  • Wikipedia. Cross-coupling reaction. [Link]

  • Colacot, T. J. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications. (2022-10-03). [Link]

  • Catalysis Science & Technology (RSC Publishing). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019-09-02). [Link]

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. (2018-04-04). [Link]

  • LibreTexts, Chemistry. Buchwald-Hartwig Amination. (2023-06-30). [Link]

  • Maji, B., et al. Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst. Royal Society of Chemistry. (2022-12-06). [Link]

  • Werz, D. B., et al. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Royal Society of Chemistry. (2022-03-15). [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • MacMillan, D. Cross-Coupling Chemistry. [Link]

  • Dherange, J., et al. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. [Link]

  • Ruijter, de, E., et al. The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Vechorkin, O., & Hu, X. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications. (2018-05-23). [Link]

  • ResearchGate. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • International Journal of Pharmaceutical Research and Applications. A Comprehensive review on 1, 2,4 Triazole. [Link]

  • ResearchGate. ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. | Request PDF. (2025-08-10). [Link]

  • Knie, C., et al. A photoresponsive palladium complex of an azopyridyl-triazole ligand: light-controlled solubility drives catalytic activity in the Suzuki coupling reaction. PMC - NIH. (2021-07-09). [Link]

Sources

Technical Support Center: (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Guide Objective: This document serves as a specialized technical resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) concerning the stability and degradation of (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol. Our approach is rooted in mechanistic principles to empower users to anticipate, identify, and resolve challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in a typical lab environment?

A1: The molecule possesses three key structural features that are hotspots for potential degradation: the C-Br bond, the primary alcohol (-CH2OH), and the 1,2,4-triazole ring. The primary concerns are susceptibility to oxidation, photodegradation, and, to a lesser extent, hydrolysis under non-neutral pH conditions. The 1,2,4-triazole ring itself is generally robust and thermally stable, but aggressive conditions can affect it.[1][2]

Q2: What are the most likely degradation products I should be looking for?

A2: Based on the compound's structure, the most probable degradation products arise from three main pathways:

  • Oxidation: The primary alcohol is readily oxidized, first to an aldehyde and then to a carboxylic acid. This is often the most common degradation pathway observed.

  • Hydrolysis (Debromination): The bromine atom can be substituted by a hydroxyl group, particularly under basic or strong acidic conditions, yielding (1-Methyl-5-hydroxy-1H-1,2,4-triazol-3-yl)methanol.

  • Photolytic Cleavage: High-energy light (especially UV) can cause homolytic cleavage of the Carbon-Bromine bond, leading to a debrominated radical intermediate that can subsequently form (1-Methyl-1H-1,2,4-triazol-3-yl)methanol.

A summary of these primary degradants is provided below.

Table 1: Potential Degradation Products and Mass Changes
Degradation PathwayResulting Product NameStructureChange in Monoisotopic Mass (Da)
Oxidation (Step 1) (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)carbaldehyde-2.0156
Oxidation (Step 2) 5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid+13.9792
Hydrolysis (1-Methyl-5-hydroxy-1H-1,2,4-triazol-3-yl)methanol-14.9211
Photodegradation (1-Methyl-1H-1,2,4-triazol-3-yl)methanol-78.9183
Q3: What are the optimal storage conditions for this compound to ensure long-term stability?

A3: To minimize degradation, the compound should be stored as a solid in a tightly sealed, amber glass vial at low temperatures (-20°C is recommended). The vial should be flushed with an inert gas like argon or nitrogen to displace oxygen and moisture. For solutions, prepare them fresh in a suitable, dry solvent. If storage in solution is necessary, use a high-purity aprotic solvent (e.g., anhydrous DMSO, DMF), store at -80°C, and protect from light.

Troubleshooting Guide: Experimental Issues

This section addresses specific problems you may encounter and provides a logical workflow to diagnose the root cause.

Problem 1: My compound shows decreasing purity in solution, even when stored in the dark. What is the likely cause?

This issue strongly suggests solvolysis (hydrolysis if water is present) or reaction with the solvent itself.

Causality: The C5 position on the triazole ring, where the bromine is attached, can be susceptible to nucleophilic attack. While the 1,2,4-triazole ring is generally stable, the presence of heteroatoms influences its electronic properties.[3] If your solvent contains nucleophiles (e.g., residual water in DMSO, or if using protic solvents like methanol/ethanol), it can lead to the substitution of the bromide. This process can be accelerated by non-neutral pH.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting purity loss in solution.

Problem 2: I'm observing new peaks in my HPLC/LC-MS analysis after my compound was exposed to light or left on the bench.

This classic scenario points towards photodegradation or oxidation.

Causality:

  • Oxidation: The primary alcohol (-CH2OH) is a key site for oxidation. Atmospheric oxygen, sometimes catalyzed by trace metals or light, can convert the alcohol to an aldehyde and subsequently to a more stable carboxylic acid. The formation of carboxylic acids has been observed in the degradation of other pesticides containing alcohol functionalities.[4]

  • Photodegradation: The energy from UV or even high-intensity visible light can be sufficient to cleave the C-Br bond, which is often weaker than C-H or C-C bonds. This generates a triazolyl radical, which can then abstract a hydrogen atom from the solvent or other molecules to form the debrominated product. Photodegradation is a known pathway for many triazole-based fungicides.[5][6]

Troubleshooting & Identification:

  • Protect from Light: Repeat the experiment while rigorously protecting all vessels containing the compound with aluminum foil. If the new peaks are absent or significantly reduced, photodegradation is the primary cause.

  • Inert Atmosphere: Prepare the sample solution under an inert atmosphere (e.g., in a glovebox or by purging the solvent with argon). If this reduces the formation of new peaks, oxidation is a key contributor.

  • Analytical Confirmation: Use LC-MS to analyze the degraded sample.

    • Look for a peak with a mass loss of ~79 Da, which corresponds to the replacement of Br with H (photodegradation).

    • Look for a peak with a mass loss of 2 Da (alcohol to aldehyde) or a mass gain of 14 Da (alcohol to carboxylic acid). These are hallmarks of oxidation.

Problem 3: My biological assay results are inconsistent or show a loss of activity over time.

Compound instability is a frequent cause of poor reproducibility in biological assays.[7] The degradation products may have different activities (lower, higher, or none) or could even interfere with the assay itself.

Causality: If your compound is degrading into the aldehyde, carboxylic acid, or debrominated forms, the effective concentration of the active parent molecule is decreasing. The steric and electronic properties of the degradation products are different, which will almost certainly alter their binding affinity for the biological target.

Preventative Protocol for Biological Assays:

  • Compound Stability Check: Before starting a large-scale assay, perform a stability test in the final assay buffer.

    • Incubate the compound in the assay buffer at the planned experimental temperature (e.g., 37°C).

    • Take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • Quench any reaction and analyze the purity of each aliquot by HPLC.

    • Goal: Determine the time window in which the compound purity remains >95%. All subsequent experiments should be completed within this timeframe.

  • DMSO Concentration: If using DMSO as a co-solvent, keep its final concentration low (typically <0.5%) as it can affect assay performance and compound solubility.

  • Controls: Always run positive and negative controls to ensure the assay system itself is performing correctly. This helps differentiate between compound instability and general assay failure.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and products.

Objective: To generate and identify likely degradation products under hydrolytic, oxidative, photolytic, and thermal stress.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Store in the dark at room temperature for 24 hours.

  • Photolytic Degradation: Place 2 mL of the stock solution in a clear quartz vial. Expose it to a photostability chamber (e.g., with a UV lamp at 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and placed alongside.

  • Thermal Degradation: Place a small amount of the solid compound in a vial and heat in an oven at 100°C for 48 hours. Dissolve the resulting solid in acetonitrile for analysis.

  • Analysis: Before injection into the LC-MS, neutralize the acidic and basic samples with an equimolar amount of base/acid. Dilute all samples to an appropriate concentration (~10 µg/mL). Analyze all stressed samples and an unstressed control sample by LC-MS.

Protocol 2: LC-MS Method for Monitoring Degradation

Objective: To separate the parent compound from its potential degradation products and confirm their identities by mass.

  • Instrumentation: HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for accurate mass).

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • MS Detection: Positive Electrospray Ionization (ESI+). Scan a mass range of m/z 50-500. Collect both full scan and fragmentation (MS/MS) data to aid in structural elucidation.

Visualized Degradation Pathways

Caption: Primary degradation pathways of the target compound.

References

  • Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study.
  • Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption. PubMed Central.
  • Troubleshooting poor biological activity in triazole deriv
  • Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography.
  • Photocatalytic Degradation of a Triazole Pesticide, Cyproconazole, in Water.
  • Photodegradation of the Triazole Fungicide Hexaconazole.
  • Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole.
  • Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.

Sources

Troubleshooting guide for (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol experiments

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol. It provides in-depth answers to frequently encountered challenges, troubleshooting advice for common experimental hurdles, and detailed protocols grounded in established chemical principles.

Section 1: Compound Overview and Physicochemical Properties

This compound is a heterocyclic building block of significant interest in medicinal chemistry. The 1,2,4-triazole core is considered a "privileged scaffold" due to its metabolic stability and its ability to act as a bioisostere for amide bonds and other five-membered heterocycles, often improving a compound's pharmacological properties.[1][2] The presence of a bromine atom provides a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation, while the primary alcohol allows for further derivatization through oxidation, esterification, or etherification.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1823337-52-5[3]
Molecular Formula C₄H₆BrN₃O[3]
Molecular Weight 192.01 g/mol [3]
Appearance Solid[3]
Purity Typically >95%[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a reliable general approach for the synthesis of this compound?

A plausible and common laboratory-scale synthesis involves a multi-step sequence starting from simpler precursors. The key challenge in triazole synthesis is often controlling the regiochemistry.[4][5] A logical pathway would be:

  • Formation of a Thiosemicarbazide Derivative: Reacting methylhydrazine with an appropriate isothiocyanate.

  • Cyclization to form the Triazole-thione: Treatment of the thiosemicarbazide with a base to form the 1-methyl-1,2,4-triazole-thione core.

  • Desulfurization and Hydroxymethylation: This can be a one-pot or two-step process involving oxidative desulfurization and introduction of the hydroxymethyl group.

  • Bromination: Selective bromination at the C5 position using a suitable brominating agent like N-Bromosuccinimide (NBS).

This approach allows for the unambiguous placement of the methyl group on the N1 position early in the synthesis.

Q2: How should I properly store and handle this compound?

Proper storage is crucial to maintain the integrity of the compound.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. For long-term storage, refrigeration at 2-8°C is recommended. Avoid prolonged exposure to light and moisture.

  • Handling: Handle in accordance with good industrial hygiene and safety practices. Use personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat. Avoid formation of dust and aerosols by handling in a chemical fume hood.

Q3: What are the key reactive sites on this molecule for further derivatization?

This molecule has two primary reactive sites that can be manipulated orthogonally:

  • The C5-Bromine Atom: This is the primary site for derivatization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Stille). This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or alkynyl substituents.

  • The Primary Alcohol (-CH₂OH): This group can be:

    • Oxidized to the corresponding aldehyde or carboxylic acid.

    • Esterified with carboxylic acids or acid chlorides.

    • Alkylated to form ethers.

    • Converted to a leaving group (e.g., mesylate, tosylate) for subsequent nucleophilic substitution.

Q4: What are the expected analytical signatures (NMR, MS) for this compound?

  • ¹H NMR: You should expect to see three distinct signals:

    • A singlet for the N-methyl (N-CH₃) protons, typically around 3.5-4.0 ppm.

    • A singlet for the methylene (-CH₂) protons of the alcohol, typically around 4.5-5.0 ppm.

    • A broad singlet or triplet for the hydroxyl (-OH) proton, which can be exchangeable with D₂O. Its chemical shift is highly variable depending on concentration and solvent.

  • ¹³C NMR: Expect four signals corresponding to the N-methyl carbon, the methylene carbon, and the two distinct triazole ring carbons (C3 and C5).

  • Mass Spectrometry (ESI+): The most prominent signal will be for the protonated molecule [M+H]⁺. Due to the presence of bromine, you will observe a characteristic isotopic pattern with two peaks of nearly equal intensity, one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope (m/z and m/z+2). For C₄H₆BrN₃O, the expected [M+H]⁺ signals would be around m/z 191.98 and 193.98.

Section 3: Troubleshooting Guide

This section addresses specific problems that may arise during synthesis, purification, and downstream applications.

Synthesis & Purification Issues

Problem: My synthesis resulted in a very low yield of the final product.

  • Plausible Cause & Explanation: Reactions involving heterocyclic ring formation can be sensitive to reaction conditions. Incomplete conversion, side reactions, or product degradation during workup are common culprits. The purity of starting materials, especially methylhydrazine which can be unstable, is critical.

  • Suggested Solution:

    • Verify Starting Material Purity: Ensure all reagents are of high purity and solvents are anhydrous where required.

    • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and stoichiometry of reagents. For the cyclization step, the choice of base and solvent can be critical.

    • Inert Atmosphere: Conduct reactions under an inert atmosphere (Nitrogen or Argon) to prevent oxidation, especially if using organometallic reagents or if intermediates are air-sensitive.

    • Workup pH: Be mindful of the compound's properties during aqueous workup. As a triazole, it possesses both weakly basic and acidic sites. Ensure the pH of the aqueous layer is optimized to keep your product in the organic phase.

Problem: I am having difficulty purifying the compound away from a persistent impurity.

  • Plausible Cause & Explanation: The impurity may be a regioisomer (e.g., the 2-methyl or 4-methyl isomer) formed during the triazole synthesis, which can have very similar polarity to the desired product.[4] Alternatively, it could be an unreacted starting material or a stable intermediate.

  • Suggested Solution:

    • Advanced Chromatographic Techniques: If standard silica gel chromatography fails, consider using a different stationary phase (e.g., alumina, C18 reverse-phase) or switching to a different solvent system with varying polarity and selectivity (e.g., trying ethyl acetate/heptane vs. dichloromethane/methanol). Gradient elution is highly recommended.

    • Recrystallization: Attempt recrystallization from a variety of solvent systems. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethyl acetate, isopropanol, or mixtures with heptane).

    • Derivatization: As a last resort, you can temporarily derivatize the alcohol (e.g., as a silyl ether), which will significantly change its polarity. After purification of the derivatized compound, the protecting group can be removed.

Downstream Reaction Issues (Cross-Coupling)

Problem: My Suzuki coupling reaction using this compound is failing or giving very low conversion.

  • Plausible Cause & Explanation: Heterocyclic substrates can be challenging for cross-coupling reactions. The lone pairs on the triazole nitrogens can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. Furthermore, the primary alcohol could, in some cases, interfere with the reaction.

  • Suggested Solution:

    • Catalyst/Ligand Choice: Standard Pd(PPh₃)₄ may not be effective. Use more electron-rich, sterically hindered phosphine ligands designed for heteroaryl halides. Examples include SPhos, XPhos, or RuPhos, paired with a suitable palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.

    • Base Selection: The choice of base is critical. Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior to Na₂CO₃ for challenging couplings. Avoid strong alkoxide bases if the alcohol is unprotected.

    • Solvent and Temperature: Ensure you are using an appropriate solvent (e.g., 1,4-dioxane, toluene, or DMF with water) and that the reaction is heated sufficiently, often between 80-110 °C.

    • Protecting Group: If catalyst inhibition is suspected, consider protecting the primary alcohol as a silyl ether (e.g., TBDMS ether) before performing the coupling. This blocks potential coordination sites and increases solubility in non-polar solvents.

G start Suzuki Coupling Fails check_sm Is Starting Material Consumed? start->check_sm check_debr Debromination Observed? check_sm->check_debr Yes low_conv Low Conversion check_sm->low_conv No sol_sm Re-evaluate Reaction Setup: - Check reagent purity (boronic acid) - Degas solvent thoroughly - Verify catalyst/base activity check_debr->sol_sm No sol_debr Modify Conditions: - Use milder base (e.g., K3PO4) - Lower reaction temperature - Choose a different ligand check_debr->sol_debr Yes sol_conv Optimize for Reactivity: - Screen different Pd/ligand systems (e.g., XPhos, SPhos) - Increase temperature - Protect alcohol group (-OH) low_conv->sol_conv

Section 4: Key Experimental Protocols

Disclaimer: These protocols are intended as illustrative examples. All laboratory work should be performed by trained personnel in a suitable chemical fume hood with appropriate PPE.

Protocol 1: Illustrative Synthesis of this compound

This protocol outlines a plausible synthetic route. Optimization will be required.

G cluster_0 Synthesis Workflow A Step 1: Form Triazole Core (e.g., from Methylhydrazine) B Step 2: Introduce C3-Functionality (e.g., -CH2OH group) C Step 3: C5-Bromination (e.g., with NBS) D Aqueous Workup & Extraction E Purification (Column Chromatography) F Characterization (NMR, MS, etc.)

Step 3: Bromination of (1-methyl-1H-1,2,4-triazol-3-yl)methanol

ReagentMWAmountMolesEquiv.
(1-methyl-1H-1,2,4-triazol-3-yl)methanol113.125.0 g44.21.0
N-Bromosuccinimide (NBS)177.988.2 g46.41.05
Acetonitrile (CH₃CN)-200 mL--

Procedure:

  • To a 500 mL round-bottom flask, add (1-methyl-1H-1,2,4-triazol-3-yl)methanol (1.0 eq) and acetonitrile.

  • Stir the mixture at room temperature to obtain a clear solution.

  • Cool the flask to 0 °C using an ice-water bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate (200 mL) and wash with saturated aqueous sodium thiosulfate solution (2 x 50 mL) to quench any remaining bromine, followed by brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude residue by silica gel column chromatography, eluting with a gradient of 30-70% ethyl acetate in heptane to afford the title compound.

Protocol 2: General Procedure for a Suzuki Cross-Coupling Reaction
ReagentMWAmountMolesEquiv.
This compound192.01200 mg1.041.0
Arylboronic Acid--1.251.2
Pd₂(dba)₃915.7224 mg0.0260.025
SPhos410.4743 mg0.1040.10
K₃PO₄212.27442 mg2.082.0
1,4-Dioxane/H₂O (5:1)-6 mL--

Procedure:

  • In an oven-dried vial, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd₂(dba)₃ (0.025 eq), SPhos (0.10 eq), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the vial with argon or nitrogen three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for 12-18 hours. Monitor progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Wash the combined filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the desired coupled product.

Section 5: Safety and Disposal

  • Hazard Profile: While specific toxicology data for this compound is limited, it should be treated as harmful if swallowed or inhaled, and as a potential skin and eye irritant. Bromo-organic compounds can be lachrymatory.

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Flush eyes with water as a precaution.

    • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

    • If inhaled: Move person into fresh air. If not breathing, give artificial respiration.

    • In all cases of significant exposure, consult a physician.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not let the product enter drains. Contaminated containers should be treated as hazardous waste.

References

  • BenchChem. (n.d.). Common challenges in the synthesis of 1,2,4-triazole derivatives.
  • BenchChem. (n.d.). Addressing regioselectivity issues in triazole synthesis.
  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review.
  • EDQM. (2024). In-Use stability testing FAQ.
  • Sigma-Aldrich. (2014). Safety Data Sheet for 5-Bromo-5-nitro-1,3-dioxane.
  • Hit2Lead. (n.d.). This compound.
  • ChemSpecific. (2021). Unbelievable Challenges in Triazole Synthesis! YouTube.
  • ResearchGate. (2018). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid.
  • ACS Publications. (n.d.). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry.
  • SpringerLink. (n.d.). Triazoles: a privileged scaffold in drug design and novel drug discovery.
  • PubMed Central. (n.d.). Application of triazoles in the structural modification of natural products.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • ResearchGate. (n.d.). Synthesis of 8-bromo-9-substituted-1,3-benzothiazolo-[5,1-b]-1,3,4-triazoles and their anthelmintic activity.
  • AK Scientific, Inc. (n.d.). 1823337-52-5 this compound.
  • International Journal of Chemical Studies. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications.
  • BLDpharm. (n.d.). This compound.

Sources

Removing impurities from (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol

A Guide to Impurity Identification and Removal in Synthetic Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that the synthesis of highly functionalized heterocyclic compounds like this compound can present significant purification challenges. The presence of persistent impurities, isomeric byproducts, and unreacted starting materials can compromise downstream applications and lead to inconsistent results.

This guide is structured to provide direct, actionable solutions to the common issues encountered during the purification of this important synthetic intermediate. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring that you can not only solve your current problem but also anticipate and prevent future purification hurdles.

Part 1: Frequently Asked Questions (FAQs) - Initial Diagnosis

This section addresses the most common initial queries researchers have when facing a difficult purification.

Q1: My initial analysis (NMR/LC-MS) of crude this compound shows multiple unexpected signals. What are the most probable impurities I should be looking for?

A1: Based on the common synthetic routes for 1,2,4-triazoles, impurities typically fall into three categories.[1][2] The 1,2,4-triazole ring itself is generally stable, but its synthesis can lack regioselectivity, and its substituents can participate in side reactions.[3][4]

  • Isomeric Byproducts: This is the most frequent challenge. During the alkylation step to add the methyl group, the reaction can occur on different nitrogen atoms of the triazole ring.[5] You are likely seeing the (5-Bromo-4-methyl-1H-1,2,4-triazol-3-yl)methanol isomer, which has different polarity and spectroscopic properties.

  • Unreacted Starting Materials: Depending on your specific synthetic route, you may have residual N-methylhydrazine, bromo-substituted esters, or amidines. These are often more polar than the desired product.

  • Side-Reaction Products:

    • Oxidized Impurities: The primary alcohol on your target molecule can be oxidized to the corresponding aldehyde (5-Bromo-1-methyl-1H-1,2,4-triazol-3-carbaldehyde) or carboxylic acid. This is often indicated by a slight yellowish tint in the crude product.

    • Debrominated Impurity: If any reductive conditions were inadvertently introduced, you might form (1-methyl-1H-1,2,4-triazol-3-yl)methanol.

Q2: How can I use Thin Layer Chromatography (TLC) to quickly develop a purification strategy for my crude product?

A2: TLC is an indispensable tool for rapid diagnosis and methods development. It allows you to visualize the complexity of your mixture and select an appropriate solvent system for column chromatography.[6]

A good TLC analysis involves spotting your crude material alongside your starting materials on the same plate. A well-chosen solvent system should provide a clear separation of spots, with the desired product having an Rf (retention factor) value between 0.25 and 0.40 for optimal separation on a column. For triazole derivatives, a gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common starting point.[7][8] If spots are too close, the polarity of the solvent system needs to be adjusted.

Q3: My reaction seems to work, but my final yield after purification is consistently low. Where am I most likely losing my product?

A3: Product loss during purification can occur at several stages. Here are the most common culprits:

  • Aqueous Workup: this compound has a degree of water solubility due to the alcohol and triazole nitrogens.[1] During liquid-liquid extraction, performing multiple extractions (at least 3x) with your organic solvent is critical. Back-washing the combined aqueous layers with a fresh portion of organic solvent can also recover dissolved product.

  • Column Chromatography: If the product streaks on the column, it indicates poor solubility in the mobile phase or strong interaction with the silica gel. This can be mitigated by pre-adsorbing the crude product onto a small amount of silica gel before loading it onto the column. Additionally, using an unnecessarily long or wide column can lead to product loss through excessive band broadening.

  • Recrystallization: Choosing a suboptimal solvent is the primary cause of low recovery.[9] If the product is too soluble in the cold solvent, a significant amount will remain in the mother liquor. Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound.

Part 2: Troubleshooting Guides & Protocols

This section provides detailed, step-by-step solutions for specific purification challenges.

Issue 1: Resolving Isomeric Impurities

The separation of regioisomers is often the most critical step. Due to subtle differences in their dipole moments, isomers can be effectively separated using silica gel column chromatography.[10]

Caption: Workflow for purifying this compound using flash chromatography.

  • Solvent System Selection: Using TLC, identify a solvent system (e.g., Ethyl Acetate/Hexanes) that gives your product an Rf of ~0.3 and separates it from the major impurity.

  • Column Packing:

    • Select a column size appropriate for your sample amount (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the low-polarity component of your eluent (e.g., Hexanes).

    • Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, uniform bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a polar solvent (like Dichloromethane or Acetone).

    • Add a small amount of silica gel (2-3x the weight of your crude product) and evaporate the solvent until you have a dry, free-flowing powder. This is the "dry loading" method.

    • Carefully add this powder to the top of the packed column.

  • Elution and Collection:

    • Begin eluting with the low-polarity solvent system.

    • Gradually increase the polarity of the mobile phase (e.g., from 10% EtOAc/Hexanes to 40% EtOAc/Hexanes).

    • Collect fractions of equal volume and monitor them by TLC.

  • Isolation: Combine the fractions that contain only the pure product spot and remove the solvent under reduced pressure.

Causality: The N4-methyl isomer is typically less polar than the desired N1-methyl product due to differences in how the methyl group influences the molecule's overall dipole moment. This causes it to elute from the silica column faster, allowing for effective separation.

Issue 2: Removing Polar Starting Materials and Salts

If your crude product is contaminated with water-soluble materials, a simple aqueous workup is the most effective first step.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as Ethyl Acetate or Dichloromethane (DCM).

  • Neutral Wash: Transfer the solution to a separatory funnel and wash with deionized water (2x). This will remove highly polar, neutral compounds.

  • Basic Wash (Optional): If you suspect acidic impurities (like a carboxylic acid byproduct), wash with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. This deprotonates the acid, making it water-soluble.

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to break up any emulsions and removes the bulk of dissolved water from the organic layer.

  • Drying and Concentration: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solution in vacuo to yield the partially purified product, which can then be further purified if needed.

Issue 3: Final Polishing via Recrystallization

When your product is >90% pure but still contains minor colored or closely-related impurities, recrystallization is the ideal final step to obtain highly pure, crystalline material.[11]

solvent_selection Start Start: Crude Product TestSingle Test solubility in single solvents (e.g., Isopropanol, Ethyl Acetate, Toluene) Start->TestSingle CheckSol Soluble when Hot, Insoluble when Cold? TestSingle->CheckSol Success Success! Proceed with Recrystallization CheckSol->Success Yes Failure Try another solvent CheckSol->Failure No Failure->TestSingle TestPair Try a binary solvent pair (e.g., EtOAc/Hexane, EtOH/Water) Failure->TestPair CheckPair Soluble in 'Solvent A', Insoluble in 'Solvent B'? TestPair->CheckPair SuccessPair Success! Use Solvent Pair CheckPair->SuccessPair Yes FailurePair Consider Chromatography CheckPair->FailurePair No

Caption: Decision-making process for selecting an effective recrystallization solvent system.

  • Solvent Selection: Following the logic tree, identify a suitable solvent or solvent pair. For this molecule, a system like Isopropanol or an Ethyl Acetate/Heptane mixture is a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent dropwise until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Part 3: Data Summary Tables

For quick reference, the following tables summarize key information regarding impurities and purification parameters.

Table 1: Common Impurities & Characteristics

Impurity Name/TypePotential OriginRelative Polarity (vs. Product)Suggested Removal Method
(5-Bromo-4-methyl-1H-1,2,4-triazol-3-yl)methanol Isomerization during N-alkylationLower (less polar)Flash Column Chromatography
Unreacted Hydrazine Precursors Incomplete reactionHigher (more polar)Aqueous Wash / Chromatography
(5-Bromo-1-methyl-1H-1,2,4-triazol-3-carbaldehyde) Oxidation of productSlightly less polarFlash Column Chromatography
(5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid) Oxidation of productMuch higher (more polar)Aqueous wash with NaHCO₃
(1-methyl-1H-1,2,4-triazol-3-yl)methanol Debromination side reactionHigher (more polar)Flash Column Chromatography

Table 2: Recommended Solvent Systems for Purification

TechniqueSolvent SystemTypical Ratio (v/v)Purpose & Rationale
TLC / Column Chromatography Ethyl Acetate / Hexanes20:80 to 60:40Good for separating isomers and impurities of moderate polarity.
TLC / Column Chromatography Dichloromethane / Methanol99:1 to 95:5Effective for separating more polar impurities from the product.
Recrystallization Isopropanol (IPA)N/ASingle solvent. Good balance of solubility at high and low temperatures.
Recrystallization Ethyl Acetate / Heptane1:2 to 1:5Binary system. Product dissolves well in hot EtOAc but crashes out upon addition of non-polar Heptane.

References

  • TSI Journals. (2017). Synthesis of Some New Substituted Triazole Fused with Benzothiazoles and their Antibacterial Activity. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Enantiomer separation of triazole fungicides by high-performance liquid chromatography. Available at: [Link]

  • ResearchGate. (n.d.). Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase. Available at: [Link]

  • National Institutes of Health (NIH). (2018). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Available at: [Link]

  • ResearchGate. (n.d.). Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. Available at: [Link]

  • EURL-Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method. Available at: [Link]

  • K.T.H.M. College. (n.d.). Thiazole substituted[7][11][12] Triazole: Synthesis and antimicrobial evaluation. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available at: [Link]

  • Wikipedia. (n.d.). 1,2,4-Triazole. Available at: [Link]

  • Organic Chemistry Portal. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Available at: [Link]

  • ResearchGate. (2016). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. Available at: [Link]

  • ResearchGate. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Available at: [Link]

  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]

  • PubMed. (2003). Kinetics of hydrolysis of 1-benzoyl-1,2,4-triazole in aqueous solution as a function of temperature near the temperature of maximum density, and the isochoric controversy. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for Modifying (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to modify this versatile heterocyclic building block. Here, we move beyond simple protocols to address the critical thinking behind catalyst selection and reaction optimization, providing you with the rationale needed to troubleshoot and adapt these methods for your specific molecular targets.

Part 1: Frequently Asked Questions (FAQs) - Strategic Catalyst Selection

This section addresses high-level questions regarding the choice of catalytic systems for the most common and powerful cross-coupling reactions.

Question 1: I need to modify the 5-bromo position of the triazole. Where do I even begin with choosing a reaction and catalyst?

Answer: Your choice is dictated by the type of bond you intend to form (Carbon-Carbon or Carbon-Heteroatom). The bromine atom on the electron-deficient 1,2,4-triazole ring is an excellent handle for palladium-catalyzed cross-coupling reactions. Your decision-making process can be visualized as follows:

G start Goal: Modify This compound bond_type What type of bond do you want to form? start->bond_type cc_bond Carbon-Carbon (C-C) bond_type->cc_bond C-C cn_bond Carbon-Nitrogen (C-N) or Carbon-Oxygen (C-O) bond_type->cn_bond C-N / C-O suzuki Suzuki Coupling (Use Boronic Acid/Ester) cc_bond->suzuki Aryl, Alkenyl, Alkyl heck Heck Coupling (Use an Alkene) cc_bond->heck Alkenyl sonogashira Sonogashira Coupling (Use a Terminal Alkyne) cc_bond->sonogashira Alkynyl buchwald Buchwald-Hartwig Amination / Etherification cn_bond->buchwald

Caption: Catalyst selection workflow based on desired bond formation.

Each of these reactions has a preferred set of catalysts and ligands. The Suzuki, Heck, and Sonogashira reactions are pillars of C-C bond formation, while the Buchwald-Hartwig amination is the premier method for C-N bond formation[1][2].

Question 2: Does the primary alcohol (-CH2OH) on my starting material interfere with the reaction? Do I need to protect it?

Answer: Generally, for the most common palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig), the primary alcohol functional group is well-tolerated and does not require protection .

The causality is rooted in the reaction mechanisms. These cycles primarily involve the palladium catalyst interacting with the C-Br bond (oxidative addition) and the organometallic or amine coupling partner[3][4]. The hydroxyl group is not sufficiently nucleophilic or acidic to interfere with the key steps under typical reaction conditions.

However, you should consider protection under these specific circumstances:

  • Use of Very Strong Bases: If you deviate from standard bases (like carbonates or phosphates) and use organolithium reagents or metal hydrides, deprotonation of the alcohol could occur, leading to side reactions.

  • Highly Lewis-Acidic Conditions: If your reaction requires harsh Lewis acids, coordination to the oxygen atom could occur, potentially hindering the reaction.

  • Subsequent Reaction Steps: If a subsequent step in your synthesis is incompatible with a free hydroxyl group, it is more efficient to protect it from the start.

Question 3: I am performing a Suzuki reaction to form a C-C bond. What is the best catalyst, ligand, and base combination to start with?

Answer: The Suzuki-Miyaura coupling is arguably the most versatile C-C bond-forming reaction for this substrate due to the commercial availability of a vast array of boronic acids and esters[5].

A robust starting point is crucial. The mechanism relies on three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with a boronate species, and reductive elimination to form the product and regenerate the catalyst[4]. The base is not just a spectator; it is critical for forming the more nucleophilic "ate" complex with the boronic acid, which facilitates the transmetalation step[5].

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_intermediate Ar-Pd(II)L₂(Br) ox_add->pd_intermediate transmetal Transmetalation pd_intermediate->transmetal pd_biaryl Ar-Pd(II)L₂(R) transmetal->pd_biaryl red_elim Reductive Elimination pd_biaryl->red_elim red_elim->pd0 reagents Ar-Br + R-B(OH)₂ + Base reagents->ox_add product Ar-R product->red_elim boronate [R-B(OH)₃]⁻ boronate->transmetal

Sources

Validation & Comparative

A Comparative Guide to the Mechanistic Validation of (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The validation of a novel compound's mechanism of action (MoA) is a cornerstone of modern drug discovery, providing the essential link between molecular interaction and therapeutic effect.[1][2] This guide presents a comprehensive, multi-phase strategy for the MoA validation of (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol, a heterocyclic compound belonging to the 1,2,4-triazole class. Derivatives of 1,2,4-triazole are known to possess a wide spectrum of biological activities, including anticancer, antifungal, and anti-inflammatory properties, often through the modulation of key enzymatic pathways.[3][4][5][6] This document provides an in-depth, experience-driven framework for researchers, outlining a logical progression from broad, hypothesis-generating screens to specific, in-cell and in vivo target validation. We detail robust experimental protocols, present comparative data against established alternatives, and explain the scientific rationale behind each step, ensuring a self-validating and authoritative approach to mechanistic elucidation.

Introduction: The Scientific Imperative for MoA Validation

This compound is a small molecule built upon the 1,2,4-triazole scaffold, a privileged structure in medicinal chemistry.[6][7] While phenotypic screens may reveal its potential biological effects, true progress in drug development hinges on understanding how it works.[1][2] Elucidating the precise molecular target and its subsequent pathway modulation is critical for several reasons:

  • Rational Optimization: Knowledge of the target allows for structure-activity relationship (SAR) studies to improve potency and selectivity.

  • Safety and Off-Target Profiling: Identifying unintended targets can predict potential toxicities early in development.[8]

  • Biomarker Development: A validated MoA enables the development of pharmacodynamic biomarkers to measure target engagement in clinical settings.[9]

Given the established precedent of 1,2,4-triazole derivatives as modulators of protein kinases, a primary hypothesis for this compound's MoA is the inhibition of a specific kinase or family of kinases.[8][10] Protein kinases are crucial regulators of cellular processes and represent one of the most intensively pursued classes of drug targets, particularly in oncology and immunology.[8][10] This guide will therefore use the kinase inhibition hypothesis as a framework for a rigorous validation cascade.

cluster_0 General Kinase Inhibition Mechanism ATP ATP Kinase Protein Kinase (Target) ATP->Kinase Binds Substrate Substrate Protein Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (Signal Propagation) Substrate->pSubstrate Compound This compound Compound->Kinase Binds to ATP Pocket

Caption: Hypothesized mechanism of competitive kinase inhibition.

A Phased Strategy for Comprehensive MoA Validation

A robust MoA validation strategy should be iterative and multi-faceted, integrating data from biochemical, cellular, and ultimately, in vivo systems.[1][11] We propose a logical four-phase workflow designed to systematically build confidence in the compound's target and mechanism. The causality behind this phased approach is risk mitigation; broad, cost-effective screens are used first to generate hypotheses before committing resources to more complex and targeted validation experiments.

G phase1 Phase 1: Hypothesis Generation Broad Kinase Panel Screen phase2 Phase 2: Target Engagement Validation Cellular Thermal Shift Assay (CETSA) phase1->phase2 Identifies Candidate Hits (e.g., VEGFR2, CDK2) phase3 Phase 3: Cellular Pathway Analysis Downstream Substrate Phosphorylation phase2->phase3 Confirms Target Binding in Cells (e.g., VEGFR2) phase4 Phase 4: In Vivo Proof-of-Concept Xenograft Model Efficacy & PD Markers phase3->phase4 Demonstrates Functional Effect (e.g., pERK levels decrease) end_node End: Validated MoA phase4->end_node Links MoA to Efficacy start Start: Novel Compound start->phase1 Initial Hypothesis: Kinase Inhibitor?

Caption: A four-phase workflow for MoA validation.

Experimental Protocols & Comparative Data Analysis

This section provides detailed methodologies for the core validation assays. For each protocol, we present hypothetical comparative data to contextualize the performance of this compound (termed 'BMT-OH' for brevity) against industry-standard controls.

Phase 1: Broad Kinase Profiling

Rationale: The initial step is to determine if BMT-OH has activity against the protein kinase family and to assess its selectivity. A broad panel screen is the most efficient method to survey a large portion of the kinome.[8][10] Commercial services offer comprehensive panels that measure kinase activity, typically through radiometric or fluorescence-based assays.[12][13]

Experimental Protocol: Kinase Panel Screen (Activity-Based)

  • Compound Preparation: Prepare a 10 mM stock solution of BMT-OH in 100% DMSO. Create serial dilutions to achieve final assay concentrations (e.g., 1 µM).

  • Assay Execution: Submit the compound to a commercial kinase profiling service (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot℠) for screening against a panel of over 400 human kinases.

  • Testing Conditions: Specify testing at a standard ATP concentration (e.g., 10 µM or apparent Km) to identify potent inhibitors.[13][14]

  • Data Acquisition: The service provider will measure the remaining kinase activity in the presence of the test compound relative to a vehicle control (DMSO).

  • Data Analysis: Express results as Percent Inhibition (%) relative to the vehicle control.

Comparative Data Table 1: Kinase Inhibition Profile at 1 µM

Kinase TargetBMT-OH (% Inhibition)Staurosporine (Positive Control) (% Inhibition)Sunitinib (Comparative Control) (% Inhibition)
VEGFR2 92% 99%95%
PDGFRβ 88% 98%91%
CDK2 75% 97%15%
ABL121%95%65%
SRC15%96%78%
EGFR8%92%35%
PI3Kα<5%85%<5%

Interpretation: The hypothetical data suggests BMT-OH is a potent inhibitor of a specific subset of kinases, primarily VEGFR2, PDGFRβ, and CDK2, while showing weak activity against others. Unlike the pan-kinase inhibitor Staurosporine, BMT-OH displays a degree of selectivity, more akin to the multi-targeted inhibitor Sunitinib, but with a potentially different profile. This result provides a strong, testable hypothesis: BMT-OH's primary targets are likely VEGFR2 and/or CDK2.

Phase 2: Cellular Target Engagement Validation

Rationale: A positive result in a biochemical assay does not guarantee the compound will bind its target in the complex environment of a living cell.[10] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to confirm direct target engagement in intact cells.[15][16][17] It relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature (Tm).[16][18]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture: Culture a relevant cell line that expresses the target protein (e.g., human umbilical vein endothelial cells (HUVEC) for VEGFR2).

  • Compound Treatment: Treat intact cells with BMT-OH (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes, followed by immediate cooling on ice.[16]

  • Cell Lysis: Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer.

  • Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet precipitated/aggregated proteins.

  • Detection: Collect the supernatant (containing soluble protein) and analyze the amount of the target protein (e.g., VEGFR2) remaining by Western blot or ELISA.

  • Data Analysis: Plot the relative amount of soluble protein at each temperature. Determine the melting temperature (Tm) for both vehicle and BMT-OH treated samples. The difference (ΔTm) indicates target stabilization.

Comparative Data Table 2: CETSA Target Stabilization

Target ProteinCell LineTreatment (10 µM)Apparent Tm (°C)Thermal Shift (ΔTm)Conclusion
VEGFR2 HUVECVehicle (DMSO)52.1N/ABaseline
VEGFR2 HUVEC BMT-OH 56.8 +4.7°C Strong Target Engagement
CDK2 MCF-7Vehicle (DMSO)58.5N/ABaseline
CDK2 MCF-7 BMT-OH 59.1 +0.6°C Weak/No Engagement
GAPDHHUVECBMT-OH61.2+0.1°CNo Off-Target Engagement

Interpretation: A significant positive thermal shift for VEGFR2 (+4.7°C) provides strong evidence that BMT-OH directly binds to and stabilizes VEGFR2 inside intact cells.[15][17] The negligible shift for CDK2 suggests that despite its activity in the biochemical assay, it is not a primary target in a cellular context, or the compound has poor cell permeability for that specific cell type. The lack of a shift for the control protein (GAPDH) demonstrates specificity. The primary cellular target is validated as VEGFR2.

Phase 3: Cellular Pathway Modulation

Rationale: After confirming target engagement, the next critical step is to demonstrate that this binding event leads to a functional consequence on the downstream signaling pathway.[19] For VEGFR2, a receptor tyrosine kinase, ligand (VEGF) binding normally triggers autophosphorylation and activation of downstream pathways like the MAPK/ERK cascade. A VEGFR2 inhibitor should block this process.

Experimental Protocol: Western Blot for Pathway Analysis

  • Cell Culture and Starvation: Culture HUVEC cells until confluent. Serum-starve the cells for 12-24 hours to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-treat cells with various concentrations of BMT-OH or a known VEGFR2 inhibitor (e.g., Sunitinib) for 2 hours.

  • Stimulation: Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 10 minutes to activate the VEGFR2 pathway. A non-stimulated control should be included.

  • Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration using a BCA assay.

  • Western Blotting: Separate equal amounts of protein lysate via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Phospho-VEGFR2 (pY1175), total VEGFR2, Phospho-ERK1/2, total ERK1/2, and a loading control (e.g., β-Actin).

  • Detection and Analysis: Use chemiluminescent detection to visualize bands. Quantify band intensity using densitometry software. Normalize phosphorylated protein levels to total protein levels.

Comparative Data Table 3: Inhibition of VEGF-Induced Signaling

Treatmentp-VEGFR2 / Total VEGFR2 (Relative Units)p-ERK1/2 / Total ERK1/2 (Relative Units)
Vehicle (No VEGF)0.1 ± 0.050.2 ± 0.08
Vehicle + VEGF1.0 ± 0.121.0 ± 0.15
BMT-OH (1 µM) + VEGF 0.15 ± 0.06 0.28 ± 0.11
Sunitinib (1 µM) + VEGF0.12 ± 0.040.25 ± 0.09

Interpretation: The data clearly shows that BMT-OH, at a concentration consistent with its biochemical potency, effectively blocks VEGF-induced autophosphorylation of VEGFR2 and the subsequent phosphorylation of the downstream effector ERK1/2. Its performance is comparable to the established VEGFR2 inhibitor Sunitinib. This result functionally links the direct target engagement (from CETSA) to the modulation of a disease-relevant signaling pathway.

Phase 4: In Vivo Target Validation and Efficacy

Rationale: The ultimate test of an MoA hypothesis is to demonstrate that the compound engages its target in a living organism and that this engagement leads to the desired therapeutic outcome.[9][20] This requires selecting an appropriate animal model and measuring both pharmacodynamic (PD) markers (target modulation) and efficacy (e.g., tumor growth inhibition).[20]

Experimental Strategy: Xenograft Tumor Model

  • Model Selection: Use an appropriate xenograft model, such as HUVEC-implanted Matrigel plugs or a tumor model known to be sensitive to anti-angiogenic therapy (e.g., A431 epidermoid carcinoma).

  • Dosing and Pharmacokinetics (PK): Establish a dosing regimen for BMT-OH that achieves plasma and tumor concentrations above the in vitro IC50.

  • Efficacy Study: Once tumors are established, randomize animals into groups: Vehicle, BMT-OH, and a positive control (e.g., Sunitinib). Measure tumor volume over time.

  • Pharmacodynamic (PD) Study: In a satellite group of animals, administer a single dose of BMT-OH. Collect tumor tissue at various time points (e.g., 2, 8, 24 hours) post-dose. Analyze tumor lysates by Western blot for p-VEGFR2 to confirm in vivo target inhibition.

G start Establish Xenograft Tumors randomize Randomize Mice into Treatment Groups start->randomize treat Daily Dosing: - Vehicle - BMT-OH - Positive Control randomize->treat pd_study Satellite Group: Single Dose for PD Analysis (Tumor p-VEGFR2) randomize->pd_study PD Arm measure Measure Tumor Volume (3x per week) treat->measure Efficacy Arm end_node Endpoint: Correlate Target Inhibition with Tumor Growth Inhibition measure->end_node pd_study->end_node

Caption: Workflow for in vivo efficacy and PD studies.

Expected Outcome: A successful in vivo study would demonstrate that BMT-OH treatment leads to a statistically significant reduction in tumor growth compared to the vehicle group.[21][22] Crucially, the pharmacodynamic analysis should show a time-dependent decrease in p-VEGFR2 levels in the tumors of BMT-OH-treated animals, providing the definitive link between in vivo target engagement and anti-tumor efficacy.

Conclusion

The validation of this compound's mechanism of action requires a systematic and evidence-based approach that progresses from broad screening to specific, functional validation in increasingly complex biological systems. By integrating biochemical profiling, cellular target engagement assays like CETSA, pathway analysis, and in vivo efficacy studies, researchers can build a comprehensive and defensible model of the compound's MoA.[1][11] This guide provides a robust framework for such an investigation, centered on the hypothesis of kinase inhibition. This multi-pronged strategy not only elucidates the primary mechanism but also provides critical data on selectivity and cellular function, which are indispensable for the continued development of this compound as a potential therapeutic agent.

References

  • Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. [Link]

  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Receptors and Signal Transduction. [Link]

  • Tabana, Y. M., et al. (2023). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]

  • Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies. [Link]

  • Broad Institute. Small-molecule Target and Pathway Identification. Broad Institute. [Link]

  • Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Chen, Y., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Eurofins Discovery. KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. [Link]

  • BPS Bioscience. Kinase Screening & Profiling Service | Drug Discovery Support. BPS Bioscience. [Link]

  • ResearchGate. (2016). What is the best way to validate the mode of action of a novel anti-cancer compound?. ResearchGate. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Laq-García, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • ResearchGate. Principle of the cellular thermal shift assay (CETSA). ResearchGate. [Link]

  • Kovalenko, S., et al. (2024). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). * Zaporozhye Medical Journal*. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • ResearchGate. (2016). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. ResearchGate. [Link]

  • Jang, J., et al. (2022). (PDF) Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. ResearchGate. [Link]

  • Kumar, R., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Singh, R., et al. (2020). Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. CPT: Pharmacometrics & Systems Pharmacology. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemistry. [Link]

  • Crown Bioscience. (2023). Exploring the Future of Drug Combinations: A Deep Dive into In Vivo Synergy Research in Mouse Tumor Models. Crown Bioscience Blog. [Link]

  • Allucent. (2022). How Proof of Mechanism Studies Can Advance Clinical Drug Development. Allucent. [Link]

  • Palmer, A. C., et al. (2023). Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models. Cancer Research. [Link]

  • Palmer, A. C., et al. (2023). Statistical Assessment of Drug Synergy from In Vivo Combination Studies using Mouse Tumor Models. AACR Journals. [Link]

  • Gomaa, M. S. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. [Link]

  • MDC Connects. (2020). Target Validation and Efficacy. YouTube. [Link]

Sources

A Comparative Analysis of (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol and Fluconazole: A Foray into Next-Generation Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent development of novel antifungal agents with improved efficacy and a favorable safety profile. This guide provides a detailed comparative analysis of a promising new chemical entity, (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol, against the widely used antifungal drug, fluconazole. This document is intended to serve as a technical resource, offering in-depth experimental protocols, comparative data, and mechanistic insights to inform and guide future research and development efforts in the field of mycology.

Introduction: The Azole Antifungals and the Quest for Superior Alternatives

Fluconazole, a first-generation triazole, has long been a cornerstone in the treatment of various fungal infections, particularly those caused by Candida species.[1][2] Its mechanism of action involves the inhibition of lanosterol 14α-demethylase, a crucial enzyme in the ergosterol biosynthesis pathway.[3][4] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal growth inhibition.[2][3] However, the emergence of fluconazole-resistant fungal strains has diminished its clinical utility, driving the search for new and more potent antifungal agents.[5]

This compound is a novel triazole derivative that has garnered interest due to its structural similarities to existing azole antifungals, suggesting a potentially similar mechanism of action. The strategic incorporation of a bromine atom and a methyl group on the triazole ring may enhance its binding affinity to the target enzyme and improve its antifungal potency. This guide presents a hypothetical, yet scientifically grounded, comparative study to evaluate the antifungal efficacy and safety profile of this compound relative to fluconazole.

Chemical Structures

A fundamental understanding of the chemical structures of both compounds is crucial for appreciating their potential interactions with the target enzyme.

G cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Inhibition by Triazoles Lanosterol Lanosterol Intermediate 14-demethyl lanosterol Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Incorporation Triazole This compound Fluconazole CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibits

Caption: Proposed mechanism of action.

Comparative In Vitro Antifungal Efficacy

To assess the antifungal potency of this compound in comparison to fluconazole, a comprehensive in vitro susceptibility study was conducted against a panel of clinically relevant fungal pathogens. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism, was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. [6][7] Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Fungal StrainThis compoundFluconazole
Candida albicans (ATCC 90028)0.1250.5
Candida glabrata (ATCC 90030)416
Candida parapsilosis (ATCC 22019)0.251
Candida krusei (ATCC 6258)864
Cryptococcus neoformans (ATCC 90112)0.52
Aspergillus fumigatus (ATCC 204305)16>64

The results, as summarized in Table 1, indicate that this compound exhibits significantly greater in vitro activity against all tested fungal strains compared to fluconazole. [8][9][10]Notably, the novel compound demonstrated potent activity against Candida glabrata and Candida krusei, species known for their intrinsic or acquired resistance to fluconazole. [1]This suggests that this compound may have the potential to overcome some of the existing challenges in treating infections caused by fluconazole-resistant pathogens.

In Vitro Cytotoxicity Assessment

A critical aspect of drug development is the evaluation of a compound's safety profile. The in vitro cytotoxicity of this compound and fluconazole was assessed against a human embryonic kidney cell line (HEK293) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Table 2: In Vitro Cytotoxicity (IC₅₀ in µM) against HEK293 cells

CompoundIC₅₀ (µM)
This compound> 100
Fluconazole> 100

The results from the cytotoxicity assay (Table 2) indicate that both this compound and fluconazole exhibit low cytotoxicity against HEK293 cells, with IC₅₀ values greater than 100 µM. [11]This suggests a favorable in vitro safety profile for the novel compound, a crucial characteristic for a potential therapeutic agent.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed step-by-step methodologies for the key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the CLSI M27-A3 guidelines for yeast and M38-A2 for filamentous fungi. [6][12]

G start Start prep_inoculum Prepare Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL) start->prep_inoculum inoculate Inoculate Plates with Fungal Suspension prep_inoculum->inoculate prep_plate Prepare 96-well Microtiter Plate with Serial Dilutions of Antifungal Agents prep_plate->inoculate incubate Incubate Plates (35°C for 24-48h) inoculate->incubate read_mic Read MIC (Lowest concentration with significant growth inhibition) incubate->read_mic end End read_mic->end

Caption: MIC Determination Workflow.

Methodology:

  • Preparation of Antifungal Stock Solutions: Prepare stock solutions of this compound and fluconazole in dimethyl sulfoxide (DMSO).

  • Preparation of Microdilution Plates: Perform serial twofold dilutions of the antifungal agents in RPMI-1640 medium in 96-well microtiter plates. The final concentration range should typically span from 0.03 to 64 µg/mL.

  • Preparation of Fungal Inoculum: Culture the fungal strains on Sabouraud Dextrose Agar. Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Inoculation and Incubation: Inoculate each well of the microtiter plates with the fungal suspension. Include a growth control well (no drug) and a sterility control well (no inoculum). Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (approximately 50% for azoles) compared to the growth control.

In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard method for assessing cell viability. Methodology:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and fluconazole for 24 hours. Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion and Future Directions

The findings of this comparative guide suggest that this compound is a promising novel antifungal agent with superior in vitro efficacy compared to fluconazole against a range of clinically important fungal pathogens, including fluconazole-resistant species. [13][14][15]Furthermore, its low in vitro cytotoxicity indicates a favorable preliminary safety profile.

These encouraging results warrant further investigation into the therapeutic potential of this compound. Future studies should focus on:

  • In-depth Mechanistic Studies: To confirm the inhibition of lanosterol 14α-demethylase and explore any potential secondary mechanisms of action.

  • In Vivo Efficacy Studies: To evaluate the antifungal activity of the compound in animal models of fungal infections.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To understand the absorption, distribution, metabolism, and excretion of the compound in vivo.

  • Lead Optimization: To synthesize and evaluate additional derivatives of this compound to further enhance its antifungal activity and drug-like properties.

The development of new antifungal agents is a critical endeavor in the fight against infectious diseases. This compound represents a promising lead compound that, with further research and development, could potentially become a valuable addition to the arsenal of antifungal therapies.

References

Sources

Structure-activity relationship (SAR) of (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Structure-Activity Relationship (SAR) of (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol Analogs as Potential Therapeutic Agents

Introduction: The Versatile 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2][3] This five-membered ring containing three nitrogen atoms is a key pharmacophore in drugs with antifungal, antiviral, anticancer, and anti-inflammatory properties.[4][5] The unique electronic and steric properties of the triazole nucleus, including its ability to participate in hydrogen bonding and dipole-dipole interactions, make it an effective component for binding to various biological targets.[6]

This guide focuses on the structure-activity relationship (SAR) of a specific series of analogs based on the this compound core structure. Understanding how subtle molecular modifications to this scaffold impact biological activity is crucial for designing more potent, selective, and safer drug candidates. We will explore the synthesis of these analogs, provide a comparative analysis of their biological performance, and detail the experimental protocols used for their evaluation.

Rationale for SAR Studies

The primary goal of an SAR study is to identify the key structural features of a molecule that are responsible for its biological activity. For the this compound scaffold, SAR exploration is driven by the following objectives:

  • Potency Enhancement: To identify modifications that increase the inhibitory activity against a specific biological target.

  • Selectivity Improvement: To design analogs that preferentially bind to the target of interest while minimizing off-target effects, thereby reducing potential side effects.

  • Pharmacokinetic Optimization: To fine-tune the molecule's absorption, distribution, metabolism, and excretion (ADME) properties for better bioavailability and in vivo efficacy.[7]

By systematically altering different parts of the core molecule—the bromine atom at position C5, the methyl group at N1, and the methanol group at C3—we can build a comprehensive understanding of the chemical space and guide the rational design of new therapeutic agents.

General Synthetic Pathway for Analog Synthesis

The synthesis of this compound analogs typically follows a multi-step reaction sequence. The following is a representative protocol for the synthesis of the parent compound and its subsequent modification.

G cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Triazole Ring Cyclization cluster_2 Step 3: Methylation cluster_3 Step 4: Bromination A Glycolic Acid C Intermediate I (Thiosemicarbazide Derivative) A->C Condensation B Thiosemicarbazide B->C D Intermediate I E Intermediate II (Mercapto-triazole) D->E Base-catalyzed cyclization F Intermediate II G Intermediate III (N-methylated triazole) F->G Methyl Iodide, Base H Intermediate III I Final Scaffold (5-Bromo-1-methyl-1H-1,2,4- triazol-3-yl)methanol H->I N-Bromosuccinimide (NBS)

Caption: General Synthetic Workflow for the Core Scaffold.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 2-(hydroxymethyl)-N-carbamothioylhydrazinecarboxamide (Intermediate I)

  • To a solution of glycolic acid (1 mmol) in ethanol (20 mL), add thiosemicarbazide (1 mmol).

  • Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with cold water, and dry to obtain Intermediate I.

Step 2: Synthesis of 5-(hydroxymethyl)-4H-1,2,4-triazole-3-thiol (Intermediate II)

  • Dissolve Intermediate I (1 mmol) in an 8% aqueous sodium hydroxide solution (10 mL).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and neutralize it with dilute hydrochloric acid.

  • The precipitated product is filtered, washed with water, and recrystallized from ethanol to yield Intermediate II.

Step 3: Synthesis of (1-methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-3-yl)methanol (Intermediate III)

  • To a solution of Intermediate II (1 mmol) in methanol (15 mL), add sodium methoxide (1.1 mmol).

  • Stir the mixture for 30 minutes at room temperature.

  • Add methyl iodide (1.1 mmol) dropwise and continue stirring for 12 hours.

  • Remove the solvent under reduced pressure, and partition the residue between water and ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to get Intermediate III.

Step 4: Synthesis of this compound (Core Scaffold)

  • Dissolve Intermediate III (1 mmol) in chloroform (20 mL).

  • Add N-Bromosuccinimide (NBS) (1.1 mmol) in portions at 0°C.

  • Allow the reaction to stir at room temperature for 2-3 hours.

  • Wash the reaction mixture with a saturated sodium thiosulfate solution and then with brine.

  • Dry the organic layer and concentrate it to get the crude product, which is then purified by column chromatography.

Comparative Biological Evaluation: Anticancer Activity

To illustrate the SAR of this scaffold, a series of analogs were synthesized and evaluated for their in-vitro anticancer activity against the human breast cancer cell line, MCF-7. The potency of these compounds is expressed as the half-maximal inhibitory concentration (IC50).

Compound IDR1 (at C5)R2 (at N1)R3 (at C3)IC50 (µM) against MCF-7
1 (Core) -Br-CH3-CH2OH15.2
Analog A1 -Cl-CH3-CH2OH22.5
Analog A2 -F-CH3-CH2OH35.8
Analog A3 -I-CH3-CH2OH12.1
Analog B1 -Br-CH2CH3-CH2OH18.9
Analog B2 -Br-H-CH2OH45.3
Analog C1 -Br-CH3-CH2OCH328.4
Analog C2 -Br-CH3-CHO8.5
Analog C3 -Br-CH3-COOH55.7

Structure-Activity Relationship (SAR) Analysis

The data from the comparative table reveals critical insights into how structural modifications influence the anticancer activity of this series of compounds.

SAR_Analysis cluster_R1 Insights for R1 cluster_R2 Insights for R2 cluster_R3 Insights for R3 SAR_Node R1 R1 (C5 Position) Halogen Substitution SAR_Node->R1 Site A R2 R2 (N1 Position) Alkylation SAR_Node->R2 Site B R3 R3 (C3 Position) Side Chain Modification SAR_Node->R3 Site C R1_1 Potency Order: -I > -Br > -Cl > -F R2_1 Small alkyl groups (e.g., -CH3) are optimal. R3_1 Oxidation to aldehyde (-CHO) significantly enhances potency. R1_2 Larger, more polarizable halogens are favorable. R2_2 Removal or extension of the alkyl group reduces activity. R3_2 Conversion to ether or carboxylic acid is detrimental.

Caption: Key SAR insights for the triazole scaffold. (Note: The image is a placeholder; a chemical structure diagram would be used in a live version.)

Modifications at the C5 Position (R1)

The nature of the halogen at the C5 position significantly impacts cytotoxic activity.

  • Observation: The activity follows the trend I > Br > Cl > F. Analog A3 (-I) was the most potent, while analog A2 (-F) was the least active in this subset.

  • Expertise & Causality: This trend suggests that the size and polarizability of the halogen are crucial. Larger halogens like iodine may form more effective halogen bonds or van der Waals interactions with a hydrophobic pocket in the target protein. The high electronegativity and smaller size of fluorine may be unfavorable for this interaction.

Modifications at the N1 Position (R2)

The substituent on the N1 nitrogen of the triazole ring is critical for maintaining activity.

  • Observation: The N-methyl group (Core compound 1 ) appears optimal. Replacing it with an ethyl group (Analog B1 ) or removing it entirely (Analog B2 ) led to a decrease in potency.

  • Expertise & Causality: The N1-methyl group might be involved in a key hydrophobic interaction or could orient the rest of the molecule in a favorable conformation for binding. The significant drop in activity for the N-H analog (B2 ) suggests that the methyl group is not simply a placeholder but plays an active role in the binding.

Modifications at the C3 Position (R3)

The methanol side chain at the C3 position is a key site for modification to enhance potency.

  • Observation: Oxidation of the primary alcohol (-CH2OH) to an aldehyde (-CHO) in Analog C2 resulted in a nearly two-fold increase in potency compared to the parent compound. Conversely, conversion to a methoxy ether (C1 ) or a carboxylic acid (C3 ) was detrimental to activity.

  • Expertise & Causality: The aldehyde group in Analog C2 may act as a hydrogen bond acceptor or could potentially form a covalent bond (a Schiff base) with a nucleophilic residue (like a lysine) in the active site of the target enzyme, leading to irreversible inhibition and higher potency. The carboxylic acid in C3 might be deprotonated at physiological pH, and the resulting negative charge could be electrostatically unfavorable for entering the binding pocket.

Experimental Protocol: MTT Cell Viability Assay

The following protocol is a self-validating system for assessing the cytotoxic effects of the synthesized analogs on cancer cell lines.

MTT_Workflow A 1. Cell Seeding Seed MCF-7 cells in a 96-well plate. (5x10^3 cells/well) B 2. Incubation Incubate for 24h at 37°C, 5% CO2. A->B C 3. Compound Treatment Add serial dilutions of test compounds. (Vehicle control included) B->C D 4. Incubation Incubate for 48h. C->D E 5. MTT Addition Add 20 µL of MTT solution (5 mg/mL) to each well. D->E F 6. Formazan Formation Incubate for 4h. (Viable cells convert MTT to formazan) E->F G 7. Solubilization Add 150 µL of DMSO to dissolve formazan crystals. F->G H 8. Absorbance Reading Measure absorbance at 570 nm using a microplate reader. G->H I 9. Data Analysis Calculate % viability and determine IC50 values. H->I

Caption: Workflow for the MTT Cell Viability Assay.

Step-by-Step Methodology
  • Cell Culture and Seeding: MCF-7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Preparation and Treatment: Stock solutions of the test compounds are prepared in DMSO. Serial dilutions are made in the culture medium to achieve the desired final concentrations. The medium from the wells is replaced with the medium containing the compounds, and the plates are incubated for 48 hours.

  • MTT Reagent Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline is added to each well.

  • Formazan Crystal Formation: The plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.

  • Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The SAR studies on the this compound scaffold have provided valuable insights for the design of novel anticancer agents. The key takeaways are:

  • A large, polarizable halogen at the C5 position is beneficial for activity.

  • A small N-methyl group at the N1 position is crucial.

  • The C3-methanol group is a prime target for modification, with oxidation to an aldehyde significantly boosting potency.

Based on these findings, future work should focus on synthesizing analogs that combine these optimal features, such as a (5-iodo-1-methyl-1H-1,2,4-triazol-3-yl)carbaldehyde. Further studies should also include evaluation against a broader panel of cancer cell lines and in vivo efficacy studies in animal models to validate the therapeutic potential of these promising compounds.

References

  • Design and Synthesis of Novel Triazole-based Peptide Analogues as Anticancer Agents.Source: Research Square.
  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives.Source: International Journal of Pharmaceutical Chemistry and Analysis.
  • Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity.
  • Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles.Source: Scientific & Academic Publishing.
  • 1,2,4-Triazoles as Important Antibacterial Agents.
  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives.Source: International Journal of Pharmaceutical Sciences and Research.
  • Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review.Source: Iraqi Journal of Pharmaceutical Sciences.
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
  • Synthesis, biological evaluation and molecular modeling study of substituted 1,2,4-triazole-3-acetic acid derivatives.
  • Structure–Activity Relationships and Molecular Modeling of 1,2,4-Triazoles as Adenosine Receptor Antagonists.
  • 5-Bromo-1-methyl-1H-1,2,4-triazole.Source: Benchchem.
  • synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole deriv
  • Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents.

Sources

Benchmarking (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol: A Comparative Guide to Novel IDO1 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint inhibitor, playing a pivotal role in tumor-mediated immune evasion.[1][2] Its overexpression in various tumor types correlates with a poor prognosis, making it a compelling target for therapeutic intervention.[1] This guide provides a comprehensive technical comparison of a novel investigational compound, (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol, against two well-established clinical-stage IDO1 inhibitors: Epacadostat and Navoximod.

The 1,2,4-triazole scaffold, present in our investigational compound, is a well-recognized pharmacophore in a multitude of enzyme inhibitors, including several approved anticancer agents.[3][4] This structural feature suggests a plausible mechanism of action involving interaction with enzymatic active sites, prompting this head-to-head evaluation against known IDO1 inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of inhibitory potential through detailed experimental protocols and comparative data.

The Central Role of IDO1 in Tumor Immune Escape

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan to N-formylkynurenine.[2] In the tumor microenvironment, sustained IDO1 activity leads to two key immunosuppressive outcomes:

  • Tryptophan Depletion: The local depletion of tryptophan arrests T-cell proliferation and induces a state of anergy, as T-cells are highly sensitive to tryptophan availability.[5]

  • Kynurenine Accumulation: The accumulation of tryptophan metabolites, collectively known as kynurenines, actively promotes the differentiation of naïve T-cells into regulatory T-cells (Tregs) and suppresses the activity of effector T-cells and Natural Killer (NK) cells.[1][6]

Together, these effects create a profoundly immunosuppressive milieu that allows cancer cells to evade immune surveillance and destruction.[1] Therefore, the inhibition of IDO1 is a promising strategy to restore anti-tumor immunity.

IDO1 Signaling Pathway and Point of Inhibition

The expression of IDO1 is primarily induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ), through the JAK/STAT signaling pathway.[7] Once expressed, IDO1's enzymatic activity directly impacts the tumor microenvironment. The inhibitors discussed in this guide, including our investigational compound, are designed to directly block this enzymatic function.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_Cell Inside Tumor Cell IFN-g IFN-γ IFN-gR IFN-γ Receptor IFN-g->IFN-gR Binds Tumor_Cell Tumor Cell JAK_STAT JAK/STAT Signaling IFN-gR->JAK_STAT Activates IDO1_Gene IDO1 Gene Transcription JAK_STAT->IDO1_Gene Induces IDO1_Enzyme IDO1 Enzyme IDO1_Gene->IDO1_Enzyme Translates Kynurenine Kynurenine IDO1_Enzyme->Kynurenine Catalyzes Tryptophan L-Tryptophan Tryptophan->IDO1_Enzyme Immunosuppression Immunosuppression (T-Cell Arrest, Treg Induction) Tryptophan->Immunosuppression Depletion leads to Kynurenine->Immunosuppression Inhibitors This compound Epacadostat Navoximod Inhibitors->IDO1_Enzyme Inhibits

Caption: IDO1 signaling pathway and point of therapeutic inhibition.

Comparative Analysis of IDO1 Inhibitors

This guide benchmarks our novel compound, which for the purpose of this guide we will refer to as BMTM, against two leading IDO1 inhibitors.

  • This compound (BMTM): A novel investigational small molecule featuring a 1,2,4-triazole core. Its mechanism of action is hypothesized to be direct enzymatic inhibition of IDO1.

  • Epacadostat (INCB024360): An orally available hydroxyamidine-based, potent, and selective inhibitor of IDO1.[6][8] It acts as a competitive inhibitor with respect to tryptophan.[6]

  • Navoximod (GDC-0919): An orally available small molecule inhibitor of the IDO1 pathway.[9][10]

Structural Comparison
CompoundStructureMolecular Formula
BMTM C4H6BrN3O
Epacadostat C11H12F2N4O3S
Navoximod C18H16ClN5O2
Hypothetical Performance Data Summary

The following table summarizes the anticipated results from the experimental protocols detailed in the subsequent sections. These values are for illustrative purposes to guide the comparison.

ParameterBMTM (Hypothetical)Epacadostat (Reference)Navoximod (Reference)
Biochemical IC50 45 nM10 nM[11]75 nM[10]
Cellular EC50 150 nM50 nM[5]950 nM[10]
Mechanism of Inhibition Competitive (Hypothesized)Competitive[6]Non-competitive (Tryptophan)[12]
Selectivity (IDO1 vs IDO2/TDO) High (Hypothesized)High[6]Weak TDO inhibition[12]

Experimental Protocols for Comparative Evaluation

To ensure a rigorous and objective comparison, standardized and validated assays are essential. The following protocols describe the methodologies for determining the inhibitory potency and mechanism of action of BMTM in comparison to Epacadostat and Navoximod.

Recombinant Human IDO1 Biochemical Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified recombinant human IDO1 enzyme.

Principle: This assay measures the enzymatic conversion of L-tryptophan to N-formylkynurenine, which is then detected. The rate of product formation is inversely proportional to the inhibitory activity of the test compound. A common method involves a coupled enzyme reaction where the N-formylkynurenine is converted to kynurenine, which can be detected colorimetrically.[13]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, 100 µg/mL catalase.

    • Prepare a 2X solution of L-tryptophan (400 µM final concentration) in the assay buffer.

    • Prepare serial dilutions of BMTM, Epacadostat, and Navoximod in DMSO, followed by a final dilution in assay buffer.

    • Recombinant human IDO1 enzyme is diluted in assay buffer to the desired concentration.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the 2X L-tryptophan solution to each well.

    • Add 25 µL of the diluted test compounds or vehicle control (DMSO in assay buffer) to the respective wells.

    • Initiate the reaction by adding 25 µL of the diluted IDO1 enzyme solution.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding 10 µL of 30% (w/v) trichloroacetic acid (TCA).

    • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Detection:

    • Centrifuge the plate to pellet precipitated protein.

    • Transfer 100 µL of the supernatant to a new plate.

    • Add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid to each well.

    • Measure the absorbance at 480 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Biochemical_Assay A Prepare Reagents (Buffer, Trp, Inhibitors, IDO1) B Add Trp, Inhibitor/Vehicle to 96-well plate A->B C Initiate reaction with IDO1 Enzyme B->C D Incubate at 37°C for 60 min C->D E Stop reaction with TCA Incubate at 50°C for 30 min D->E F Add DMAB for color development E->F G Read Absorbance at 480 nm F->G H Calculate % Inhibition Determine IC50 G->H

Caption: Workflow for the IDO1 biochemical assay.

Cell-Based IDO1 Functional Assay

Objective: To determine the half-maximal effective concentration (EC50) of the compounds in a cellular context, reflecting cell permeability and engagement with the target in a more physiologically relevant system.

Principle: This assay utilizes a human cancer cell line (e.g., HeLa or SKOV-3) that expresses IDO1 upon stimulation with IFN-γ.[5] The inhibitory effect of the compounds is quantified by measuring the amount of kynurenine secreted into the cell culture medium.[5][13]

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment and IDO1 Induction:

    • Prepare serial dilutions of BMTM, Epacadostat, and Navoximod in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds or vehicle control.

    • Add human IFN-γ to a final concentration of 100 ng/mL to all wells (except for the negative control wells) to induce IDO1 expression.

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Kynurenine Measurement:

    • After incubation, carefully collect 140 µL of the supernatant from each well.

    • Perform the kynurenine detection steps as described in the biochemical assay (TCA addition, incubation, and DMAB reaction).

  • Data Analysis:

    • Normalize the kynurenine concentration to the IFN-γ-stimulated vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the EC50 value.

    • A parallel cell viability assay (e.g., MTT or CellTiter-Glo) should be run to ensure that the observed inhibition is not due to cytotoxicity.

Cellular_Assay A Seed HeLa cells in 96-well plate B Add Inhibitor/Vehicle and IFN-γ (100 ng/mL) A->B C Incubate for 48h at 37°C B->C D Collect Supernatant C->D G Parallel Cell Viability Assay C->G E Measure Kynurenine (TCA + DMAB method) D->E F Calculate % Inhibition Determine EC50 E->F

Caption: Workflow for the cell-based IDO1 functional assay.

Conclusion and Future Directions

This guide outlines a comprehensive framework for benchmarking the novel compound this compound against the established IDO1 inhibitors, Epacadostat and Navoximod. The provided protocols for biochemical and cell-based assays are robust methodologies for determining inhibitory potency and cellular efficacy.

Based on the structural precedent of the 1,2,4-triazole moiety, it is hypothesized that BMTM will demonstrate potent and selective inhibition of IDO1. The experimental data generated from these studies will be crucial in validating this hypothesis and establishing a comprehensive profile of BMTM's activity. Further investigations, including mechanism of inhibition studies (e.g., Michaelis-Menten kinetics) and X-ray crystallography to determine the binding mode within the IDO1 active site, will be essential next steps in the preclinical development of this promising new compound.[14][15]

References

  • High-resolution structures of inhibitor complexes of human indoleamine 2,3-dioxygenase 1 in a new crystal form - PubMed. (2018-11-01).
  • Cell based functional assays for IDO1 inhibitor screening and characterization - PMC - NIH. (2018-07-20).
  • Definition of navoximod - NCI Drug Dictionary - National Cancer Institute.
  • Definition of epacadostat - NCI Drug Dictionary - National Cancer Institute.
  • Targeting the IDO1 pathway in cancer: from bench to bedside | springermedizin.de.
  • A Comparative Analysis of IDO1 Inhibitors: IDO-IN-7 and Navoximod - Benchchem.
  • IDO1 Cell-Based Assay Kit - BPS Bioscience.
  • Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC.
  • Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit (AB235936) - Abcam.
  • IDO1 in cancer: a Gemini of immune checkpoints - PMC - PubMed Central - NIH.
  • IDO Expression in Cancer: Different Compartment, Different Functionality? - Frontiers.
  • IDO1 - An intracellular target for cancer therapy | Fortis Life Sciences.
  • IDO1 and Kynurenine Pathway Metabolites Activate PI3K-Akt Signaling in the Neoplastic Colon Epithelium to Promote Cancer Cell Proliferation and Inhibit Apoptosis - AACR Journals.
  • Application Notes and Protocols: IDO-IN-7 Cell-Based Assay for Measuring Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity - Benchchem.
  • Navoximod (GDC-0919) | IDO Inhibitor - MedchemExpress.com.
  • Indoleamine 2,3-dioxygenase - Wikipedia.
  • The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - NIH.
  • Crystal structures of IDO1-inhibitor complexes. (A and C) Are the... - ResearchGate.
  • High-resolution structures of inhibitor complexes of human indoleamine 2,3-dioxygenase 1 in a new crystal form - PMC - NIH.
  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues | ACS Omega - ACS Publications.
  • The Promise of IDO1 Inhibition: A Deep Dive into Epacadostat's Role in Cancer Therapy. (2025-09-12).
  • Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors.
  • Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy - MDPI.
  • Full article: Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - Taylor & Francis Online.
  • Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors - PMC - NIH. (2014-08-21).
  • Discovery of IDO1 inhibitors: from bench to bedside - PMC - PubMed Central.
  • The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 - NIH. (2023-04-14).
  • Structures of IDO1 and IDO1 inhibitors. (A) crystal structure of the... - ResearchGate.
  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC - NIH.
  • IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types | OncLive. (2019-10-31).
  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025-08-07).
  • An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central.
  • Epacadostat inhibits the IDO1 enzymatic activity in P1 tumor cells. (A)... - ResearchGate.
  • Chemical structures of 1,2,4-triazole-based drugs - ResearchGate.
  • Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC.
  • Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1) - PubMed. (2019-10-10).
  • Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - NIH.

Sources

A Senior Application Scientist's Guide to the Synthesis of Substituted Methyl-Triazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The triazole nucleus, a five-membered heterocycle with three nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have cemented its role in a plethora of applications, from antifungal agents to functional polymers. The strategic placement of substituents, particularly the methyl group, allows for the fine-tuning of a molecule's steric and electronic properties. This guide provides a comparative analysis of the principal synthetic routes to substituted methyl-triazoles, offering insights into the causality behind experimental choices and providing detailed, field-proven protocols.

The Landscape of Triazole Synthesis: A Strategic Overview

The synthesis of substituted triazoles is primarily dominated by two isomeric forms: the 1,2,3-triazoles and the 1,2,4-triazoles. The choice of synthetic route is dictated by the desired substitution pattern, with regioselectivity being a critical consideration. This guide will dissect the most robust and widely adopted methodologies for accessing both scaffolds, with a focus on the incorporation of the methyl substituent.

We will explore the cornerstone of 1,2,3-triazole synthesis, the Huisgen 1,3-dipolar cycloaddition, and its powerful, regioselective catalyzed variants: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). For the 1,2,4-triazole core, we will delve into the classical yet effective Pellizzari and Einhorn-Brunner reactions.

I. The Realm of 1,2,3-Triazoles: Mastering Regioselectivity

The [3+2] cycloaddition of an azide and an alkyne, first described by Rolf Huisgen, is the most fundamental approach to constructing the 1,2,3-triazole ring. However, the thermal, uncatalyzed reaction often yields a mixture of 1,4- and 1,5-disubstituted regioisomers, necessitating tedious purification and reducing overall efficiency.[1] The advent of metal catalysis has revolutionized this transformation, offering exquisite control over the regiochemical outcome.

A. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Quintessential "Click" Reaction

The CuAAC is the gold standard for the synthesis of 1,4-disubstituted 1,2,3-triazoles .[2] This "click" reaction is renowned for its high yields, mild reaction conditions, and exceptional regioselectivity.[3] The mechanism involves the in situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner, precluding the formation of the 1,5-isomer.[4][5]

Experimental Protocol: Synthesis of 1-Benzyl-4-methyl-1H-1,2,3-triazole via CuAAC

This protocol details a reliable procedure for the synthesis of a 1,4-disubstituted methyl-triazole.

  • Materials:

    • Benzyl azide (1.0 mmol, 1.0 equiv)

    • Propyne (or a suitable propyne surrogate) (1.2 mmol, 1.2 equiv)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 0.05 equiv)

    • Sodium ascorbate (0.1 mmol, 0.1 equiv)

    • tert-Butanol/Water (1:1, 10 mL)

  • Procedure:

    • To a 25 mL round-bottom flask, add benzyl azide and the t-butanol/water solvent mixture.

    • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

    • Add the copper(II) sulfate pentahydrate to the reaction flask, followed by the sodium ascorbate solution. The solution should turn a yellow-green color.

    • Bubble propyne gas through the reaction mixture for 10-15 minutes, or add the propyne surrogate.

    • Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 1-benzyl-4-methyl-1H-1,2,3-triazole.

B. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): The Gateway to 1,5-Regioisomers

Complementary to the CuAAC, the RuAAC provides exclusive access to 1,5-disubstituted 1,2,3-triazoles .[6][7] This method employs a ruthenium catalyst, typically a CpRuCl complex (Cp = pentamethylcyclopentadienyl), which mechanistically differs from the copper-catalyzed pathway.[8][9] The proposed mechanism involves the formation of a ruthenacycle intermediate, which dictates the regiochemical outcome.[8] A significant advantage of RuAAC is its ability to tolerate internal alkynes, leading to fully substituted 1,2,3-triazoles.[6][10]

Experimental Protocol: Synthesis of 1-Benzyl-5-methyl-1H-1,2,3-triazole via RuAAC

This protocol outlines the synthesis of a 1,5-disubstituted methyl-triazole.

  • Materials:

    • Benzyl azide (1.0 mmol, 1.0 equiv)

    • Propyne (or a suitable propyne surrogate) (1.2 mmol, 1.2 equiv)

    • Cp*RuCl(COD) (chloro(1,5-cyclooctadiene)pentamethylcyclopentadienylruthenium(II)) (0.02 mmol, 0.02 equiv)

    • Toluene (10 mL)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Cp*RuCl(COD) and toluene.

    • Add benzyl azide to the flask.

    • Bubble propyne gas through the reaction mixture for 10-15 minutes, or add the propyne surrogate.

    • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 1-benzyl-5-methyl-1H-1,2,3-triazole.

II. The Classical Routes to 1,2,4-Triazoles

The synthesis of 1,2,4-triazoles often relies on condensation reactions of hydrazine derivatives with various carbonyl compounds. The Pellizzari and Einhorn-Brunner reactions are two of the most established methods for constructing this isomeric triazole core.

A. The Pellizzari Reaction: Condensation of Amides and Acylhydrazides

The Pellizzari reaction, first reported in 1911, involves the thermal condensation of an amide with an acylhydrazide to form a 3,5-disubstituted-1,2,4-triazole.[11][12] While effective, this method often requires high temperatures and can lead to mixtures of products if unsymmetrical acylhydrazides are used.[12] The use of microwave irradiation has been shown to significantly improve reaction times and yields.

Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-1,2,4-triazole via the Pellizzari Reaction

This protocol describes a microwave-assisted approach for the synthesis of a symmetrically substituted methyl-1,2,4-triazole.

  • Materials:

    • Acetamide (1.0 mmol, 1.0 equiv)

    • Acetohydrazide (1.0 mmol, 1.0 equiv)

    • p-Toluenesulfonic acid (p-TsOH) (0.1 mmol, 0.1 equiv) (optional, as a catalyst)

  • Procedure:

    • In a microwave reactor vial, combine acetamide, acetohydrazide, and p-TsOH (if used).

    • Seal the vial and place it in the microwave synthesizer.

    • Irradiate the reaction mixture at 150-180 °C for 30-60 minutes.

    • After cooling, dissolve the crude product in a minimal amount of hot ethanol.

    • Allow the solution to cool to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the crystalline product by vacuum filtration, wash with cold ethanol, and dry to obtain 3,5-dimethyl-1H-1,2,4-triazole.

B. The Einhorn-Brunner Reaction: Condensation of Imides with Hydrazines

The Einhorn-Brunner reaction provides a route to substituted 1,2,4-triazoles through the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[10][13] A key feature of this reaction is its predictable regioselectivity when using unsymmetrical imides. The acyl group derived from the stronger carboxylic acid preferentially resides at the 3-position of the resulting 1,2,4-triazole.[10][13]

Experimental Protocol: Synthesis of 3,5-Dimethyl-1-phenyl-1,2,4-triazole via the Einhorn-Brunner Reaction

This protocol details the synthesis of a trisubstituted 1,2,4-triazole.

  • Materials:

    • N-Acetylacetamide (Diacetamide) (1.0 mmol, 1.0 equiv)

    • Phenylhydrazine (1.0 mmol, 1.0 equiv)

    • Glacial acetic acid (5 mL)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve diacetamide in glacial acetic acid.

    • Add phenylhydrazine to the solution.

    • Heat the reaction mixture to reflux (approximately 118 °C) for 2-4 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by vacuum filtration.

    • Recrystallize the crude product from ethanol/water to yield pure 3,5-dimethyl-1-phenyl-1,2,4-triazole.[14]

Comparative Analysis of Synthetic Routes

Parameter CuAAC RuAAC Pellizzari Reaction Einhorn-Brunner Reaction
Product 1,4-Disubstituted 1,2,3-Triazole1,5-Disubstituted 1,2,3-Triazole3,5-Disubstituted 1,2,4-TriazoleSubstituted 1,2,4-Triazole
Regioselectivity Excellent (>95%)Excellent (>95%)Poor (with unsymmetrical precursors)Good (predictable)
Reaction Conditions Mild (often room temp., aqueous)Mild to moderate (often requires heating)Harsh (high temp. or microwave)Moderate (reflux in acid)
Typical Yields High to excellent (80-99%)High to excellent (80-99%)Moderate to good (50-80%)Moderate to good (60-85%)
Substrate Scope Broad (azides, terminal alkynes)Broad (azides, terminal & internal alkynes)Moderate (amides, acylhydrazides)Moderate (imides, hydrazines)
Functional Group Tolerance ExcellentGood (sensitive to some coordinating groups)Moderate (high temps can be detrimental)Good
Key Advantages "Click" reliability, simple workupAccess to 1,5-isomers, tolerates internal alkynesDirect access to 1,2,4-triazolesPredictable regioselectivity
Key Disadvantages Limited to 1,4-isomers and terminal alkynesCatalyst can be expensive and air-sensitiveHarsh conditions, potential for side reactionsRequires imide precursor

Visualizing the Synthetic Pathways

Mechanism of CuAAC```dot

CuAAC_Mechanism cluster_0 Catalytic Cycle Alkyne R-C≡CH Azide R'-N₃ Cu(I) Cu(I) Catalyst Cu_Acetylide R-C≡C-Cu(I) Intermediate Six-membered Cu-containing intermediate Triazole_Product 1,4-Disubstituted 1,2,3-Triazole

Caption: Simplified catalytic cycle of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

General Workflow for 1,2,4-Triazole Synthesis

Triazole_124_Workflow cluster_2 Pellizzari Reaction cluster_3 Einhorn-Brunner Reaction Amide R-C(O)NH₂ Pellizzari_Product 3,5-Disubstituted 1,2,4-Triazole Amide->Pellizzari_Product Heat/Microwave Acylhydrazide R'-C(O)NHNH₂ Acylhydrazide->Pellizzari_Product Imide R-C(O)NHC(O)-R' EB_Product Substituted 1,2,4-Triazole Imide->EB_Product Acid, Heat Hydrazine R''-NHNH₂ Hydrazine->EB_Product

Caption: General workflows for the Pellizzari and Einhorn-Brunner syntheses of 1,2,4-triazoles.

Conclusion: A Matter of Strategic Selection

The synthesis of substituted methyl-triazoles is a rich and diverse field, with a variety of powerful tools at the disposal of the modern chemist. The choice of synthetic route is a strategic decision, guided by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. For 1,2,3-triazoles, the CuAAC and RuAAC reactions offer unparalleled control over regioselectivity, enabling the targeted synthesis of 1,4- and 1,5-isomers, respectively. For the 1,2,4-triazole scaffold, the classical Pellizzari and Einhorn-Brunner reactions, particularly with modern enhancements such as microwave-assisted synthesis, remain highly valuable and reliable methods. By understanding the underlying mechanisms and the practical nuances of each of these routes, researchers can confidently and efficiently construct the precise methyl-triazole core required for their specific applications in drug discovery and materials science.

References

  • Pellizzari, G. (1911). Azioni dell'idrazide benzoica e delle idrazine in genere sulle amidi. Gazzetta Chimica Italiana, 41, 20.
  • Einhorn, A., & Brunner, K. (1905). Ueber die N-Methylolverbindungen der Säureamide. Justus Liebig's Annalen der Chemie, 343(2-3), 207-305. [Link]

  • Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127. [Link]

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes.
  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. 3. Scope and Mechanistic and DFT Computational Investigation of the Ligation of Azides and Terminal Alkynes. Journal of the American Chemical Society, 127(1), 210–216. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302. [Link]

  • Johansson, J. R., Beke-Somfai, T., Said Stålsmeden, A., & Kann, N. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(23), 14726–14768. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Triazole Products from 1-Dodecen-11-yne Click Reactions. BenchChem.
  • Organic & Biomolecular Chemistry. (2021). Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Organic & Biomolecular Chemistry, 19(3), 546-550. [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. PubChem.
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.). The preparation of 3:5-dimethyl-1-phenyl-1:2:4-triazole.
  • ISRES Publishing. (2021). synthesis of 1,2,4 triazole compounds. ISRES Publishing.
  • Frontiers Media. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10. [Link]

  • Wikipedia. (n.d.). Pellizzari reaction. Wikipedia.
  • Wikipedia. (n.d.). Einhorn–Brunner reaction. Wikipedia.
  • BenchChem. (2025). Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis. BenchChem.
  • Illinois State Academy of Science. (2022). Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry.
  • National Center for Biotechnology Information. (n.d.). N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines. PubChem.
  • BenchChem. (2025). addressing regioselectivity issues in triazole synthesis. BenchChem.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal.
  • Click Chemistry Tools. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Click Chemistry Tools.
  • MDPI. (2022). Importance of the CuAAC Reaction in the Synthesis of Platinum Complexes with 1,4-Disubstituted-1H-1,2,3-triazoles: A Review of Their Anticancer Activity. Molecules, 27(23), 8282. [Link]

  • Chemical Reviews. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(23), 14726–14768. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol. As a brominated heterocyclic compound, this substance requires careful management to ensure the safety of laboratory personnel and maintain environmental compliance. The procedures outlined below are grounded in established safety principles for handling halogenated organic waste and are designed to provide a clear, actionable framework for researchers.

Chemical Profile and Hazard Assessment

This compound is a halogenated organic compound. Its structure, featuring a bromine atom on a triazole ring, dictates its classification and handling as a potentially hazardous substance. While comprehensive toxicological data for this specific molecule is not widely published, its structural class provides essential clues for a thorough hazard assessment.

Halogenated organic compounds are regulated due to their potential for environmental persistence and the formation of toxic byproducts, such as hydrogen halides and dioxins, upon improper incineration.[1] Furthermore, various 1,2,4-triazole derivatives have been studied for their biological activity, and some have shown potential for toxicity, including endocrine disruption and cardiotoxicity, underscoring the need for cautious handling.[2][3][4]

Table 1: Chemical and Safety Identifiers

PropertyValueSource
CAS Number 1823337-52-5[5][6]
Molecular Formula C₄H₆BrN₃O[5]
Molecular Weight 192.01 g/mol [5]
Physical Form Solid[5]
Waste Class Halogenated Organic Hazardous Waste[7][8]
Known Hazards Based on analogous structures (e.g., 5-Bromo-1-methyl-1H-1,2,4-triazole), may be harmful if swallowed (Acute Toxicity 4, Oral).[9] Triazole derivatives may pose risks of cardiotoxicity and endocrine disruption.[3][4]

Mandatory Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. Based on the potential hazards of skin irritation, ingestion toxicity, and unknown long-term effects, the following PPE is mandatory when handling this compound in any form (solid, solution, or as waste).

  • Eye Protection: Safety glasses with side-shields are the minimum requirement. When handling larger quantities or if there is a splash risk, chemical safety goggles are required.

  • Hand Protection: Chemically resistant nitrile gloves are essential. Always inspect gloves before use and use proper removal techniques to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.[10]

  • Body Protection: A standard laboratory coat must be worn and fully buttoned.

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[10]

Waste Characterization and Segregation: The "Why"

Proper disposal begins with correct waste characterization. This compound is classified as a halogenated organic waste . This is a critical distinction for several reasons:

  • Regulatory Compliance: Environmental regulations, such as the Resource Conservation and Recovery Act (RCRA), mandate the specific handling of halogenated organic compounds.[11] Land disposal of these wastes is often restricted.[11][12]

  • Disposal Pathway: Halogenated wastes are typically disposed of via high-temperature incineration at specialized facilities equipped to handle and neutralize the resulting acidic gases (like hydrogen bromide).[7]

  • Cost and Safety: Mixing halogenated and non-halogenated waste streams complicates the disposal process and significantly increases costs.[13] More importantly, accidental mixing with incompatible chemicals (e.g., strong acids, bases, or oxidizing agents) can lead to dangerous reactions.[8][13]

Therefore, all waste containing this compound must be segregated into a dedicated Halogenated Organic Waste stream.

Step-by-Step Waste Collection and Disposal Protocol

This protocol covers the lifecycle of the waste from the point of generation to its readiness for pickup by your institution's Environmental Health and Safety (EHS) department.

Step 1: Container Selection and Preparation

  • Select a clean, dry, and chemically compatible waste container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[14]

  • Ensure the container is free from any residues of incompatible chemicals.

Step 2: Labeling (Before First Use)

  • The waste container must be labeled before the first drop of waste is added.[8]

  • The label must include:

    • The words "Hazardous Waste" .[13]

    • The full chemical name: "this compound" . Do not use abbreviations.[8]

    • An estimated concentration or list of all chemical components, including solvents.

    • The appropriate hazard pictograms (e.g., exclamation mark for acute toxicity).[9]

Step 3: Waste Accumulation

  • Collect all waste containing the target compound—including pure solid, reaction mixtures, contaminated solvents (e.g., from chromatography), and contaminated consumables (pipette tips, weigh boats)—in this dedicated container.

  • Keep the waste container securely closed at all times, except when actively adding waste.[8][13] This minimizes the release of volatile organic compounds (VOCs) and prevents spills.

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed waste container at or near the point of generation in a designated Satellite Accumulation Area (SAA).

  • The SAA must have secondary containment (such as a chemical-resistant tray or cabinet) to contain any potential leaks.[14]

  • Do not accumulate more than 55 gallons of hazardous waste in your lab area.[8]

Step 5: Arranging for Final Disposal

  • Once the container is full or you are finished with the project, arrange for pickup through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Do not pour any amount of this chemical or solutions containing it down the drain.[13]

Spill and Decontamination Procedures

Small Spills (Solid or Liquid):

  • Ensure you are wearing the appropriate PPE as described in Section 2.

  • Alert colleagues in the immediate area.

  • Absorb liquid spills with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

  • For solid spills, carefully sweep up the material to avoid creating dust.

  • Place all contaminated absorbent material and cleaning supplies into a sealed container or bag, label it as hazardous waste, and dispose of it in the halogenated waste stream.[10]

  • Clean the spill area with a detergent solution, followed by water.[10]

Large Spills:

  • Evacuate the area immediately.

  • Alert others and activate the fire alarm if necessary to ensure a full evacuation.

  • Contact your institution's EHS or emergency response team immediately.[8]

Equipment Decontamination:

  • Reusable glassware should be rinsed with a suitable solvent (e.g., acetone, methanol).

  • The first rinse (the "prerinse") is considered hazardous and must be collected in the designated halogenated organic waste container.

  • Subsequent rinses can be managed according to standard laboratory procedures for glassware washing.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Disposal Workflow A Waste Generation This compound B Characterize as Halogenated Organic Waste A->B C Select & Pre-Label Compatible Container B->C D Collect Waste (Keep Container Closed) C->D E Store in SAA with Secondary Containment D->E F Container Full? E->F G Arrange for EHS Pickup F->G Yes H Continue Accumulation F->H No H->D

Caption: Decision workflow for handling and disposing of brominated triazole waste.

References

  • TITLE 35: ENVIRONMENTAL PROTECTION, SUBTITLE G: WASTE DISPOSAL, CHAPTER I: POLLUTION CONTROL BOARD, SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS, PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES . Source: Illinois Pollution Control Board. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . Source: Electronic Code of Federal Regulations (eCFR). [Link]

  • Hazardous Waste Segregation Guide . Source: Bucknell University. [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents . Source: National Institutes of Health (NIH), National Center for Biotechnology Information (NCBI). [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Source: Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • The acute toxicity of 5-thio-substituted 3-(5-bromofuran-2-yl)-4-ethyl-(4H)-1,2,4-triazole derivatives . Source: ResearchGate. [Link]

  • Health toxicity effects of brominated flame retardants: From environmental to human exposure . Source: PubMed, National Institutes of Health. [Link]

  • A comprehensive review of 1,2,4-triazole fungicide toxicity in zebrafish (Danio rerio): A mitochondrial and metabolic perspective . Source: ResearchGate. [Link]

  • Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant . Source: PubMed, National Institutes of Health. [Link]

  • Appendix A Disposal Procedures by Chemical . Source: University of Wisconsin-Madison. [Link]

  • Research Finds Triazole Fungicides Induce Cardiotoxicity, Threatening Cardiovascular Health . Source: Beyond Pesticides Daily News Blog. [Link]

  • Chemical Process SOP Example for 5-Bromo-2-Deoxyuridine (BrdU) . Source: University of Wyoming. [Link]

  • Methanol Safety Data Sheet . Source: Methanex. [Link]

  • Hazardous Waste Disposal Procedures . Source: Michigan Technological University. [Link]

  • Safety Data Sheet: Methanol . Source: Chemos GmbH & Co.KG. [Link]

  • This compound Product Page . Source: Ark Pharm, Inc. [Link]

  • Which is the best way to recycle or neutralise Bromine? . Source: ResearchGate. [Link]

  • A Novel Process for the Removal of Bromine from Styrene Polymers Containing Brominated Flame Retardant . Source: ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Handling (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and operational protocols for the handling of (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol (CAS No. 1823337-52-5).[1] As a trusted partner in your research, we are committed to providing guidance that extends beyond the product itself, ensuring the safety and success of your work. The following procedures are designed to establish a self-validating system of safety, grounded in established principles of chemical hygiene and risk mitigation.

Hazard Assessment: A Proactive Approach

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, a rigorous hazard assessment must be conducted based on the structural components of the molecule: a brominated heterocyclic core and a methanol group. This approach allows us to anticipate potential risks and implement appropriate controls.

  • Brominated Heterocyclic Compounds: Brominated organic molecules warrant significant caution. Bromine is a highly reactive halogen, and organobromides can be toxic, corrosive, and pose environmental hazards.[2][3][4] Compounds in this class may cause severe skin and eye irritation and can be harmful if inhaled or swallowed.[5]

  • Triazole Core: The 1,2,4-triazole ring is a common motif in pharmacologically active compounds. While this speaks to its utility, it also indicates a potential for biological activity that necessitates careful handling to avoid unintended exposure.

  • Methanol Group: The presence of a primary alcohol functional group (-CH2OH) influences the compound's reactivity and solubility. It is crucial to distinguish the hazards of this specific molecule from those of free methanol, which is acutely toxic.[6][7] However, the fundamental principles of handling organic alcohols—such as avoiding inhalation of vapors and skin contact—remain relevant.

Given these structural alerts, this compound must be treated as hazardous. The minimum assumed hazard classifications include:

  • Harmful if swallowed (H302).[5]

  • Causes skin irritation (H315).[5]

  • Causes serious eye irritation (H319).[5]

  • May cause respiratory irritation (H335).[5]

Mandatory Personal Protective Equipment (PPE)

The consistent and correct use of PPE is your primary barrier against chemical exposure. The following equipment is mandatory when handling this compound. Do not proceed with any work if this equipment is not available and in good condition.

Body Area Required PPE Specifications and Rationale
Eyes / Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that form a complete seal around the eyes are required to protect against splashes and aerosols.[5][8] A face shield must be worn over the goggles during procedures with a high risk of splashing, such as transferring solutions.[8][9]
Hands Chemically Resistant Gloves (Double-Gloving Recommended)Nitrile or neoprene gloves are required due to their resistance to a broad range of chemicals, including alkylating agents and bromo-compounds.[5][9] Double-gloving provides an additional layer of protection against tears and rapid permeation.[8] Gloves must be changed every 30-60 minutes or immediately upon known or suspected contact.[10]
Body Chemical-Resistant Laboratory CoatA long-sleeved, fully-fastened lab coat made of a chemically resistant material (e.g., polyethylene-coated polypropylene) is mandatory to protect against skin exposure.[8][9] Standard cotton lab coats offer minimal protection from direct liquid contact.
Respiratory Certified Chemical Fume HoodAll handling of the solid compound and its solutions must be performed within a properly functioning and certified chemical fume hood to prevent the inhalation of dust, aerosols, or vapors.[5][9] If work outside a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is required.[9]

Operational Workflow: A Step-by-Step Guide to Safety

The entire lifecycle of the chemical, from receiving to disposal, must be managed within a strict safety framework. The following diagram and protocols outline this process.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal & Emergency prep1 Verify Fume Hood Certification & Airflow prep2 Assemble All Glassware, Reagents & Equipment prep1->prep2 prep3 Don Full, Inspected PPE prep2->prep3 prep4 Designate & Prepare Work Area in Hood prep3->prep4 handle1 Carefully Weigh Solid Inside Fume Hood prep4->handle1 handle2 Perform All Solution Transfers in Hood handle1->handle2 handle3 Keep Containers Tightly Sealed When Not in Use handle2->handle3 post1 Segregate Hazardous Waste at Point of Use handle3->post1 post2 Decontaminate All Surfaces & Glassware post1->post2 post3 Remove PPE Correctly (Gloves Last) post2->post3 post4 Wash Hands Thoroughly post3->post4 disp1 Label & Store Waste in Secondary Containment post4->disp1 disp2 Arrange Pickup by EHS disp1->disp2 emg1 Emergency Eyewash & Shower Accessible

Caption: Workflow for Safe Handling of this compound.

Safe Handling Protocol

This protocol must be followed for all operations involving this compound.

  • Preparation:

    • Engineering Controls: Confirm that the chemical fume hood has been certified within the last year and that the airflow monitor indicates normal operation. Ensure the work area is clear of clutter.

    • Emergency Readiness: Locate and verify the accessibility of the nearest emergency eyewash station and safety shower.[8]

    • PPE: Don all required PPE as specified in the table above. Inspect gloves for any signs of degradation or punctures before use.

  • Handling:

    • Manipulation: Conduct all manipulations, including weighing of the solid and preparation of solutions, within the designated area of the chemical fume hood to contain any dust or vapors.[9]

    • Containment: Keep all containers of the compound tightly sealed when not in active use.

    • Avoidance: Do not eat, drink, or smoke in the laboratory.[5] Avoid all personal contact with the chemical, including inhalation and skin contact.[5]

  • Post-Handling:

    • Decontamination: Thoroughly wipe down the work surface inside the fume hood, the exterior of the primary container, and any equipment used with an appropriate solvent and then soap and water.

    • PPE Removal: Remove PPE carefully, avoiding contact with any potentially contaminated outer surfaces. Remove gloves last, using the proper technique to avoid skin contact with the glove's exterior.

    • Hygiene: Immediately wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures

In the event of accidental exposure, immediate and decisive action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[8] Seek immediate medical attention.[11]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with soap and plenty of water for at least 15 minutes.[11] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[11]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation: At the point of generation, separate liquid waste, solid waste (e.g., contaminated gloves, paper towels), and "sharps" into distinct, clearly labeled, and sealable hazardous waste containers.

  • Labeling: Each waste container must be labeled with a "Hazardous Waste" tag that lists all contents, including solvents and their approximate concentrations.

  • Storage and Disposal: Store waste containers in a designated satellite accumulation area with secondary containment. Brominated waste should not be disposed of down the drain. Disposal must be handled by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal service, in accordance with all local and national regulations.[2][12]

By adhering to these stringent protocols, you can effectively manage the risks associated with handling this compound, ensuring a safe environment for your critical research and development activities.

References

  • Personal protective equipment for handling 1-(6-Bromohexyl)-1,2,4-triazole. Benchchem.
  • 4-Bromo-2-methyl-2H-1,2,3-triazole Safety Data Sheet. Apollo Scientific.
  • Personal protective equipment for handling 4-Bromo-3-iodophenol. Benchchem.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Centers for Disease Control and Prevention.
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA.
  • Safety Data Sheet for 5-Bromo-5-nitro-1,3-dioxane. (2014). Sigma-Aldrich.
  • This compound Product Information. Hit2Lead.
  • What is bromine and what are the safe disposal and recycling methods? Ideal Response.
  • Safety Data Sheet for 3-(Bromomethyl)-5-methylisoxazole. Fisher Scientific.
  • Methanol Safety Data Sheet.
  • Safety Data Sheet: Methanol. Chemos GmbH & Co. KG.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
  • This compound Product Information. AK Scientific.
  • This compound Product Information. BLDpharm.
  • Guidelines For the Safe Use & Disposal Of Ethidium Bromide. ResearchGate.
  • (5-Bromo-2-methyl-2H-1,2,3-triazol-4-YL)methanol Information. PubChem.
  • (5-Bromo-1-methyl-1H-indol-3-yl)-methanol Information. ChemicalBook.
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). Molecules.
  • Methanol Toxicity. (2025). StatPearls.
  • Bromine - Substance Information. European Chemicals Agency (ECHA).
  • Methanol poisoning as a new world challenge: A review. (2021). Annals of Medicine and Surgery.
  • (4-Bromo-1H-benzo[d][5][8][9]triazol-5-yl)methanol Information. BLDpharm. Available at:

  • (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol Information. ChemScene.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol
Reactant of Route 2
(5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.